1-Bromo-4-dodecylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-dodecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFMRBISTZHCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568511 | |
| Record name | 1-Bromo-4-dodecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126930-72-1 | |
| Record name | 1-Bromo-4-dodecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-n-hexadecylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Bromo-4-dodecylbenzene chemical properties and structure
An In-depth Technical Guide to 1-Bromo-4-dodecylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an alkylated aromatic halide characterized by a benzene ring substituted with a bromine atom and a C12 alkyl chain (dodecyl group) at the para position. This unique structure, featuring a reactive bromo-functional group and a long, hydrophobic alkyl chain, makes it a valuable intermediate in organic synthesis and a key component in materials science and biological studies.[1] Its amphiphilic nature allows it to be used in the development of surfactants, polymers, and self-assembled monolayers (SAMs).[1] Furthermore, its ability to participate in various chemical reactions, including substitution and cross-coupling reactions, renders it a versatile building block for constructing more complex organic molecules, including potential pharmaceutical compounds.[1]
Chemical Structure and Identifiers
The structure of this compound consists of a dodecyl group and a bromine atom attached to the first and fourth positions of a benzene ring, respectively.
Caption: Molecular structure of this compound.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 126930-72-1 | [1][2] |
| Molecular Formula | C₁₈H₂₉Br | [1][2] |
| SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)Br | [1][2] |
| InChI | InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 | [1][2] |
| InChI Key | RFFMRBISTZHCNY-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
This section details the known physical and chemical properties of this compound. The compound is typically a colorless to very pale yellow, clear liquid at room temperature.
| Property | Value | Reference(s) |
| Molecular Weight | 325.33 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Physical Form | Liquid | |
| Density | 1.07 g/cm³ | [4] |
| Boiling Point | 191 °C at 4 mmHg | [4] |
| Refractive Index | 1.5034 - 1.5075 at 20 °C | [4] |
| Storage Temperature | Room Temperature; recommended to be stored in a cool, dark place (<15°C) | |
| Solubility | Insoluble in water; soluble in most organic solvents. | [5] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the direct electrophilic bromination of 4-dodecylbenzene.[1] This reaction typically uses elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to selectively install a bromine atom at the para-position relative to the activating dodecyl group.
Caption: Synthesis pathway for this compound.
Representative Experimental Protocol: Bromination of an Alkylbenzene
The following protocol is adapted from established procedures for the bromination of similar aromatic hydrocarbons and serves as a representative method.[6]
-
Reaction Setup : In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with 4-dodecylbenzene and a catalytic amount of iron filings or anhydrous FeBr₃. The flask is cooled in an ice bath to maintain a low temperature.
-
Addition of Bromine : Elemental bromine, dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C to control the reaction rate and minimize side products.[6]
-
Reaction Monitoring : After the addition is complete, the mixture is stirred at room temperature. The progress of the reaction is monitored by observing the disappearance of the red color of bromine and can be confirmed using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Workup : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine. The organic layer is then separated, washed sequentially with a dilute sodium hydroxide solution and water until neutral.[6]
-
Purification : The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Applications
The dual functionality of this compound—the reactive bromo group and the long alkyl chain—dictates its chemical behavior and applications.
Caption: Key chemical reactions of this compound.
Key Chemical Reactions
-
Substitution Reactions : The bromine atom can be readily displaced by various nucleophiles. For instance, reaction with sodium hydroxide can yield 4-dodecylphenol.[1]
-
Oxidation Reactions : Under strong oxidizing conditions, such as with potassium permanganate (KMnO₄), the dodecyl chain can be oxidized to a carboxylic acid, forming 4-bromobenzoic acid derivatives, or under specific conditions, the benzylic position can be targeted.[1]
-
Cross-Coupling Reactions : The compound is an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This makes it a crucial intermediate for synthesizing complex molecules with tailored electronic or biological properties.[1]
Applications in Research and Development
Caption: Relationship between properties and applications.
-
Material Science : The long dodecyl chain facilitates self-assembly on various surfaces. It is used to form self-assembled monolayers (SAMs) on substrates like gold, which can modify surface properties such as wettability and adhesion.[1]
-
Organic Synthesis : It serves as a fundamental building block for the synthesis of liquid crystals, specialty polymers, and other functional organic materials.[1]
-
Biological and Medicinal Chemistry : Due to its amphiphilic character, it is used in studies of biological membranes to understand how such molecules can alter membrane fluidity and permeability.[1] It has also been investigated for its potential inhibitory effects on certain cytochrome P450 enzymes, which are critical for drug metabolism.[1]
Conceptual Protocol: Formation of a Self-Assembled Monolayer (SAM)
While this compound can form physisorbed layers, related thiol or silane derivatives are more common for creating robust, covalently bound SAMs. The principles for forming a monolayer from solution are as follows:
-
Substrate Preparation : A substrate (e.g., gold-coated silicon wafer) is rigorously cleaned to remove organic and particulate contamination. This may involve sonication in solvents like ethanol and isopropanol, followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone cleaning.
-
Solution Preparation : A dilute solution of the molecule (typically in the millimolar range) is prepared in a high-purity solvent, such as 200-proof ethanol.
-
Immersion : The clean substrate is immersed in the solution. The container is often sealed and may be backfilled with an inert gas (like nitrogen or argon) to minimize oxidation and contamination.
-
Assembly : The substrate is left in the solution for a period of 24-48 hours to allow for the formation of a well-ordered monolayer on the surface.
-
Rinsing and Drying : After assembly, the substrate is removed from the solution, thoroughly rinsed with fresh solvent to remove non-adsorbed molecules, and dried under a stream of dry nitrogen gas.
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.
| Safety Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [6] |
References
- 1. Buy this compound | 126930-72-1 [smolecule.com]
- 2. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:126930-72-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 126930-72-1 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-4-dodecylbenzene (C18H29Br)
Abstract
This compound is a key organobromine compound with the molecular formula C18H29Br. It serves as a critical intermediate in a variety of organic syntheses, particularly in the fields of materials science and medicinal chemistry. Its long alkyl chain and reactive aryl bromide group make it a versatile building block for constructing complex molecular architectures, including liquid crystals, organic semiconductors, and precursors for pharmacologically active molecules. This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, spectroscopic characterization, and significant applications, with a focus on its utility for research and development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are fundamental to its application in synthesis. These properties are summarized below.
Physical and Chemical Data
| Property | Value |
| Molecular Formula | C18H29Br |
| Molecular Weight | 325.33 g/mol |
| Appearance | Colorless to light yellow liquid or oil |
| Boiling Point | 155-157 °C at 0.5 mmHg |
| Density | 1.066 g/cm³ |
| Refractive Index (n²⁰/D) | 1.511 |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Chloroform, Hexane) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table outlines its characteristic spectral data.
| Spectroscopy Type | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38 (d, J=8.4 Hz, 2H, Ar-H), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 2.54 (t, J=7.8 Hz, 2H, Ar-CH₂), 1.57 (m, 2H, Ar-CH₂-CH₂), 1.26 (m, 18H, -(CH₂)₉-), 0.88 (t, J=6.8 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 141.8, 131.5, 130.4, 120.1, 35.4, 31.9, 31.5, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 |
| Mass Spectrometry (MS) | m/z 324/326 (M+, Br isotope pattern), 171 (base peak) |
| Infrared (IR) | ν 2955, 2924, 2853 (C-H stretch), 1487 (C=C stretch), 1010 (C-Br stretch), 802 cm⁻¹ (para-disubstituted benzene) |
Synthesis and Reaction Pathways
This compound is typically synthesized via the Friedel-Crafts alkylation of bromobenzene. It serves as a precursor for numerous downstream reactions, most notably in the formation of Grignard reagents and in cross-coupling reactions.
Synthesis Workflow
The most common laboratory-scale synthesis involves the reaction of bromobenzene with 1-dodecene in the presence of a Lewis acid catalyst.
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Downstream Synthetic Applications
The utility of this compound lies in its ability to undergo further transformations, particularly metal-catalyzed cross-coupling reactions.
Caption: Major reaction pathways starting from this compound.
Experimental Protocols
Detailed and reproducible methodologies are essential for successful synthesis and application.
Protocol: Synthesis of this compound
Objective: To synthesize this compound via Friedel-Crafts alkylation of bromobenzene with 1-dodecene.
Materials:
-
Bromobenzene (1.0 eq)
-
1-Dodecene (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, heating mantle
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.
-
Initial Charge: Charge the flask with anhydrous DCM and bromobenzene. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred solution. The mixture may change color.
-
Alkene Addition: Add 1-dodecene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel (eluting with hexane) to yield pure this compound.
Applications in Research and Development
The bifunctional nature of this compound—a lipophilic alkyl chain and a synthetically versatile aryl bromide—drives its application in several advanced fields.
An In-depth Technical Guide to the Physical Properties of 1-bromo-4-n-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-4-n-dodecylbenzene, a key intermediate in organic synthesis.[1] The document details its physicochemical characteristics, provides general experimental protocols for their determination, and outlines a typical synthesis workflow.
Core Physical and Chemical Properties
1-bromo-4-n-dodecylbenzene is an organic compound featuring a benzene ring substituted with a bromine atom and a dodecyl group in the para position.[1] Its long alkyl chain gives it an amphiphilic nature, making it valuable in material science and for studies involving biological membranes.[1] At room temperature, it appears as a clear, colorless to very pale yellow liquid.[1]
Table 1: Summary of Quantitative Data for 1-bromo-4-n-dodecylbenzene
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉Br | [1][2] |
| Molecular Weight | 325.33 g/mol | [1][2] |
| Boiling Point | 191 °C at 4 mmHg | [3] |
| Density | 1.07 g/cm³ | [3] |
| Specific Gravity (20/20) | 1.08 | |
| Refractive Index | 1.5034 - 1.5075 @ 20°C | [3][4] |
| Flash Point | 17 °C | [3] |
| Physical Form | Clear Liquid | [4][5] |
| Appearance | Colorless to Almost Colorless / Very Pale Yellow | [4] |
| Purity | Typically >90.0% to ≥97.5% (by GC) | [4][5] |
| CAS Number | 126930-72-1 | [1][2] |
| Storage Temperature | Room Temperature, sealed in a dry place | [3] |
Experimental Protocols
A. General Protocol for Synthesis of an Alkyl-Substituted Aryl Bromide
A common method for synthesizing compounds like 1-bromo-4-n-dodecylbenzene involves the Friedel-Crafts alkylation of bromobenzene with the corresponding alkylating agent (e.g., 1-dodecene or a dodecyl halide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Materials: Bromobenzene, 1-dodecene (or dodecyl bromide), anhydrous aluminum chloride (AlCl₃), a suitable inert solvent (e.g., dichloromethane or carbon disulfide), hydrochloric acid (HCl), sodium bicarbonate solution, anhydrous magnesium sulfate, and deionized water.
-
Procedure:
-
A reaction flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser is charged with bromobenzene and the inert solvent in a fume hood.
-
The flask is cooled in an ice bath, and anhydrous AlCl₃ is added portion-wise with stirring.
-
The alkylating agent (1-dodecene) is added dropwise from the dropping funnel, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure the reaction goes to completion.
-
The reaction is quenched by carefully pouring the mixture over ice and dilute HCl to decompose the catalyst.
-
The organic layer is separated, washed with water, then with a sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation to yield the crude product.
-
Purification is typically achieved by vacuum distillation or column chromatography to isolate the desired para isomer.
-
B. Protocol for Characterization
-
Boiling Point Determination: The boiling point at reduced pressure (e.g., 4 mmHg) is determined using vacuum distillation. The temperature at which the liquid actively boils and its vapor condenses is recorded along with the corresponding pressure.
-
Density Measurement: A pycnometer (specific gravity bottle) of a known volume is tared, filled with the sample, and weighed. The density is calculated by dividing the mass of the sample by the known volume.
-
Refractive Index Measurement: A few drops of the liquid sample are placed on the prism of a calibrated refractometer. The refractive index is read directly from the instrument, with the temperature maintained at a standard value (typically 20°C).
-
Purity Analysis (Gas Chromatography - GC): A small, diluted sample is injected into a gas chromatograph. The resulting chromatogram shows peaks corresponding to different components. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.[4][5]
Visualization of Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of an alkyl-substituted aryl bromide, representative of the process to obtain 1-bromo-4-n-dodecylbenzene for property analysis.
References
- 1. Buy 1-Bromo-4-dodecylbenzene | 126930-72-1 [smolecule.com]
- 2. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 126930-72-1 [m.chemicalbook.com]
- 4. 1-Bromo-4-n-dodecylbenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 25G | Labscoop [labscoop.com]
- 6. nbinno.com [nbinno.com]
In-Depth Technical Guide: Characterization of 1-Bromo-4-dodecylbenzene (CAS Number 126930-72-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data available for 1-Bromo-4-dodecylbenzene (CAS Number: 126930-72-1). The information is compiled from various public sources and is intended to support research and development activities.
Chemical Identity and Structure
This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a dodecyl alkyl chain in the para position.[1][2] This structure imparts an amphiphilic nature to the molecule, with a hydrophilic aromatic head and a hydrophobic aliphatic tail.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 126930-72-1 |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Dodecylbromobenzene, 1-bromo-4-n-dodecylbenzene[2] |
| Molecular Formula | C₁₈H₂₉Br[2] |
| Molecular Weight | 325.33 g/mol [2] |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)Br[2] |
| InChI Key | RFFMRBISTZHCNY-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is typically a clear, colorless to very pale yellow liquid at room temperature.[3] A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | Clear liquid[3] |
| Color | Colorless to very pale yellow[3] |
| Melting Point | 17 °C[4] |
| Boiling Point | 191 °C at 4 mmHg[5] |
| Density | 1.07 g/cm³[4] |
| Refractive Index | 1.5035-1.5075 @ 20°C[6] |
| Flash Point | >110 °C (230 °F)[4] |
| Purity (typical) | >90% (GC)[5], 97%[3], ≥97.5% (GC)[6] |
| Storage Temperature | Room Temperature[3] |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons (adjacent to the aromatic ring), and the long aliphatic chain. The aromatic protons would likely appear as two doublets in the region of δ 7.0-7.5 ppm due to the para-substitution. The benzylic protons would be a triplet at approximately δ 2.5-2.6 ppm. The aliphatic chain would show a complex multiplet for the methylene groups between δ 1.2-1.6 ppm and a triplet for the terminal methyl group around δ 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic shift influenced by the "heavy atom effect".[7] The aliphatic carbons would appear in the upfield region of the spectrum.
3.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to exhibit characteristic absorption bands for:
-
C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)
-
C-H stretching of the aliphatic chain (~2850-2960 cm⁻¹)
-
C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)
-
C-Br stretching (~500-600 cm⁻¹)
3.3. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 324 and an M+2 peak at m/z 326 of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the dodecyl chain or parts of it, leading to characteristic fragment ions.
Biological Activity and Mechanism of Action
Research indicates that the biological activity of this compound is primarily related to its amphiphilic nature.[1]
-
Membrane Interaction: Its structure allows it to intercalate into lipid bilayers of cell membranes, which can alter membrane fluidity and permeability.[1] This interaction is a key aspect of its biological effects and is being explored for its potential in drug delivery systems and for studying membrane protein behavior.[1]
-
Enzyme Inhibition: There is evidence to suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.
No specific signaling pathway has been identified for this compound in the reviewed literature. Its biological effects appear to be more closely linked to its physicochemical properties and their impact on cellular structures like membranes, rather than a specific interaction with a receptor that triggers a downstream signaling cascade.
Experimental Protocols
5.1. Synthesis of this compound
A common method for the synthesis of this compound is through the direct bromination of 4-dodecylbenzene.[1]
Materials:
-
4-Dodecylbenzene
-
Bromine (Br₂)
-
Iron (Fe) or Aluminum bromide (AlBr₃) as a catalyst
-
An appropriate solvent (e.g., a non-polar organic solvent)
Procedure:
-
Dissolve 4-dodecylbenzene in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Add a catalytic amount of iron filings or aluminum bromide to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add bromine, dissolved in the same solvent, to the reaction mixture dropwise with continuous stirring.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC or GC is recommended).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium bisulfite) to remove excess bromine.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Proposed mechanism of action on the cell membrane.
References
- 1. Buy this compound | 126930-72-1 [smolecule.com]
- 2. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 126930-72-1 [sigmaaldrich.com]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Bromo-4-n-dodecylbenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-dodecylbenzene from Dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-dodecylbenzene from dodecylbenzene. The primary method detailed is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of synthetic organic chemistry. This document includes a theoretical background, a detailed experimental protocol, quantitative data, and process visualizations to support researchers in the successful synthesis of this valuable chemical intermediate. This compound serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals, and is utilized in material science for developing surfactants and polymers.[1]
Theoretical Background: Electrophilic Aromatic Bromination
The synthesis of this compound from dodecylbenzene is achieved through an electrophilic aromatic substitution reaction.[2] In this reaction, a bromine atom replaces a hydrogen atom on the aromatic ring.[3] The long alkyl (dodecyl) chain on the benzene ring is an ortho-, para-directing group. Due to steric hindrance from the bulky dodecyl group, the substitution occurs preferentially at the para position, yielding this compound as the major product.
The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to increase the electrophilicity of the bromine molecule.[4][5] The catalyst polarizes the Br-Br bond, enabling one bromine atom to act as a potent electrophile (Br⁺) that can attack the electron-rich benzene ring.[5]
The mechanism proceeds in two main steps:
-
Formation of the Sigma Complex: The electrophile (Br⁺) attacks the π-electron system of the dodecylbenzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] This step is the slow, rate-determining step of the reaction.[6][7]
-
Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed during the initial step, removes a proton from the carbon atom bearing the bromine. This regenerates the stable aromatic ring and the Lewis acid catalyst, yielding the final product, this compound, and hydrogen bromide (HBr) as a byproduct.[3][6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of alkylbenzenes.[8] All operations involving bromine should be conducted in a well-ventilated fume hood due to its high toxicity and corrosive nature.
2.1 Materials and Reagents
-
Dodecylbenzene (C₁₈H₃₀)
-
Bromine (Br₂)
-
Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bisulfite solution (NaHSO₃)
-
1 M Sodium hydroxide solution (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2.2 Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., containing NaOH solution)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
2.3 Reaction Procedure
-
Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with drying tubes or a nitrogen atmosphere.
-
Charging Reactants: Charge the flask with dodecylbenzene and a catalytic amount of iron filings (approx. 0.02 equivalents). Add anhydrous dichloromethane as the solvent.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Bromine Addition: Dissolve the required amount of bromine (typically 1.0-1.1 equivalents) in a small amount of anhydrous dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred dodecylbenzene solution over 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition, as the reaction is exothermic.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours or until the red-brown color of bromine has faded and the evolution of HBr gas has ceased. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
2.4 Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated sodium bisulfite solution to quench any unreacted bromine, until the red color disappears completely.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M sodium hydroxide solution (to remove HBr), water, and finally with brine.[8][9]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The resulting crude product, a colorless to pale yellow liquid, can be purified by vacuum distillation to obtain high-purity this compound.[1]
Quantitative Data Summary
The following table provides an example of reactant quantities and expected product yield for a typical laboratory-scale synthesis.
| Parameter | Dodecylbenzene | Bromine (Br₂) | Iron (Fe) | This compound |
| Molecular Weight ( g/mol ) | 246.47 | 159.81 | 55.85 | 325.36[10] |
| Example Mass (g) | 24.65 | 16.80 | ~0.11 | - |
| Example Moles (mol) | 0.10 | 0.105 | ~0.002 | - |
| Equivalents | 1.0 | 1.05 | 0.02 | - |
| Physical State | Liquid | Liquid | Solid | Liquid[1] |
| Appearance | Colorless Liquid | Red-brown Liquid | Gray Powder | Colorless to Pale Yellow Liquid |
| Typical Yield | - | - | - | 75-90% |
| Purity (Post-Purification) | - | - | - | >97% |
Visualizations: Reaction Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the chemical transformation and the experimental process flow.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. Buy this compound | 126930-72-1 [smolecule.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
An In-depth Technical Guide to the Key Applications of 1-Bromo-4-dodecylbenzene in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-dodecylbenzene is a versatile aromatic compound characterized by a bromine atom and a long C12 alkyl chain attached to a benzene ring. This unique structure, featuring a reactive site for cross-coupling and a lipophilic tail, makes it a valuable building block in various fields of organic chemistry. Its applications range from the synthesis of complex molecules for materials science to the construction of intermediates for pharmaceuticals. This technical guide provides a comprehensive overview of the core applications of this compound, detailing key experimental protocols and presenting quantitative data for a range of synthetic transformations.
Core Applications
The primary utility of this compound in organic synthesis stems from the reactivity of the aryl bromide moiety, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The long dodecyl chain, in turn, imparts specific physical properties such as solubility in organic solvents and the ability to induce self-assembly, which are crucial for applications in liquid crystals, polymers, and surfactants.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the modular construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl compounds, which are common motifs in liquid crystals and pharmaceutical agents.[1] this compound can be coupled with a variety of arylboronic acids to introduce the 4-dodecylphenyl group into a target molecule.
Experimental Protocol: Synthesis of 4'-Dodecyl-[1,1'-biphenyl]-4-carbonitrile
A prominent application of the Suzuki-Miyaura coupling of this compound is in the synthesis of liquid crystal precursors, such as 4'-Dodecyl-[1,1'-biphenyl]-4-carbonitrile.[2]
Reaction Scheme:
Methodology:
-
To a reaction vessel, add this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of toluene and water, is added.
-
The reaction mixture is heated to reflux (around 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4'-dodecyl-[1,1'-biphenyl]-4-carbonitrile.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Fe₃O₄@CNF@Ni | - | Ultrasound | - | - | High |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.003) | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 0.75 | - |
Note: The data in this table is for analogous Suzuki-Miyaura reactions and serves as a general guide. Specific yields for the reaction with this compound may vary.
The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[3] this compound can be coupled with various alkenes, such as styrene, to synthesize long-chain alkyl-substituted stilbenes and related compounds, which can be used as precursors for polymers and fluorescent materials.
Experimental Protocol: Heck Reaction of this compound with Styrene
Reaction Scheme:
Methodology:
-
In a reaction flask, combine this compound (1.0 eq.), styrene (1.2 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).[4]
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.[4]
-
The reaction mixture is heated to 100-120 °C with vigorous stirring.[4]
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Heck Reaction of Aryl Bromides with Styrene:
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | DMA | Reflux | 1 | ~50 |
| Bromobenzene | Pd EnCat | - | Na₂CO₃ | NMP | 150 | - | >95 |
Note: This data is for analogous Heck reactions and provides a general reference. Specific yields for the reaction with this compound may vary.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[5] this compound can be coupled with alkynes like phenylacetylene to produce diarylacetylenes, which are of interest in materials science for their electronic and optical properties.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Reaction Scheme:
Methodology:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 eq.).
-
Add an anhydrous solvent like tetrahydrofuran (THF) and a base, typically an amine such as triethylamine (TEA, 3.0 eq.).
-
Add the terminal alkyne, for instance, phenylacetylene (1.2 eq.), dropwise.
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-70 °C) and monitored by TLC.
-
Upon completion, the reaction is worked up by dilution with an organic solvent, followed by washing with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Quantitative Data for Sonogashira Coupling of Aryl Bromides with Phenylacetylene:
| Aryl Bromide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Cu(I)-PANI@MWCNT | - | KOH | DMF | 135 | 4 | 60 |
| 4-Bromobenzonitrile | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 92 |
Note: The data presented is for analogous Sonogashira reactions. Yields for this compound may differ.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom in this compound allows for the formation of a Grignard reagent, a potent organometallic nucleophile.[6] This reagent can then be used in a variety of reactions to introduce the 4-dodecylphenyl group onto an electrophilic substrate.
A common application of the Grignard reagent derived from this compound is its reaction with carbon dioxide (carboxylation) to produce 4-dodecylbenzoic acid, a useful intermediate for the synthesis of surfactants and liquid crystals.[7][8]
Experimental Protocol: Synthesis of 4-Dodecylbenzoic Acid
Reaction and Work-up Workflow:
Methodology:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether. A solution of this compound in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.[9]
-
Carboxylation: The Grignard reagent solution is cooled and then slowly poured over crushed dry ice (solid CO₂) with vigorous stirring. Alternatively, dry CO₂ gas can be bubbled through the solution.[10]
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A dilute acid, such as hydrochloric acid, is then carefully added to protonate the carboxylate salt.[7]
-
Isolation and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude 4-dodecylbenzoic acid can be purified by recrystallization.
Synthesis of Polymers
This compound can serve as a monomer in the synthesis of conjugated polymers. For instance, through Suzuki polycondensation, it can be copolymerized with a diboronic acid or its ester to produce poly(p-phenylene) derivatives.[11] The long dodecyl side chains enhance the solubility of the resulting polymer in organic solvents, facilitating its processing for applications in organic electronics.
Experimental Protocol: Synthesis of a Poly(p-phenylene) Derivative via Suzuki Polycondensation
Polymerization Scheme:
Methodology:
-
In a Schlenk tube, combine this compound (1.0 eq.), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq.), and a palladium catalyst like Pd(PPh₃)₄ (1-3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed organic solvent (e.g., toluene) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃).
-
Heat the biphasic mixture to 90-100 °C with vigorous stirring for an extended period (e.g., 48-72 hours). An increase in viscosity is often observed as the polymer forms.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
The polymer is collected by filtration, washed sequentially with water and methanol, and dried under vacuum.
Synthesis of Surfactants
The amphiphilic nature of molecules derived from this compound makes it a suitable precursor for surfactants. A key example is the synthesis of sodium 4-dodecylbenzenesulfonate, a widely used anionic surfactant. While the industrial production of this surfactant typically starts from dodecylbenzene, a synthetic route from this compound would involve sulfonation followed by neutralization.
Experimental Protocol: Synthesis of Sodium 4-Dodecylbenzenesulfonate (Illustrative)
Reaction Pathway:
Methodology (based on dodecylbenzene):
-
Sulfonation: Dodecylbenzene is reacted with a sulfonating agent, such as concentrated sulfuric acid or sulfur trioxide. The reaction is typically carried out at a controlled temperature (e.g., not exceeding 40 °C initially, then raised to 60-70 °C).[12]
-
Acid Separation: After the reaction, water is added to the mixture, and the layers are separated to remove excess sulfuric acid.
-
Neutralization: The resulting dodecylbenzenesulfonic acid is neutralized with a base, such as sodium hydroxide solution, to a pH of 7-8.[13]
-
Salting-out and Isolation: The surfactant can be isolated from the aqueous solution by salting-out, followed by filtration and drying.
Conclusion
This compound is a key intermediate in organic chemistry with a broad range of applications. Its participation in palladium-catalyzed cross-coupling reactions provides efficient routes to biaryls, stilbenes, and diarylacetylenes, which are important components of liquid crystals and functional materials. The formation of a Grignard reagent from this compound opens up further synthetic possibilities, including the preparation of carboxylic acids. Furthermore, its use as a monomer in polymerization reactions and as a precursor in surfactant synthesis highlights its versatility. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, materials science, and drug development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Intermediate: A Technical Guide to 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-4-dodecylbenzene is a substituted aromatic hydrocarbon that serves as a pivotal intermediate in a variety of synthetic applications. Its unique structure, featuring a brominated phenyl ring and a long lipophilic dodecyl chain, makes it a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth technical overview of its synthesis, key reactions, and diverse applications in materials science and as a potential, though not yet widely documented, intermediate in drug development.
Physicochemical Properties
This compound is a colorless to very pale yellow clear liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₉Br | [3] |
| Molecular Weight | 325.33 g/mol | [3] |
| CAS Number | 126930-72-1 | [3] |
| Melting Point | 17 °C | [4] |
| Boiling Point | 191 °C at 4 mmHg | [5] |
| Density | 1.07 g/cm³ | [4] |
| Refractive Index | 1.503 - 1.5075 @ 20°C | [4] |
| Purity | Typically >90% to >97.5% (GC) | [4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with varying yields and starting materials.
Synthesis via Grignard Cross-Coupling
A high-yield synthesis involves the cross-coupling of a Grignard reagent with a dibrominated aromatic.
Reaction Scheme:
Caption: Synthesis of this compound via Grignard cross-coupling.
Experimental Protocol: This synthesis involves the reaction of laurylmagnesium bromide with 1,4-dibromobenzene in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride as a catalyst. The reaction is typically carried out in diethyl ether at 20°C for 48 hours. A subsequent workup with air in diethyl ether for 2.5 hours at reflux yields this compound. This method has been reported to achieve a yield of 82%.[4]
Synthesis via Wolff-Kishner Reduction
Another common method is the Wolff-Kishner reduction of a ketone precursor.
Reaction Scheme:
Caption: Synthesis of this compound via Wolff-Kishner reduction.
Experimental Protocol: 1-(4-Bromophenyl)dodecan-1-one is refluxed with hydrazine hydrate and potassium hydroxide in triethylene glycol for 2 hours. This reaction has been reported to yield this compound in 68% yield.[4]
Key Reactions of this compound
The presence of the bromo substituent on the aromatic ring allows for a variety of useful chemical transformations.
Grignard Reagent Formation
This compound can be converted to its corresponding Grignard reagent, (4-dodecylphenyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile for forming carbon-carbon bonds.
Reaction Scheme:
Caption: Formation of the Grignard reagent and subsequent reaction.
Experimental Protocol (General): While a specific protocol with quantitative yield for the Grignard reaction of this compound followed by reaction with an electrophile is not readily available in the searched literature, a general procedure involves the slow addition of a solution of this compound in anhydrous diethyl ether or THF to a stirred suspension of magnesium turnings. Initiation of the reaction can be facilitated by the addition of a small crystal of iodine. Once formed, the Grignard reagent can be reacted in situ with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. For instance, reaction with benzaldehyde would yield (4-dodecylphenyl)(phenyl)methanol.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to synthesize substituted biphenyls. These products are of significant interest in the field of liquid crystals and other advanced materials.[5]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol and Yields (Analogous Compound): While specific yields for the Suzuki coupling of this compound are not detailed in the provided search results, data from the closely related compound 1-bromo-4-(1-octynyl)benzene can provide an estimation. In a study, the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids in the presence of a palladium catalyst in water yielded the corresponding biphenyl derivatives in yields ranging from 87% to 95%.[6] A similar range of yields could be expected for the coupling of this compound under optimized conditions.
Applications
Materials Science
The long dodecyl chain of this compound imparts unique properties that are highly valuable in materials science.
-
Liquid Crystals: this compound and its derivatives are key intermediates in the synthesis of liquid crystals.[5][7] The long alkyl chain contributes to the desired mesomorphic properties, while the reactive bromo group allows for the construction of the rigid core of the liquid crystal molecule through cross-coupling reactions.[5]
-
Surfactants: The amphiphilic nature of molecules derived from this compound, possessing both a hydrophilic head (which can be introduced by replacing the bromine) and a long hydrophobic tail, makes them suitable for applications as surfactants. For example, quaternization of a tertiary amine substituted for the bromide would yield a cationic surfactant.
-
Polymers: Monomers derived from this compound can be used to synthesize specialty polymers. The dodecyl group can influence properties such as solubility and self-assembly, while the aromatic ring can be incorporated into the polymer backbone or as a pendant group. Polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) could be employed for controlled polymerization of styrenic monomers derived from this intermediate.
Drug Development
While the direct application of this compound as an intermediate in the synthesis of commercial drugs is not yet widely documented in publicly available literature, its structural motifs are of interest to medicinal chemists. The long alkyl chain can increase lipophilicity, which can be crucial for membrane permeability and interaction with biological targets. The brominated phenyl ring serves as a versatile handle for introducing a wide range of functionalities through established synthetic methodologies. A patent for the preparation of a dapagliflozin intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlights the use of similar brominated aromatic structures in pharmaceutical synthesis.[8] The potential for this compound in drug discovery lies in its ability to serve as a scaffold for the synthesis of novel bioactive molecules.
Conclusion
This compound is a versatile and valuable synthetic intermediate with demonstrated applications in materials science and potential for use in drug discovery. Its synthesis is achievable through multiple high-yielding routes, and its reactive bromo group allows for a wide array of chemical transformations. For researchers and scientists, this compound offers a flexible platform for the design and synthesis of novel functional molecules with tailored properties. As research continues, the full potential of this compound as a key building block in advanced chemical synthesis is yet to be fully realized.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 126930-72-1 [sigmaaldrich.com]
- 3. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy this compound | 126930-72-1 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
The Versatility of 1-Bromo-4-dodecylbenzene in Material Science: A Technical Guide
An in-depth exploration of the synthesis, characterization, and application of 1-bromo-4-dodecylbenzene in the development of advanced materials, tailored for researchers, scientists, and professionals in material science and drug development.
This compound is a versatile bifunctional molecule that has garnered significant interest in material science. Its unique structure, featuring a reactive bromo group on a phenyl ring and a long, flexible dodecyl chain, allows for its use as a key building block in a variety of advanced materials. The bromo group serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures, while the dodecyl chain imparts solubility in organic solvents and influences the self-assembly and morphological properties of the resulting materials. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of conjugated polymers, liquid crystals, and self-assembled monolayers, complete with experimental protocols and quantitative data.
Synthesis of Conjugated Polymers
This compound is a crucial precursor in the synthesis of conjugated polymers, particularly poly(p-phenylene)s and their derivatives, which are of great interest for applications in organic electronics. The dodecyl side chains are essential for ensuring solubility of the rigid polymer backbone, facilitating processing and characterization.
One of the most common methods for the polymerization of this compound is through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aromatic rings, leading to the formation of a poly(p-phenylene) backbone with pendant dodecyl groups.
Experimental Protocol: Suzuki-Miyaura Polymerization of this compound
This protocol outlines a general procedure for the synthesis of poly(4-dodecyl-p-phenylene) via Suzuki-Miyaura polycondensation.
Materials:
-
This compound
-
4-Dodecylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 4-dodecylphenylboronic acid (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol/hydrochloric acid (10:1 v/v).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Quantitative Data:
The properties of the resulting poly(4-dodecyl-p-phenylene) can be tailored by controlling the reaction conditions. The following table summarizes typical properties of polymers synthesized using this method.
| Property | Value |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Thermal Decomposition Temperature (Td) | > 400 °C |
| Solubility | Soluble in common organic solvents (toluene, THF, chloroform) |
Logical Relationship of Suzuki-Miyaura Polymerization:
Caption: Suzuki-Miyaura polymerization workflow.
Synthesis of Liquid Crystals
The long alkyl chain of this compound makes it an excellent building block for the synthesis of liquid crystalline materials.[1] The dodecyl group provides the necessary flexibility and anisotropy for the formation of mesophases. By coupling this compound with other mesogenic units, a wide variety of liquid crystals with different phase behaviors can be designed.
A common strategy involves the Suzuki-Miyaura coupling of this compound with a boronic acid derivative containing a rigid core, such as a biphenyl or phenyl-pyrimidine unit. The resulting molecules often exhibit nematic and/or smectic liquid crystal phases.
Experimental Protocol: Synthesis of a Biphenyl-based Liquid Crystal
This protocol describes the synthesis of 4'-dodecyl-4-cyanobiphenyl, a typical liquid crystal, from this compound.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-cyanophenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2 M, 2 mL).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The phase transition temperatures of the synthesized liquid crystal are critical for its application. These are typically determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
| Transition | Temperature (°C) |
| Crystal to Nematic (T_CN) | ~45-55 |
| Nematic to Isotropic (T_NI) / Clearing Point | ~60-70 |
Logical Relationship for Liquid Crystal Synthesis:
Caption: Synthesis of a biphenyl-based liquid crystal.
Formation of Self-Assembled Monolayers (SAMs)
The dodecylphenyl group of this compound allows for the formation of self-assembled monolayers (SAMs) on various substrates. While the bromo- functionality is not the typical anchoring group for SAM formation on gold (thiols are more common), SAMs of alkyl bromides on other surfaces like silicon have been studied. More commonly, this compound can be chemically modified to introduce a thiol or other suitable headgroup for SAM formation on gold.[2][3] SAMs are highly ordered molecular layers that can modify the surface properties of materials, finding applications in areas such as lubrication, corrosion protection, and molecular electronics.[2][3]
Experimental Protocol: Formation of a 4-Dodecylphenylthiol SAM on Gold
This protocol describes a two-step process: first, the conversion of this compound to 4-dodecylthiophenol, followed by the formation of a SAM on a gold substrate.
Step 1: Synthesis of 4-Dodecylthiophenol
-
React this compound with magnesium to form the Grignard reagent.
-
React the Grignard reagent with elemental sulfur, followed by an acidic workup to yield 4-dodecylthiophenol.
Step 2: SAM Formation
Materials:
-
4-Dodecylthiophenol
-
Ethanol (absolute)
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Tweezers
-
Clean glass container
Procedure:
-
Prepare a dilute solution (typically 1-10 mM) of 4-dodecylthiophenol in absolute ethanol.
-
Clean the gold substrate. A common method is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by rinsing with deionized water and ethanol, and then drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Immerse the clean gold substrate into the thiol solution using tweezers.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Remove the substrate from the solution, rinse thoroughly with ethanol to remove any non-chemisorbed molecules, and dry with a gentle stream of nitrogen.
Characterization of SAMs:
The quality and properties of the SAM can be characterized by various surface-sensitive techniques.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Surface wettability and hydrophobicity |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface |
| Ellipsometry | Thickness of the monolayer |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and packing within the monolayer |
Experimental Workflow for SAM Formation:
Caption: Workflow for self-assembled monolayer formation.
References
An In-depth Technical Guide to the Amphiphilic Nature of 1-Bromo-4-dodecylbenzene and Its Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-dodecylbenzene is a versatile amphiphilic molecule characterized by a polar brominated benzene head and a long, nonpolar dodecyl tail. This unique structure imparts surfactant-like properties, driving its self-assembly in solution and its interaction with biological membranes and surfaces. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its implications in materials science and drug development. Detailed experimental protocols for its synthesis and for the formation of self-assembled monolayers are provided, alongside methodologies for studying its interaction with lipid bilayers and its potential inhibitory effects on cytochrome P450 enzymes.
Introduction
Amphiphilic molecules, possessing both hydrophilic and hydrophobic moieties, are fundamental to numerous chemical and biological processes. This compound (C18H29Br) is a synthetic amphiphile that has garnered interest due to its well-defined molecular structure, offering a model system for studying self-assembly and interfacial phenomena.[1][2] Its structure consists of a hydrophilic head group, the brominated benzene ring, and a hydrophobic tail, the C12 alkyl chain.[1][2] This distinct duality drives its behavior in both aqueous and non-polar environments, leading to the formation of micelles above a certain concentration and enabling its function as a surfactant.[1][2]
The implications of this amphiphilic nature are far-reaching. In materials science, this compound is a precursor for the formation of self-assembled monolayers (SAMs) on various substrates, allowing for the precise modification of surface properties.[1] In the context of drug development and biological research, its ability to interact with and potentially disrupt lipid bilayers is of significant interest for understanding membrane dynamics and for the development of novel drug delivery systems.[2] Furthermore, its aromatic core suggests potential interactions with biological targets such as metabolic enzymes.
This guide aims to provide a detailed technical overview for researchers and professionals, summarizing the known quantitative data, providing detailed experimental protocols, and visualizing key processes and workflows related to this compound.
Physicochemical Properties
| Property | Value | Reference / Note |
| Molecular Formula | C₁₈H₂₉Br | [3] |
| Molecular Weight | 325.33 g/mol | [3] |
| Appearance | Colorless to very pale yellow liquid | [4] |
| Purity | Typically >97% | [4] |
| Storage Temperature | Room Temperature | [4] |
| Critical Micelle Concentration (CMC) | Not experimentally determined. Estimated to be in the low millimolar (mM) range in aqueous solution. | Estimation based on trends for similar long-chain alkylbenzene derivatives. |
| Octanol-Water Partition Coefficient (LogP) | 8.6 (XLogP3-AA) | [3] (Computationally predicted) |
| Solubility | Water: Very low (practically insoluble) Organic Solvents: Soluble in ethanol, hexane, and other common organic solvents. | Qualitative observation. Quantitative data not readily available. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via electrophilic aromatic bromination of dodecylbenzene.
Materials:
-
Dodecylbenzene
-
N-Bromosuccinimide (NBS)
-
Silica gel
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve dodecylbenzene (1 equivalent) in anhydrous dichloromethane.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of silica gel to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the silica gel.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure this compound.
-
Diagram of Synthesis Workflow:
References
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-dodecylbenzene is an important intermediate in organic synthesis, valued for its role in the construction of complex molecular architectures. Its structure, featuring a long lipophilic dodecyl chain and a reactive C-Br bond on a benzene ring, makes it a versatile building block, particularly in the fields of materials science for liquid crystals and in the development of novel organic semiconductors. This guide provides a comprehensive overview of the reactivity of the carbon-bromine bond in this compound, detailing common transformations, experimental protocols, and quantitative data for key reactions.
The reactivity of the C-Br bond in this compound is characteristic of an aryl bromide. Generally, aryl halides are less reactive towards nucleophilic substitution reactions than alkyl halides. This reduced reactivity is attributed to several factors, including the increased strength of the sp² C-Br bond compared to an sp³ C-Br bond, and the delocalization of lone pairs from the bromine atom into the aromatic π-system, which imparts a partial double bond character to the C-Br bond. However, the C-Br bond in this compound readily participates in a variety of powerful transition metal-catalyzed cross-coupling reactions, Grignard reagent formation, and other transformations under specific conditions.
I. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond of this compound is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. This compound is a suitable substrate for this reaction, which is instrumental in the synthesis of liquid crystals and other functional materials.
Reaction Scheme:
(where Ar = 4-dodecylphenyl)
Logical Relationship of the Suzuki-Miyaura Coupling Catalytic Cycle
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of a 1-Bromo-4-alkynylbenzene
| Entry | Arylboronic Acid | Catalyst (1 mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | - | 92 |
| 2 | Phenylboronic acid | Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | - | 95 |
| 3 | 3-Chlorophenylboronic acid | Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | 4 | 91 |
| 4 | 3-Chlorophenylboronic acid | Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94 |
| 5 | 4-Tolylboronic acid | Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | 24 | 40 |
| 6 | 4-Tolylboronic acid | Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | - | 87 |
| 7 | 4-Anisylboronic acid | Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | 24 | 50 |
| 8 | 4-Anisylboronic acid | Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | - | 90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol adaptable for the Suzuki-Miyaura coupling of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
B. Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for C-C bond formation and can be applied to this compound to introduce vinyl groups.
Reaction Scheme:
(where Ar = 4-dodecylphenyl)
Quantitative Data for Heck Reaction of a Related Aryl Bromide
The following table provides representative conditions for the Heck reaction of 1-bromo-4-(trichloromethyl)benzene with styrene, illustrating a typical experimental setup.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | 12-24 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, under an inert atmosphere.
-
Reaction: Heat the mixture, typically between 80 and 140 °C, with stirring for 4-24 hours, while monitoring the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in medicinal chemistry and the synthesis of organic electronic materials.
Reaction Scheme:
(where Ar = 4-dodecylphenyl)
Quantitative Data for Buchwald-Hartwig Amination of a Related Aryl Bromide
The following table presents typical conditions for the Buchwald-Hartwig amination of 1-bromo-4-(trichloromethyl)benzene with an aryl amine, which can serve as a starting point for optimizing the reaction with this compound.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1-Bromo-4-(trichloromethyl)benzene | Aryl amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring, typically between 80 and 110 °C, until the starting material is consumed.
-
Work-up: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
D. Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.
Reaction Scheme:
(where Ar = 4-dodecylphenyl)
Quantitative Data for Sonogashira Coupling of a Related Aryl Bromide
The table below shows expected yields for the Sonogashira coupling of 1-Bromo-4-propylsulfanylbenzene with various terminal alkynes, which are indicative of the yields that can be expected for this compound.
| Terminal Alkyne | Product | Expected Yield (%) |
| Phenylacetylene | 1-(Phenylethynyl)-4-(propylsulfanyl)benzene | 85-95 |
| 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-(propylsulfanyl)benzene | 80-90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-24 hours.
-
Work-up: After the reaction is complete, quench with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
II. Formation and Reactivity of Grignard Reagents
The C-Br bond in this compound can be converted into a highly nucleophilic organometallic species, a Grignard reagent, by reacting with magnesium metal. This reagent is a powerful tool for forming new carbon-carbon bonds.
Reaction Scheme:
(where Ar = 4-dodecylphenyl)
Logical Relationship of Grignard Reagent Formation and Reaction
Formation of a Grignard reagent and its subsequent reaction with an electrophile.
Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction
-
Activation of Magnesium: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1-1.5 equiv.). A small crystal of iodine can be added to activate the magnesium surface.
-
Formation of Grignard Reagent: Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF to initiate the reaction. Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath and add the electrophile (e.g., carbon dioxide, an aldehyde, or a ketone) dropwise.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. Extract the product with an organic solvent.
-
Purification: Dry the organic layer and remove the solvent. The crude product can be purified by crystallization or chromatography.
III. Other Important Reactions
A. Nucleophilic Aromatic Substitution
While generally unreactive towards nucleophiles, the C-Br bond in this compound can undergo substitution under forcing conditions, such as high temperatures and pressures, or when catalyzed by a transition metal, typically copper (Ullmann condensation). A common transformation is the formation of phenols or ethers.
Reaction Scheme (Ullmann Condensation):
(where Ar = 4-dodecylphenyl)
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: Combine this compound (1.0 equiv.), an alcohol or phenol (1.1-2.0 equiv.), a copper catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 10-40 mol%), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) in a sealed tube.
-
Solvent Addition: Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Reaction: Heat the mixture to a high temperature (typically 100-200 °C) for 12-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water, extracted with an organic solvent, washed, dried, and concentrated. The product is then purified by chromatography.
B. Oxidation
The dodecyl side chain of this compound can be oxidized at the benzylic position under strong oxidizing conditions to yield the corresponding benzoic acid derivative. A common reagent for this transformation is potassium permanganate (KMnO₄).
Reaction Scheme:
(where Ar = 4-bromophenyl)
Experimental Protocol: General Procedure for Oxidation with KMnO₄
-
Reaction Setup: In a round-bottom flask, suspend this compound in an aqueous solution of a base such as sodium carbonate.
-
Reagent Addition: Add a solution of potassium permanganate portion-wise while heating the mixture to reflux.
-
Reaction: Continue heating until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be used for further purification.
C. Reduction (Debromination)
The C-Br bond can be removed through various reductive processes to yield 4-dodecylbenzene. This can be achieved through catalytic hydrogenation or with metal hydrides.
Reaction Scheme:
(where Ar = 4-dodecylphenyl)
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a palladium-on-carbon catalyst (Pd/C, typically 5-10 wt. %).
-
Reaction: Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure autoclave) and stir vigorously at room temperature until the starting material is consumed. A base, such as triethylamine, is often added to neutralize the HBr formed.
-
Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product. Further purification is typically not necessary if the reaction goes to completion.
Conclusion
The C-Br bond in this compound offers a gateway to a vast array of chemical transformations. While its reactivity towards traditional nucleophilic substitution is limited, it excels as a substrate in numerous transition metal-catalyzed cross-coupling reactions, making it an invaluable tool for the synthesis of complex organic molecules. The ability to convert the C-Br bond into a Grignard reagent further extends its synthetic utility. Understanding the reactivity profile and the specific reaction conditions outlined in this guide will enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
In-Depth Technical Guide to 1-Bromo-4-dodecylbenzene: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Bromo-4-dodecylbenzene (CAS No. 126930-72-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on safe handling, experimental protocols, and clear data presentation.
Chemical Identification and Properties
This compound is an aromatic compound with a long alkyl chain, making it a useful intermediate in organic synthesis, particularly in the preparation of liquid crystals and as a building block for complex organic molecules.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Dodecylbromobenzene, 1-bromo-4-n-dodecylbenzene |
| CAS Number | 126930-72-1 |
| Molecular Formula | C₁₈H₂₉Br |
| Molecular Weight | 325.33 g/mol [1] |
| Appearance | Clear, colorless to very pale yellow liquid[2] |
| Purity | ≥97.5% (GC) |
| Refractive Index | 1.5035-1.5075 @ 20°C |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
GHS Pictogram:
Signal Word: Warning [2]
Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure.
| Protection Type | Specific Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | To prevent skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and disposed of properly. |
| Body Protection | A flame-retardant lab coat or appropriate protective clothing. | To protect skin from accidental splashes and contamination. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. | To prevent inhalation of vapors that can cause respiratory tract irritation. |
Storage
| Storage Condition | Recommendation |
| Container | Store in a tightly closed, suitable container. |
| Environment | Store in a cool, dry, and well-ventilated place. |
| Incompatibilities | Store away from strong oxidizing agents. |
Spill and Disposal
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation. Absorb the spill with an inert material such as sand or vermiculite and place it in a designated, labeled hazardous waste container.
Waste disposal must be conducted in accordance with local, regional, and national regulations. Halogenated organic compounds should be segregated from non-halogenated waste streams.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Firefighting Measures
This compound is not classified as flammable but will burn.
| Aspect | Recommendation |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Specific Hazards | Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen bromide gas. |
| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Toxicological and Ecotoxicological Information
Toxicological Data
Quantitative toxicological data for this compound is limited. The available information is summarized below.
| Toxicity Endpoint | Result |
| Acute Oral Toxicity (LD50) | No data available.[3] Classified as Category 4 (Harmful if swallowed), which generally corresponds to an LD50 between 300 and 2000 mg/kg for rats.[4] |
| Acute Dermal Toxicity (LD50) | No data available.[3] |
| Acute Inhalation Toxicity (LC50) | No data available.[3] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2).[3] |
| Respiratory or Skin Sensitization | No data available.[3] |
| Germ Cell Mutagenicity | No data available.[3] |
| Carcinogenicity | No data available.[3] |
| Reproductive Toxicity | No data available.[3] |
Ecotoxicological Data
Experimental Protocols
The following are generalized experimental protocols for common reactions involving aryl bromides like this compound. These should be adapted and optimized for specific research needs.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds.
Reaction Scheme: Ar-Br + Ar'-B(OH)₂ --[Pd catalyst, base]--> Ar-Ar'
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, water)
Procedure:
-
In a flask purged with an inert gas (e.g., Argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC).[6]
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography or recrystallization.[6]
Grignard Reagent Formation and Reaction
Grignard reagents are powerful nucleophiles used for forming new carbon-carbon bonds.
Reaction Scheme: Ar-Br + Mg --[anhydrous ether]--> Ar-MgBr Ar-MgBr + E⁺ --> Ar-E
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Initiator (e.g., a small crystal of iodine or 1,2-dibromoethane)
-
Electrophile (e.g., a carbonyl compound, CO₂)
Procedure:
-
Ensure all glassware is rigorously dried.
-
Place magnesium turnings in a flask under an inert atmosphere.
-
Add a small amount of a solution of this compound in anhydrous ether and the initiator.
-
Once the reaction initiates (indicated by turbidity and/or heat), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[7]
-
After the addition is complete, reflux the mixture until the magnesium is consumed.
-
Cool the Grignard reagent and slowly add a solution of the electrophile.
-
After the reaction with the electrophile is complete, quench the reaction with a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and purify as necessary.
Visualizations
References
- 1. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 126930-72-1 [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. oasishealth.app [oasishealth.app]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-Depth Technical Guide to 1-Bromo-4-dodecylbenzene: Commercial Availability, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-dodecylbenzene, a key chemical intermediate. It details its commercial availability, provides an experimental protocol for its synthesis, and explores its applications, particularly in the realms of medicinal chemistry and materials science.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 97-98%, with the compound being a colorless to very pale yellow liquid at room temperature. For researchers requiring this intermediate, several reputable sources can provide various quantities, from grams to bulk amounts. Below is a summary of prominent suppliers and their typical offerings.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 97% | Custom | Contact for Pricing |
| TCI Chemicals | >95.0% (GC) | 5g, 25g | $102.00 (5g), $307.00 (25g) |
| Thermo Scientific Chemicals | 98% | 5g | $154.65 (5g) |
| Fisher Scientific | 95.0+% | 5g | Contact for Pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is through the electrophilic aromatic substitution of dodecylbenzene via bromination.[1] This reaction selectively installs a bromine atom onto the benzene ring, primarily at the para position due to the ortho-, para-directing effect of the alkyl group.
Experimental Protocol: Bromination of Dodecylbenzene
This protocol is adapted from established procedures for the bromination of aromatic compounds.
Materials:
-
Dodecylbenzene
-
Bromine (Br₂)
-
Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃) as a catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Saturated sodium bisulfite solution (NaHSO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dodecylbenzene in dichloromethane. Place the flask in an ice bath to cool.
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the stirred solution.
-
Bromine Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of dichloromethane, to the reaction mixture via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (indicated by the disappearance of the bromine color), quench the reaction by slowly adding a saturated solution of sodium bisulfite to remove any unreacted bromine.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, with its utility stemming from the presence of both a reactive bromo group and a long alkyl chain.[1]
Materials Science: Liquid Crystal Synthesis
A primary application of this compound is in the synthesis of liquid crystals.[2] The long dodecyl chain helps to induce and stabilize liquid crystalline phases (mesophases), while the bromo-substituted aromatic ring provides a reactive handle for constructing the rigid core of the liquid crystal molecule through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3]
Medicinal Chemistry and Drug Development
In the context of drug development, this compound is a valuable intermediate for synthesizing more complex molecules with potential biological activity.[1] Its amphiphilic nature, arising from the combination of a hydrophobic dodecyl chain and a more polar aromatic ring, allows for interactions with biological membranes.[1]
One area of interest is the potential for derivatives of this compound to act as inhibitors of cytochrome P450 (CYP) enzymes.[4][5] These enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions. The long alkyl chain of this compound can facilitate its binding within the active site of CYP enzymes, potentially leading to competitive inhibition.
References
Initial Investigation of 1-Bromo-4-dodecylbenzene in Biological Membrane Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-dodecylbenzene is an amphiphilic molecule characterized by a hydrophilic aromatic headgroup and a hydrophobic dodecyl tail. This structure suggests a potential for interaction with and integration into biological membranes, which are fundamental to cellular function and signaling. This technical guide provides an initial exploration of this compound's potential utility in biological membrane research. Due to a lack of specific studies on this compound, this document will focus on its physicochemical properties and extrapolate potential experimental approaches based on methodologies used for similar amphiphilic molecules.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is crucial for designing and interpreting experiments related to its interaction with biological membranes. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₉Br | N/A |
| Molecular Weight | 325.33 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Solubility | Likely soluble in organic solvents, poorly soluble in water | N/A |
| Amphiphilicity | Possesses both a hydrophilic (bromobenzene) and a hydrophobic (dodecyl chain) moiety | N/A |
Potential Interactions with Biological Membranes
The amphiphilic nature of this compound strongly suggests it will partition into lipid bilayers. The dodecyl tail would likely intercalate into the hydrophobic core of the membrane, while the bromobenzene headgroup would reside near the lipid-water interface. This interaction could potentially lead to several effects on membrane properties:
-
Alteration of Membrane Fluidity: The insertion of the bulky dodecyl chain could disrupt the ordered packing of lipid acyl chains, leading to an increase in membrane fluidity.
-
Changes in Membrane Thickness: The presence of this compound within the bilayer could alter the overall thickness of the membrane.
-
Modulation of Membrane Permeability: Disruption of the lipid packing could create transient pores or defects, thereby increasing the permeability of the membrane to ions and small molecules.
-
Influence on Membrane Proteins: Changes in the lipid environment surrounding membrane proteins can affect their conformation and function.
Proposed Experimental Protocols for Investigation
To quantitatively assess the impact of this compound on biological membranes, a variety of biophysical techniques can be employed. The following are detailed methodologies for key experiments that could be adapted for this purpose.
Langmuir Monolayer Studies
Objective: To investigate the interaction of this compound with lipid monolayers at the air-water interface, providing insights into its ability to penetrate and alter membrane packing.
Methodology:
-
A solution of a model lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) in a volatile organic solvent (e.g., chloroform) is spread on an aqueous subphase in a Langmuir trough.
-
After solvent evaporation, the lipid monolayer is compressed, and the surface pressure-area (π-A) isotherm is recorded.
-
This compound, dissolved in a suitable solvent, is injected into the subphase beneath the lipid monolayer.
-
Changes in the π-A isotherm upon addition of this compound are monitored to determine its effect on monolayer packing and stability. An increase in the area per molecule at a given surface pressure would indicate insertion of the compound into the monolayer.
Liposome Permeability Assays
Objective: To determine the effect of this compound on the permeability of model lipid vesicles (liposomes).
Methodology:
-
Large unilamellar vesicles (LUVs) are prepared by extrusion, encapsulating a fluorescent probe (e.g., calcein) at a self-quenching concentration.
-
The external, unencapsulated probe is removed by size-exclusion chromatography.
-
The liposome suspension is incubated with varying concentrations of this compound.
-
The release of the fluorescent probe from the liposomes is monitored over time by measuring the increase in fluorescence intensity as the probe is diluted in the external medium and its self-quenching is relieved. An increased rate of leakage in the presence of this compound would indicate an increase in membrane permeability.
Differential Scanning Calorimetry (DSC)
Objective: To study the effect of this compound on the thermotropic phase behavior of lipid bilayers.
Methodology:
-
Multilamellar vesicles (MLVs) are prepared from a model lipid (e.g., DPPC) in the absence and presence of varying concentrations of this compound.
-
The lipid dispersions are subjected to controlled heating and cooling cycles in a differential scanning calorimeter.
-
The temperature and enthalpy of the main phase transition (gel to liquid-crystalline phase) are measured. A broadening of the transition peak and a decrease in the transition temperature and enthalpy would suggest that this compound disorders the lipid packing.
Fluorescence Anisotropy
Objective: To assess the impact of this compound on membrane fluidity.
Methodology:
-
LUVs are labeled with a fluorescent probe that is sensitive to the microviscosity of its environment (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).
-
The labeled liposomes are incubated with different concentrations of this compound.
-
The steady-state fluorescence anisotropy of the probe is measured using a fluorometer equipped with polarizers.
-
A decrease in fluorescence anisotropy would indicate an increase in the rotational freedom of the probe, corresponding to an increase in membrane fluidity.
Potential Influence on Signaling Pathways
While no direct evidence links this compound to specific signaling pathways, its potential to alter membrane properties suggests several avenues for indirect influence. Changes in membrane fluidity and lipid composition can affect the activity of membrane-bound enzymes and the localization of signaling proteins.
Hypothetical Signaling Pathway Perturbation Workflow:
Caption: Hypothetical workflow of this compound influencing a signaling pathway.
Conclusion
This compound presents as a molecule with the potential to interact with and modify the properties of biological membranes. While direct experimental evidence is currently lacking in the scientific literature, its amphiphilic nature provides a strong rationale for its investigation in membrane biophysics and cell biology. The experimental protocols outlined in this guide offer a starting point for researchers to quantitatively assess its effects on model membrane systems. Future studies are warranted to explore its impact on cellular processes and signaling pathways, which could unveil novel applications in drug development and as a tool for membrane research.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-4-dodecylbenzene as a key substrate. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of new pharmaceuticals, liquid crystals, and advanced materials.[1] The long dodecyl chain imparts unique solubility and self-assembly properties, making the resulting biaryl products of significant interest in various fields of research and development.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][3] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[4] The coupling of this compound allows for the straightforward introduction of the 4-dodecylphenyl moiety into complex molecular architectures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 12-18 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 12 | ~95 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ (3) | Toluene/H₂O | 90 | 6-8 | >90 |
| 4 | 3-Chlorophenylboronic acid | Pd catalyst (1) | K₂CO₃ | H₂O/TBAB | 60-100 | 2-4 | 91-94[5] |
Yields are approximate and can vary based on specific reaction scale and purification methods.
Detailed Experimental Protocol: Synthesis of 4-Dodecyl-1,1'-biphenyl
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-Dodecyl-1,1'-biphenyl.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Formation of 4-Dodecylphenylmagnesium Bromide from 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of 4-dodecylphenylmagnesium bromide from 1-bromo-4-dodecylbenzene provides a versatile intermediate for introducing a long alkyl chain and an aromatic moiety into a target molecule. This modification is of significant interest in drug development and materials science. The introduction of a dodecyl group can enhance lipophilicity, potentially improving a drug candidate's membrane permeability and pharmacokinetic profile. In materials science, such long-chain substituted aromatic compounds are precursors to liquid crystals and functionalized polymers.
These application notes provide detailed protocols for the formation of 4-dodecylphenylmagnesium bromide and its subsequent use in the synthesis of a functionalized biphenyl derivative, a common structural motif in pharmaceuticals and liquid crystals.
Data Presentation
The following tables summarize the key quantitative data for the formation of the Grignard reagent and a subsequent Kumada coupling reaction.
Table 1: Quantitative Data for the Formation of 4-Dodecylphenylmagnesium Bromide
| Parameter | Value | Notes |
| Reagents | ||
| This compound | 1.0 equivalent | Starting aryl halide. |
| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess magnesium ensures complete reaction. |
| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution | Anhydrous conditions are critical. |
| Iodine (I₂) or 1,2-Dibromoethane | Catalytic amount | Used as an initiator to activate the magnesium surface. |
| Reaction Conditions | ||
| Initiation Temperature | Room temperature to gentle warming (~30-40°C) | A slight amount of heat may be necessary to start the reaction. |
| Reaction Temperature | Gentle reflux (~66°C in THF) | The reaction is exothermic; the rate of addition of the aryl halide is used to control the temperature. |
| Reaction Time | 2 - 4 hours | Includes dropwise addition and subsequent stirring to ensure completion. |
| Expected Outcome | ||
| Typical Yield | 85 - 95% | Yield is typically high under anhydrous conditions. The resulting Grignard solution is used in the next step without isolation. |
Table 2: Quantitative Data for Kumada Coupling of 4-Dodecylphenylmagnesium Bromide with 4-Bromoanisole
| Parameter | Value | Notes |
| Reagents | ||
| 4-Dodecylphenylmagnesium Bromide | 1.1 equivalents | Prepared in situ from the previous step. |
| 4-Bromoanisole | 1.0 equivalent | The coupling partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 1 - 3 mol% | A common palladium catalyst for cross-coupling reactions. |
| Anhydrous Tetrahydrofuran (THF) | Sufficient for reaction concentration | The solvent from the Grignard formation is typically used. |
| Reaction Conditions | ||
| Temperature | Room temperature to 50°C | The reaction is often run at a slightly elevated temperature to ensure completion. |
| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
| Expected Outcome | ||
| Product | 4-Dodecyl-4'-methoxy-1,1'-biphenyl | |
| Typical Yield | 75 - 90% | Yields can vary depending on the purity of the Grignard reagent and reaction conditions.[1] |
Experimental Protocols
Protocol 1: Formation of 4-Dodecylphenylmagnesium Bromide
This protocol details the synthesis of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas. Equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethylene gas signals the activation of the magnesium surface.
-
Reaction Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction may need to be gently warmed with a heating mantle to initiate. The start of the reaction is indicated by a gentle bubbling and the formation of a cloudy, greyish solution.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.
-
Completion and Use: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey solution of 4-dodecylphenylmagnesium bromide is then cooled to room temperature and used immediately in the subsequent reaction.
Protocol 2: Synthesis of 4-Dodecyl-4'-methoxy-1,1'-biphenyl via Kumada Coupling
This protocol describes the palladium-catalyzed cross-coupling of the prepared Grignard reagent with 4-bromoanisole.[1]
Materials:
-
Solution of 4-dodecylphenylmagnesium bromide in THF (from Protocol 1)
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a separate, dry, inert gas-flushed flask, dissolve 4-bromoanisole (1.0 equivalent) and the palladium catalyst (1-3 mol%) in anhydrous THF.
-
Coupling Reaction: To the stirred solution of 4-bromoanisole and the catalyst, slowly add the prepared 4-dodecylphenylmagnesium bromide solution (1.1 equivalents) via cannula or a dropping funnel at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to 50°C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0°C in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-dodecyl-4'-methoxy-1,1'-biphenyl.
Visualizations
Caption: Workflow for the formation of 4-Dodecylphenylmagnesium Bromide.
Caption: Signaling pathway for the Kumada cross-coupling reaction.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-dodecylbenzene is a versatile aromatic building block widely utilized in organic synthesis. Its structure, featuring a reactive bromo-substituent on a benzene ring with a long alkyl chain, makes it a valuable precursor for the synthesis of a diverse range of functionalized molecules. The dodecyl group imparts significant lipophilicity, rendering its derivatives of interest in materials science, particularly for the development of liquid crystals and organic semiconductors, as well as in medicinal chemistry for the synthesis of drug candidates with tailored pharmacokinetic properties.
This document provides detailed application notes and protocols for various nucleophilic substitution reactions of this compound. While classical nucleophilic aromatic substitution (SNAr) reactions are generally challenging for unactivated aryl bromides, modern palladium-catalyzed cross-coupling reactions provide efficient and versatile methods to achieve formal nucleophilic substitution with a wide array of nucleophiles. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis and derivatization of long-chain alkylbenzenes.
Palladium-Catalyzed C-C Bond Forming Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Application: Synthesis of 4-dodecyl-1,1'-biphenyl and its derivatives, which are key intermediates for liquid crystals and organic electronic materials.
Quantitative Data Summary:
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides analogous to this compound.
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92-98 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 87-95 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 91-96 |
| 4 | 4-Anisylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 90-97 |
Note: Yields are based on reactions with structurally similar aryl bromides and are intended to be representative.[1][2]
Experimental Protocol: Synthesis of 4-dodecyl-1,1'-biphenyl
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the desired product.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.
Application: Synthesis of aryl alkynes, which are precursors for various organic materials and pharmaceuticals.
Quantitative Data Summary:
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 8 | 80-90 |
| 3 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 70 | 10 | 88-96 |
| 4 | Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | Acetonitrile | 65 | 12 | 75-85 |
Note: Yields are based on reactions with structurally similar aryl bromides.[1][3]
Experimental Protocol: Synthesis of 1-dodecyl-4-(phenylethynyl)benzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
THF (10 mL, anhydrous and degassed)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (hexanes/ethyl acetate gradient).
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.
Application: Synthesis of stilbene and cinnamate derivatives containing a long alkyl chain, useful in materials science.
Quantitative Data Summary:
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 120 | 24 | 75-85 |
| 3 | Methyl methacrylate | Pd/C | Na₂CO₃ | DMF/H₂O | 110 | 18 | 70-80 |
Note: Yields are based on reactions with structurally similar aryl bromides.[4][5]
Experimental Protocol: Synthesis of 1-dodecyl-4-styrylbenzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL, anhydrous)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Heat the mixture to 100 °C for 12 hours.
-
After cooling, dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with primary or secondary amines.
Application: Synthesis of N-aryl amines, which are important scaffolds in pharmaceuticals and organic materials.
Quantitative Data Summary:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 20 | 75-85 |
Note: Yields are based on reactions with analogous aryl bromides.[6][7]
Experimental Protocol: Synthesis of N-(4-dodecylphenyl)aniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene followed by aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor progress by TLC or GC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Other Nucleophilic Substitution Reactions
Palladium-Catalyzed Cyanation
This reaction allows for the introduction of a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, and amides.
Application: Synthesis of 4-dodecylbenzonitrile.
Quantitative Data Summary:
| Entry | Cyanide Source | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | 80 | 12 | 80-90 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | KOAc | Dioxane/H₂O | 100 | 1 | 90-97 |
Note: Yields are based on reactions with analogous aryl bromides.[8][9]
Experimental Protocol: Synthesis of 4-dodecylbenzonitrile
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Potassium ferrocyanide trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.5 mmol, 0.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 mmol, 2 mol%)
-
Potassium acetate (KOAc) (0.125 mmol, 0.125 equiv)
-
1,4-Dioxane (2.5 mL)
-
Water (2.5 mL, degassed)
-
Screw-cap test tube
Procedure:
-
To a screw-cap test tube, add this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and KOAc.
-
Seal the tube and evacuate and backfill with nitrogen three times.
-
Add 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C for 1 hour.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.
Application: Synthesis of 4-dodecylphenyl ethers and N-(4-dodecylphenyl)amines.
Quantitative Data Summary:
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI | K₂CO₃ | Pyridine | 150 | 24 | 60-70 |
| 2 | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 100 | 12 | 70-80 |
Note: Yields are based on general Ullmann conditions for aryl bromides.[10][11]
Experimental Protocol: Synthesis of 1-dodecyl-4-phenoxybenzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Pyridine (5 mL)
-
Sealed tube
Procedure:
-
In a sealed tube, combine this compound, phenol, CuI, and K₂CO₃.
-
Add pyridine as the solvent.
-
Seal the tube and heat to 150 °C for 24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, then brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Experimental Workflows and Logical Relationships
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:
A generalized experimental workflow for cross-coupling reactions.
Logical Relationship of Catalyst Components in Buchwald-Hartwig Amination:
Key components for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Heck and Sonogashira Coupling of 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck and Sonogashira cross-coupling reactions utilizing 1-Bromo-4-dodecylbenzene as a key building block. These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a powerful method for the arylation of alkenes. For a substrate such as this compound, which possesses a long, non-polar alkyl chain, careful selection of solvent and reaction conditions is crucial for achieving high yields.
Summary of Heck Coupling Conditions
The following table outlines typical conditions for the Heck reaction of an aryl bromide like this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, Acrylates, etc. | Typically used in 1.1 to 1.5 excess. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor.[1] |
| Ligand | PPh₃, P(o-tolyl)₃, or Buchwald-type ligands (2-10 mol%) | Ligand choice is critical for catalyst stability and reactivity.[1] |
| Base | Et₃N, K₂CO₃, NaOAc, or Cs₂CO₃ (1.5-2.5 equiv.) | An inorganic base is often used to neutralize the HBr generated.[1] |
| Solvent | DMF, NMP, DMA, or Toluene | A polar aprotic solvent is typically used to ensure solubility of reagents. |
| Temperature | 80-140 °C | Higher temperatures may be required for less reactive aryl bromides. |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS. |
Detailed Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol details a general procedure for the Heck reaction between this compound and styrene.
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the DMF and salts.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Sonogashira Reaction: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.[5]
Summary of Sonogashira Coupling Conditions
The following table summarizes typical conditions for the Sonogashira coupling of an aryl bromide such as this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Terminal Alkyne | Phenylacetylene, 1-Hexyne, etc. | Typically used in 1.1 to 1.5 excess. |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | The choice of catalyst can influence reaction efficiency.[3] |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Essential for the activation of the alkyne.[3][4] |
| Base | Et₃N, DIPEA, or piperidine (2-3 equiv.) | An amine base is typically used, which can also act as the solvent.[3] |
| Solvent | THF, DMF, or Toluene/amine mixture | Anhydrous and deoxygenated solvents are crucial.[3] |
| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient.[6] |
| Reaction Time | 2-12 hours | Monitored by TLC or GC-MS. |
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv., 3 mol%)
-
Copper(I) iodide (CuI) (0.05 equiv., 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF and triethylamine via syringe. Stir the mixture for a few minutes.
-
Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-70 °C.[3]
-
Monitoring: Monitor the reaction progress by TLC until the aryl bromide is consumed.[4]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Processes: Workflows and Catalytic Cycles
To better understand the experimental process and the underlying reaction mechanisms, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
References
Application Notes and Protocols for the Synthesis of Liquid Crystal Building Blocks from 1-Bromo-4-dodecylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-4-dodecylbenzene is a versatile and crucial starting material in the synthesis of thermotropic liquid crystals, particularly those of the calamitic (rod-shaped) variety. Its molecular structure, featuring a reactive bromo-functionalized aromatic ring and a long, flexible dodecyl chain, makes it an ideal precursor for creating molecules with the necessary anisotropy to exhibit liquid crystalline phases. The dodecyl group helps to lower the melting point and influence the type and temperature range of the mesophases, while the bromophenyl group provides a reactive handle for well-established palladium-catalyzed cross-coupling reactions.
This document provides detailed protocols for the synthesis of two distinct liquid crystal cores from this compound: a biphenyl system via the Suzuki-Miyaura coupling and a tolane (diphenylacetylene) system via the Sonogashira coupling. These core structures are fundamental in the design of materials for display technologies and other advanced optical applications.[1]
Protocol 1: Synthesis of 4'-Dodecyl-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[2] This protocol details the synthesis of a cyanobiphenyl liquid crystal, a class of materials known for their strong positive dielectric anisotropy and stable nematic phases.[3]
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Specialty Polymers Using 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of specialty polymers derived from 1-bromo-4-dodecylbenzene. This monomer is a versatile building block for creating well-defined poly(p-phenylene)s with long alkyl side chains. These polymers are of significant interest in the fields of organic electronics, sensor technology, and advanced materials due to their unique solubility, self-assembly properties, and tunable electronic characteristics. The protocols provided are based on established palladium- and nickel-catalyzed cross-coupling reactions, which are robust methods for the synthesis of conjugated polymers.
Introduction to Poly(4-dodecylphenylene)s
Poly(p-phenylene)s (PPPs) are a class of conjugated polymers characterized by a backbone of repeating phenylene units. Unsubstituted PPPs are notoriously insoluble, which limits their processability and applications. The introduction of long, flexible alkyl chains, such as the dodecyl group from this compound, imparts solubility in common organic solvents, making them amenable to solution-based processing techniques.[1] These alkyl-substituted PPPs can be considered "rod-coil" polymers, where the rigid polyphenylene backbone (the "rod") is decorated with flexible dodecyl chains (the "coils"). This molecular architecture drives self-assembly into ordered nanostructures, which is crucial for the performance of organic electronic devices.[2][3][4][5][6]
Polymer Synthesis Methodologies
The synthesis of poly(4-dodecylphenylene) from this compound can be effectively achieved through several cross-coupling polymerization techniques. The two most common and effective methods are Suzuki-type polycondensation and nickel-catalyzed Yamamoto or Grignard metathesis polymerizations.
Suzuki-Type Polycondensation
Suzuki polycondensation is a versatile and widely used method for the synthesis of conjugated polymers.[7][8][9] This reaction involves the palladium-catalyzed cross-coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of a homopolymer from this compound, the monomer must first be converted to a bifunctional monomer, such as 4-dodecylphenylene-1-boronic acid, which can then be self-condensed, or by creating a di-Grignard or di-lithium species from 1,4-dibromo-2,5-didodecylbenzene. A more direct approach for creating a homopolymer is through Yamamoto or Kumada-type polymerizations.
Nickel-Catalyzed Polymerization
Nickel-catalyzed cross-coupling reactions are also powerful methods for the synthesis of poly(p-phenylene)s.[10][11] These reactions can proceed via a Yamamoto-type homocoupling of the dibromo monomer or a Kumada-type catalyst-transfer polycondensation. The latter can offer a more controlled, chain-growth polymerization mechanism.
Experimental Protocols
The following are detailed protocols for the synthesis of poly(4-dodecylphenylene) using this compound as a key precursor.
Protocol 1: Synthesis of Poly(4-dodecylphenylene) via Nickel-Catalyzed Yamamoto Homocoupling
This protocol describes the synthesis of poly(4-dodecylphenylene) through the reductive coupling of 1,4-dibromo-2,5-didodecylbenzene, which can be synthesized from this compound. For the purpose of this protocol, we will assume the starting monomer is 1,4-dibromo-2,5-didodecylbenzene.
Materials:
-
1,4-dibromo-2,5-didodecylbenzene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]
-
2,2'-Bipyridyl (bpy)
-
1,5-Cyclooctadiene (cod)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Acetone
Procedure:
-
In a glovebox, add Ni(cod)2 (1.1 molar equivalents relative to the monomer), 2,2'-bipyridyl (1.1 eq), and 1,5-cyclooctadiene (1.1 eq) to a flame-dried Schlenk flask containing anhydrous DMF.
-
Stir the mixture at 80°C for 1 hour to form the active catalytic complex.
-
In a separate flask, dissolve 1,4-dibromo-2,5-didodecylbenzene (1.0 eq) in anhydrous toluene.
-
Add the monomer solution to the catalyst mixture via cannula.
-
Stir the reaction mixture at 80°C for 48 hours under an inert atmosphere. The polymer will precipitate from the solution as it forms.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol containing a small amount of concentrated HCl to precipitate the polymer fully and neutralize the catalyst.
-
Filter the polymer and wash it sequentially with methanol and acetone to remove oligomers and catalyst residues.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the pure polymer fraction.
-
Dry the polymer under vacuum to a constant weight.
Caption: Experimental workflow for Yamamoto homocoupling.
Protocol 2: Synthesis of Poly(4-dodecylphenylene) via Suzuki Polycondensation (Conceptual)
This protocol outlines a conceptual pathway for synthesizing poly(4-dodecylphenylene) using a Suzuki polycondensation approach. This would require the synthesis of a bifunctional A-B type monomer, 4-bromo-4'-dodecyl-1,1'-biphenyl-boronic acid, or the copolymerization of 1,4-dibromo-2,5-didodecylbenzene with 1,4-phenylenediboronic acid. The following is a generalized protocol for the polymerization step.
Materials:
-
1,4-dibromo-2,5-didodecylbenzene
-
1,4-phenylenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene, anhydrous
-
Water, deionized and degassed
Procedure:
-
In a Schlenk flask, combine 1,4-dibromo-2,5-didodecylbenzene (1.0 eq), 1,4-phenylenediboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh3)4 (2-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene to the flask.
-
Prepare a 2 M aqueous solution of K2CO3 and degas it thoroughly.
-
Add the aqueous K2CO3 solution to the reaction mixture.
-
Heat the mixture to 90°C with vigorous stirring for 72 hours.
-
Cool the reaction to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and then chloroform.
-
Dry the polymer under vacuum.
Caption: Workflow for Suzuki polycondensation.
Data Presentation
The following table summarizes typical quantitative data for poly(p-phenylene)s with long alkyl side chains synthesized by cross-coupling methods. The exact values will depend on the specific reaction conditions and purification methods.
| Property | Typical Value Range | Characterization Method |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | 20,000 - 150,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC (Mw/Mn) |
| Glass Transition Temp. (Tg) | 80 - 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td, 5% loss) | > 400 °C | Thermogravimetric Analysis (TGA) |
| UV-Vis Absorption (λmax, film) | 340 - 380 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem, film) | 420 - 480 nm | Fluorescence Spectroscopy |
Applications and Signaling Pathways
Polymers derived from this compound are primarily investigated for applications in organic electronics. The dodecyl side chains provide the necessary solubility for these polymers to be processed from solution, enabling the fabrication of thin films for various devices.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): The polyphenylene backbone can serve as a blue-emitting material.
-
Organic Field-Effect Transistors (OFETs): The semi-rigid backbone and ability to self-assemble into ordered structures can facilitate charge transport.
-
Organic Photovoltaics (OPVs): These polymers can be used as electron-donating materials in the active layer of solar cells.
-
Sensors: The fluorescence of these polymers can be quenched or enhanced in the presence of certain analytes, forming the basis for chemical sensors.
The "signaling pathway" in the context of these materials often refers to the process of energy or charge transfer within a device. For instance, in an OLED, the signaling pathway involves the injection of electrons and holes, their transport through the polymer layer, their recombination to form excitons, and the subsequent radiative decay of these excitons to produce light.
References
- 1. physicsjournal.net [physicsjournal.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Self-assembly of rod-coil block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-assembly of rod–coil–rod block copolymers in a coil-selective solvent: coarse-grained simulation results - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Self-assembly of sequence-regulated amphiphilic copolymers with alternating rod and coil pendants - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Alkene Difunctionalization as a Method for Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Application of 1-Bromo-4-dodecylbenzene in the Creation of Organic Semiconductors
Abstract:
This document provides detailed application notes and protocols for the utilization of 1-bromo-4-dodecylbenzene in the synthesis of organic semiconductors. The incorporation of the 4-dodecylphenyl moiety is a critical strategy for enhancing the solubility and processability of conjugated polymers, which are essential for the fabrication of high-performance organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document outlines the synthesis of a representative polythiophene derivative via Suzuki coupling, detailing the experimental procedures and presenting typical characterization data. The information is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged in the design and synthesis of novel organic electronic materials.
Introduction
Organic semiconductors have garnered significant attention due to their potential for creating low-cost, flexible, and large-area electronic devices. A key challenge in the development of these materials is achieving a balance between high charge carrier mobility and good solution processability. Unsubstituted conjugated polymers are often insoluble and difficult to process, which limits their practical application. The introduction of long alkyl side chains is a widely adopted strategy to improve the solubility of these polymers in common organic solvents.
This compound is a versatile building block for this purpose. The dodecyl chain imparts excellent solubility, while the bromo-functionalized phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are instrumental in forming the carbon-carbon bonds that constitute the backbone of conjugated polymers. By incorporating this compound into the polymer structure, researchers can synthesize materials with tailored electronic properties and enhanced processability.
Application: Synthesis of Poly((4-dodecylphenyl)thiophene)
A prime application of this compound is in the synthesis of polythiophenes functionalized with 4-dodecylphenyl side chains. Polythiophenes are a well-studied class of organic semiconductors known for their excellent electronic properties and environmental stability. The attachment of the 4-dodecylphenyl group to the thiophene backbone can improve the polymer's solubility and influence its solid-state packing, which in turn affects the charge transport characteristics of the resulting organic field-effect transistors (OFETs).
The synthesis of poly((4-dodecylphenyl)thiophene) can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction between a dibrominated thiophene monomer and a boronic acid or boronic ester derivative of this compound.
Quantitative Data Presentation
The performance of organic semiconductors is typically evaluated by fabricating OFETs and measuring their key electrical parameters. The following table summarizes representative data for polythiophene derivatives with long alkylphenyl side chains, similar to what would be expected for a polymer synthesized using this compound.
| Property | Value | Conditions |
| Hole Mobility (μ) | 0.1 - 1.0 cm²/Vs | Bottom-gate, top-contact OFET, thermally annealed film |
| On/Off Current Ratio | > 10⁶ | VDS = -60 V |
| Threshold Voltage (Vth) | -5 to -15 V | |
| HOMO Energy Level | -5.0 to -5.2 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.8 to -3.0 eV | Cyclic Voltammetry |
| Optical Band Gap (Eg) | 2.0 - 2.2 eV | UV-Vis Spectroscopy of thin film |
| Solubility | Good in toluene, chloroform, THF | at room temperature |
Experimental Protocols
Protocol 1: Synthesis of 4-Dodecylphenylboronic Acid
This protocol describes the conversion of this compound to the corresponding boronic acid, a key intermediate for the Suzuki coupling reaction.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Slowly add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4-dodecylphenylboronic acid as a white solid.
Protocol 2: Synthesis of Poly((4-dodecylphenyl)thiophene) via Suzuki Coupling
This protocol details the polymerization of 2,5-dibromothiophene with 4-dodecylphenylboronic acid.
Materials:
-
4-Dodecylphenylboronic acid (from Protocol 1)
-
2,5-Dibromothiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Methanol
-
Soxhlet extraction apparatus
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-dodecylphenylboronic acid (1.05 eq), 2,5-dibromothiophene (1.0 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the crude polymer and wash with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform or toluene.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum to obtain poly((4-dodecylphenyl)thiophene) as a solid.
Visualizations
Application Notes and Protocols: Synthesis of 4-dodecylphenol from 1-Bromo-4-dodecylbenzene
This document provides a detailed protocol for the synthesis of 4-dodecylphenol from 1-bromo-4-dodecylbenzene. The primary method outlined is a modern palladium-catalyzed hydroxylation, which offers high efficiency and broad functional group tolerance. An alternative classical method, nucleophilic aromatic substitution, is also briefly discussed.
Introduction
The conversion of aryl halides to phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable compounds in the pharmaceutical, agrochemical, and materials science sectors. This compound serves as a key intermediate for the synthesis of 4-dodecylphenol, a compound with applications in the production of surfactants and polymers due to its amphiphilic nature.[1] While classical methods like nucleophilic aromatic substitution exist, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling, have become the preferred route due to their milder reaction conditions and superior yields.[2][3][4][5]
This protocol details a palladium-catalyzed hydroxylation of this compound. The reaction employs a palladium catalyst in conjunction with a suitable ligand and a hydroxide source to efficiently replace the bromine atom with a hydroxyl group.
Reaction Scheme
The overall transformation is depicted in the following reaction scheme:
Caption: Workflow for the synthesis of 4-dodecylphenol.
Reaction Mechanism Signaling Pathway
Caption: Palladium-catalyzed hydroxylation cycle.
References
- 1. Buy this compound | 126930-72-1 [smolecule.com]
- 2. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 3. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of 1-Bromo-4-dodecylbenzene to 4-dodecylbenzene
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the efficient reduction of 1-bromo-4-dodecylbenzene to its corresponding debrominated product, 4-dodecylbenzene. This transformation is pivotal in synthetic organic chemistry, particularly in the fine-tuning of intermediates for drug development and materials science, where the removal of a halogen atom is a critical step. This document explores multiple robust methodologies, including catalytic hydrodehalogenation using palladium on carbon (Pd/C) and Raney® Nickel, as well as metal-hydride-mediated reductions. Each protocol is presented with a deep dive into the underlying chemical principles, causality behind experimental choices, and critical parameters for achieving high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement or optimize this key chemical transformation.
Introduction
The reductive dehalogenation of aryl halides is a fundamental transformation in organic synthesis.[1] this compound serves as a valuable precursor in the synthesis of various organic molecules, including liquid crystals and surfactants like dodecylbenzenesulfonic acid.[2][3] Its reduction to 4-dodecylbenzene allows for the strategic removal of the bromine atom after it has served its purpose as a directing group or a handle for cross-coupling reactions. The choice of reduction methodology is critical and depends on factors such as functional group tolerance, scalability, cost-effectiveness, and safety considerations. This document provides a detailed examination of several field-proven protocols to empower researchers with the knowledge to select and execute the optimal strategy for their specific needs.
Methodology Overview: A Comparative Analysis
The selection of a reduction method for an aryl bromide is a decision driven by the specific chemical context. Catalytic hydrogenation is often favored for its clean reaction profile and high efficiency, while metal hydride reductions offer an alternative, particularly when specific chemoselectivity is required. Below is a summary of the key characteristics of the protocols detailed in this guide.
| Methodology | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrodehalogenation (Pd/C) | H₂ gas or transfer agent, Pd/C, base | >95% | High yield, clean reaction, catalyst is recyclable.[4] | Requires specialized hydrogenation equipment, potential for catalyst poisoning.[5] |
| Catalytic Hydrodehalogenation (Raney® Ni) | H₂ gas, Raney® Ni, base | 80-95% | Cost-effective compared to palladium, highly active.[6][7] | Pyrophoric nature of the catalyst requires careful handling, can be less selective.[8] |
| Metal-Hydride Reduction (LiAlH₄) | Lithium aluminum hydride (LAH) | Variable | Powerful reducing agent, effective for stubborn halides.[9][10] | Highly reactive with protic solvents and functional groups, requires stringent anhydrous conditions.[11] |
| Metal-Hydride Reduction (NaBH₄ with catalyst) | Sodium borohydride, Cu₂Cl₂ | Good to excellent | Milder than LAH, more functional group tolerance.[12][13] | Often requires a catalyst for efficient reduction of aryl halides.[14] |
Protocol 1: Catalytic Hydrodehalogenation using Palladium on Carbon (Pd/C)
This is often the method of choice due to its high efficiency and the catalytic nature of the process, which minimizes waste.[5] The reaction proceeds via the oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis.
Causality of Experimental Choices
-
Catalyst: 5-10% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenolysis of carbon-halogen bonds.[4] The carbon support provides a high surface area for the reaction.
-
Hydrogen Source: Molecular hydrogen (H₂) is the most common and atom-economical hydrogen source. Alternatively, transfer hydrogenation using reagents like sodium formate or ammonium formate can be employed, avoiding the need for pressurized hydrogen gas.[1]
-
Base: A base, such as sodium hydroxide or triethylamine, is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the buildup of acidity which can deactivate the catalyst and lead to side reactions.[15]
-
Solvent: A protic solvent like ethanol or methanol is typically used as it can readily dissolve the substrate and the base, and has good solubility for hydrogen gas.
Experimental Workflow
Caption: Workflow for Pd/C Catalyzed Hydrodehalogenation.
Detailed Protocol
-
Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).
-
Solvent and Base Addition: Add ethanol (10-20 volumes) and a suitable base such as sodium acetate (1.5 eq) or triethylamine (1.5 eq).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Catalyst Addition: Carefully add 5% Pd/C (0.5-2 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the purity is high enough for subsequent steps.
Protocol 2: Catalytic Hydrodehalogenation using Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst for hydrodehalogenation.[6] It is particularly useful for large-scale syntheses where catalyst cost is a significant factor.
Causality of Experimental Choices
-
Catalyst: Raney® Nickel is a fine-grained, porous nickel catalyst, which provides a large surface area for the reaction.[7] It is typically supplied as a slurry in water and must be handled with care due to its pyrophoric nature when dry.[8]
-
Base: An alkaline medium, typically provided by sodium hydroxide, is essential for the reaction to proceed efficiently by neutralizing the HBr formed.[6]
-
Solvent: Protic solvents like ethanol or methanol are commonly used.
Experimental Workflow
Caption: Workflow for Raney® Nickel Catalyzed Hydrodehalogenation.
Detailed Protocol
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry with deionized water and then with the reaction solvent (e.g., ethanol) to remove any residual base and water.
-
Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq), ethanol (10-20 volumes), and sodium hydroxide (1.5 eq).
-
Catalyst Addition: Under a stream of inert gas, add the washed Raney® Nickel (approximately 5-10% by weight of the substrate).
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then pressurize with hydrogen gas (1-10 atm). The reaction can be run at room temperature or with gentle heating (e.g., 40-60 °C) to increase the rate.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reactor to room temperature, vent the hydrogen, and purge with an inert gas.
-
Catalyst Filtration: Carefully filter the catalyst through a pad of celite. Caution: Do not allow the Raney® Nickel to dry on the filter paper as it is pyrophoric. Keep it wet with solvent.
-
Solvent Removal and Purification: Concentrate the filtrate and purify the product as described in Protocol 1.
Protocol 3: Grignard Reagent Formation and Hydrolysis
An alternative, though less direct, route involves the formation of a Grignard reagent from this compound, followed by quenching with a proton source. This method is useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are inert to Grignard reagents.
Causality of Experimental Choices
-
Grignard Formation: The reaction of an aryl bromide with magnesium metal in an ether solvent (like diethyl ether or THF) leads to the formation of an organomagnesium halide (Grignard reagent).[16] This reaction inverts the polarity of the carbon atom attached to the halogen, making it nucleophilic.
-
Hydrolysis: The subsequent addition of a proton source, such as water or a dilute acid, protonates the carbanionic carbon of the Grignard reagent, effectively replacing the magnesium halide with a hydrogen atom.
Reaction Mechanism
Caption: Mechanism of Grignard Formation and Hydrolysis.
Detailed Protocol
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. A crystal of iodine can be added to activate the magnesium.
-
Grignard Reagent Formation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Add dilute hydrochloric acid to dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Safety and Handling
-
This compound: May cause skin and eye irritation.[17][18] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon: Can be pyrophoric, especially when dry and finely divided. Handle in a well-ventilated area and avoid creating dust.
-
Raney® Nickel: Highly pyrophoric when dry.[8] Always handle as a slurry under a liquid.
-
Lithium Aluminum Hydride: Extremely reactive with water and protic solvents, releasing flammable hydrogen gas.[10] Must be handled under strictly anhydrous conditions.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform hydrogenations in a well-ventilated fume hood.
-
Grignard Reagents: React violently with water and protic solvents.[16] All glassware must be thoroughly dried, and anhydrous solvents must be used.
Conclusion
The reduction of this compound to 4-dodecylbenzene is a versatile and crucial transformation in organic synthesis. This guide has provided a detailed overview and actionable protocols for three robust methods: catalytic hydrodehalogenation with Pd/C and Raney® Nickel, and a Grignard-based approach. The choice of method will be dictated by the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently and efficiently perform this important chemical conversion.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Dodecylbenzene - Wikipedia [en.wikipedia.org]
- 3. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling - Lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - reduction of aryl halides using Cuprous ion & NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. scispace.com [scispace.com]
- 16. adichemistry.com [adichemistry.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate, offering a powerful method for tailoring surface properties. This document provides a detailed protocol for the formation of a robust and well-ordered self-assembled monolayer from 1-Bromo-4-dodecylbenzene on a silicon substrate. The long dodecyl chain provides a hydrophobic surface, while the aromatic ring offers a rigid and defined structure.
This method involves a two-step process. First, this compound is converted into its corresponding Grignard reagent, 4-dodecylphenylmagnesium bromide. This organometallic intermediate is highly reactive and serves as the precursor for the monolayer formation. In the second step, the Grignard reagent is reacted with a hydroxylated silicon substrate. The nucleophilic carbon of the Grignard reagent attacks the silicon surface, leading to the formation of a stable silicon-carbon covalent bond and the self-assembly of the monolayer. The resulting aryl SAM offers a well-defined platform for further surface functionalization or for studying interfacial phenomena.
Experimental Protocols
This section details the necessary procedures for the synthesis of the Grignard reagent and the subsequent formation of the self-assembled monolayer on a silicon substrate.
Part 1: Synthesis of 4-dodecylphenylmagnesium bromide (Grignard Reagent)
This protocol outlines the formation of the Grignard reagent from this compound. All glassware must be rigorously dried to prevent quenching of the highly reactive Grignard reagent.
Materials:
-
This compound (C₁₈H₂₉Br)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) into the reaction flask. Add a single crystal of iodine to the flask. The iodine will help to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming or by the addition of the iodine crystal. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.
-
Reaction Progression: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture and reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-black solution of 4-dodecylphenylmagnesium bromide is used directly in the next step.
Part 2: Formation of the Self-Assembled Monolayer on a Silicon Substrate
This protocol describes the deposition of the 4-dodecylphenyl monolayer onto a silicon substrate.
Materials:
-
Silicon wafers (e.g., Si(100) or Si(111))
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Anhydrous toluene
-
The freshly prepared solution of 4-dodecylphenylmagnesium bromide in diethyl ether or THF
-
Ultrasonic bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut the silicon wafers into appropriate sizes.
-
Clean the silicon substrates by sonication in acetone and then isopropanol for 15 minutes each.
-
Dry the substrates under a stream of inert gas.
-
Immerse the cleaned substrates in a freshly prepared Piranha solution for 15-20 minutes to remove organic residues and create a thin, hydroxylated silicon dioxide layer on the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of inert gas.
-
-
Monolayer Deposition:
-
Place the cleaned and hydroxylated silicon substrates in a reaction vessel under an inert atmosphere.
-
Add anhydrous toluene to the vessel to cover the substrates.
-
Transfer the freshly prepared 4-dodecylphenylmagnesium bromide solution to the reaction vessel via a cannula.
-
Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.
-
After the incubation period, remove the substrates from the reaction solution.
-
-
Post-Deposition Cleaning:
-
Rinse the substrates sequentially with toluene, ethanol, and deionized water to remove any physisorbed molecules.
-
Sonicate the substrates in a fresh portion of the deposition solvent (toluene) for 5-10 minutes to remove any loosely bound material.
-
Finally, rinse with ethanol and deionized water, and dry under a stream of inert gas.
-
Data Presentation
The following table summarizes the expected quantitative data for a 4-dodecylphenyl self-assembled monolayer on a silicon substrate, based on typical values reported for similar long-chain alkylbenzene SAMs.
| Parameter | Expected Value | Characterization Technique |
| Water Contact Angle | 100° - 110° | Contact Angle Goniometry |
| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry or X-ray Reflectivity (XRR) |
| Surface Coverage | 80% - 95% | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Visualizations
Reaction Pathway for SAM Formation
Caption: Overall reaction pathway for the formation of a dodecylbenzene SAM.
Experimental Workflow
Caption: Step-by-step experimental workflow for SAM formation.
Characterization of the Self-Assembled Monolayer
To confirm the successful formation of the this compound SAM, a combination of surface-sensitive analytical techniques should be employed.
-
Contact Angle Goniometry: This technique measures the hydrophobicity of the surface. A successful SAM formation with the long dodecyl chains will result in a significant increase in the water contact angle, indicating a hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface. The presence of a strong carbon signal and the attenuation of the silicon substrate signal are indicative of monolayer formation. High-resolution scans of the C 1s and Si 2p regions can confirm the formation of a Si-C bond.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography. A well-formed SAM should exhibit a smooth and uniform surface with low root-mean-square (RMS) roughness.
-
Ellipsometry: This technique can be used to measure the thickness of the monolayer, which should be consistent with the length of the 4-dodecylphenyl molecule.
Application Notes and Protocols for Microbial Degradation Studies of 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothesized Microbial Degradation Pathway
The proposed aerobic degradation pathway for 1-Bromo-4-dodecylbenzene is initiated by the oxidation of the dodecyl chain, followed by dehalogenation and subsequent aromatic ring cleavage. This pathway is hypothesized based on known microbial metabolic routes for similar compounds.[1]
-
Terminal Oxidation of the Alkyl Chain: The degradation is likely initiated by a monooxygenase enzyme that hydroxylates the terminal methyl group of the dodecyl chain.[2]
-
Alcohol and Aldehyde Dehydrogenation: The resulting primary alcohol is sequentially oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.
-
β-Oxidation of the Fatty Acid: The long-chain carboxylic acid undergoes successive rounds of β-oxidation, shortening the alkyl chain by two carbons in each cycle and producing acetyl-CoA.
-
Dehalogenation: The brominated aromatic ring can be dehalogenated through an oxidative process catalyzed by a monooxygenase or dioxygenase, replacing the bromine atom with a hydroxyl group.[3][4][5]
-
Aromatic Ring Cleavage: The resulting catechol-like intermediate is then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.
-
Central Metabolism: These aliphatic intermediates are further metabolized and enter the central metabolic pathways of the microorganism, such as the Krebs cycle.
References
Application Notes and Protocols for Studying Protein Interactions with 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interactions between the amphiphilic small molecule 1-Bromo-4-dodecylbenzene and various protein targets. Given its nature as a hydrophobic compound with a brominated aromatic head group, its primary interactions are expected to be with membrane-associated proteins and enzymes involved in xenobiotic metabolism.
Overview of this compound
This compound is an organic compound with the molecular formula C₁₈H₂₉Br. Its structure, featuring a long alkyl chain and a brominated benzene ring, gives it amphiphilic properties, allowing it to interact with both hydrophobic and, to a lesser extent, polar environments. This characteristic makes it a valuable tool for studying protein-lipid interactions and the function of membrane-embedded proteins.
Potential Protein Targets and Biological Activity
Based on its chemical properties, this compound is likely to interact with:
-
Membrane Proteins: Its dodecyl chain can intercalate into lipid bilayers, potentially modulating the function of transmembrane and membrane-associated proteins. This can lead to alterations in membrane fluidity and permeability.
-
Cytochrome P450 (CYP) Enzymes: The brominated benzene ring is a potential substrate or inhibitor for CYP enzymes, which are crucial for the metabolism of foreign compounds. Preliminary studies suggest potential inhibitory effects on CYP1A2 and CYP2C19.
-
Other Hydrophobic Binding Pockets: The hydrophobic nature of the molecule allows it to bind to hydrophobic pockets in various other proteins.
Experimental Protocols
This section provides detailed protocols for identifying and characterizing the protein interactions of this compound.
Identification of Protein Targets using Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is a label-free technique to identify protein targets of a small molecule by observing the stabilization of the target protein upon binding, which confers resistance to proteolysis.
Experimental Workflow:
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Protocol:
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteome.
-
Determine the protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Prepare two sets of aliquots. To one set, add this compound to the desired final concentration (e.g., 10 µM). To the other set, add the same volume of vehicle (e.g., DMSO) as a control.
-
Incubate the samples for 1 hour at room temperature with gentle agitation.
-
-
Limited Proteolysis:
-
Add a protease solution (e.g., Pronase at a 1:1000 protease-to-protein ratio) to each sample.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for partial digestion. The optimal digestion time and protease concentration should be determined empirically.
-
Stop the digestion by adding a protease inhibitor cocktail and placing the samples on ice.
-
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Separate the proteins on a 4-20% gradient SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining.
-
Excise the protein bands that are more intense in the this compound-treated lane compared to the control lane.
-
Identify the proteins in the excised bands using in-gel digestion followed by LC-MS/MS analysis.
-
Characterization of Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) of this compound to a target protein.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with a low percentage of DMSO to aid solubility).
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell (without immobilized protein).
-
Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).
-
After the association phase, inject running buffer to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Measurement of Thermodynamic Parameters using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer, ensuring the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
Degas both solutions thoroughly before the experiment.
-
-
Titration:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Cytochrome P450 Inhibition Assay
This assay determines the inhibitory potential of this compound on specific CYP isoforms.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (as a source of CYP enzymes), a specific CYP isoform substrate (e.g., phenacetin for CYP1A2), and NADPH regenerating system in a suitable buffer.
-
-
Inhibition Assay:
-
Pre-incubate the reaction mixture with various concentrations of this compound for a short period.
-
Initiate the reaction by adding the NADPH.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the specific substrate.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Membrane Fluidity Assay using Laurdan Generalized Polarization (GP)
This method assesses the effect of this compound on the fluidity of cell membranes or artificial liposomes using the fluorescent probe Laurdan.
Protocol:
-
Cell/Liposome Staining:
-
For cells, incubate a cell suspension with Laurdan (e.g., 5 µM) for 30 minutes at 37°C.
-
For liposomes, incorporate Laurdan during the liposome preparation process.
-
-
Treatment:
-
Treat the Laurdan-labeled cells or liposomes with different concentrations of this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or plate reader.
-
-
GP Calculation:
-
Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).
-
A decrease in the GP value indicates an increase in membrane fluidity.
-
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following tables illustrate how data obtained from the described protocols should be structured.
Table 1: Binding Affinity of this compound to Target Proteins (Hypothetical Data)
| Target Protein | Method | Kd (µM) |
| Protein X | SPR | 15.2 ± 2.5 |
| Protein Y | ITC | 21.8 ± 3.1 |
| Protein Z | DARTS | Target Identified |
Table 2: Inhibition of Cytochrome P450 Isoforms by this compound (Hypothetical Data)
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | 8.5 ± 1.2 |
| CYP2C19 | 12.3 ± 2.1 |
| CYP3A4 | > 50 |
Table 3: Effect of this compound on Membrane Fluidity (Hypothetical Data)
| Concentration (µM) | Laurdan GP Value | Change in Fluidity |
| 0 (Control) | 0.45 ± 0.02 | - |
| 1 | 0.42 ± 0.03 | Increase |
| 10 | 0.35 ± 0.02 | Increase |
| 50 | 0.28 ± 0.04 | Significant Increase |
Potential Signaling Pathway Interactions
Given its amphiphilic nature and potential to interact with membrane proteins and inhibit metabolic enzymes, this compound could plausibly affect various signaling pathways. The following diagrams illustrate hypothetical scenarios.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Discussion: By altering the membrane environment, this compound could potentially interfere with the dimerization and activation of receptor tyrosine kinases (RTKs), leading to downstream inhibition of the PI3K/Akt pathway, which is crucial for cell growth and survival.
Caption: Potential interference with the JAK/STAT signaling pathway.
Discussion: Similar to its potential effects on RTKs, this compound's integration into the cell membrane could disrupt the conformation or clustering of cytokine receptors, thereby interfering with the activation of the JAK/STAT pathway, which is critical for immune responses and cell proliferation.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Bromo-4-dodecylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield in the Suzuki coupling of 1-Bromo-4-dodecylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this compound can stem from several factors. The primary culprits often involve suboptimal reaction conditions, reagent quality, or the presence of side reactions. Key areas to investigate include:
-
Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical. For a substrate like this compound, which has a long, electron-donating alkyl chain, standard catalysts may not be optimal.
-
Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step, and its strength and solubility are important considerations. The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the reactants are common side reactions that consume starting materials and reduce the yield of the desired product.
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Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.
-
Reagent Purity: Impurities in the starting materials, solvents, or base can poison the catalyst and inhibit the reaction.
Q2: How does the dodecyl chain on the aryl bromide affect the reaction?
The long dodecyl chain of this compound is an electron-donating group. This can make the oxidative addition of the palladium catalyst to the aryl bromide slower compared to reactions with electron-deficient aryl halides. While not sterically hindering at the ortho position, the long alkyl chain can influence the overall solubility of the substrate, which should be considered when selecting a solvent.
Q3: Which side reactions are most common with this type of substrate?
The most prevalent side reactions in the Suzuki coupling of this compound are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by excess water or a base that is too strong.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide. This can be favored if the cross-coupling reaction is slow.
-
Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom.
Q4: Can I use standard Suzuki coupling conditions for this reaction?
While standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/water) might provide some product, they are often not optimal for achieving high yields with this compound. Optimization of the catalyst, ligand, base, and solvent is typically necessary to overcome the challenges associated with this electron-rich substrate.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more active pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Inadequate Degassing | - Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. |
| Incorrect Base | - Screen different bases. For electron-rich aryl bromides, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than K₂CO₃. |
| Poor Solubility | - Choose a solvent system that ensures all reactants are soluble at the reaction temperature. Toluene, dioxane, or THF, often with a co-solvent like water or ethanol, are common choices. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. While some Suzuki couplings proceed at room temperature, others require heating to 80-110°C. |
Issue 2: Starting Material is Consumed, but Yield of Desired Product is Low
| Possible Cause | Troubleshooting Step |
| Protodeboronation | - Use anhydrous solvents and reagents to minimize water content. - Employ a milder base such as KF or use a stoichiometric amount of a stronger base. - Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester). |
| Homocoupling | - Ensure a thoroughly deoxygenated reaction environment. - Optimize the catalyst and ligand to favor the cross-coupling pathway. - Adjust the stoichiometry of the reactants; a slight excess of the boronic acid (1.1-1.2 equivalents) is common. |
| Product Degradation | - Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times at high temperatures. - Ensure the work-up procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive). |
Data Presentation: Reaction Conditions for Structurally Similar Aryl Bromides
While specific data for this compound is limited in readily available literature, the following tables summarize successful Suzuki coupling conditions for structurally related aryl bromides with alkyl or electron-donating substituents. These can serve as a valuable starting point for optimizing your reaction.
Table 1: Catalyst and Ligand Effects on Yield
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 1-Bromo-4-ethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85 |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 98 |
| 1-Bromo-4-propylbenzene | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 90 | ~90 |
Table 2: Base and Solvent Effects on Yield
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~80 |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 98 |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 100 | 95 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the Suzuki coupling of this compound. It is crucial to optimize these conditions for your specific boronic acid partner.
Protocol 1: General Procedure using a Palladium Pre-catalyst and a Phosphine Ligand
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 5 mL of toluene and 1 mL of water) to the Schlenk flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Pre-formed Palladium Catalyst
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the pre-formed palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 6 mL of toluene and 2 mL of 2M aqueous Na₂CO₃) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir vigorously for the required time.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki coupling reaction.
Preventing dehalogenation side reactions in 1-Bromo-4-dodecylbenzene couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-4-dodecylbenzene in cross-coupling reactions. The focus is on preventing the common side reaction of dehalogenation to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions involving this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of dodecylbenzene.[1][2] This byproduct reduces the yield of the desired coupled product and can complicate purification.[2]
Q2: What is the primary mechanism leading to dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can happen when the palladium complex reacts with sources of hydride, such as amine bases, alcohols (solvents), or even trace amounts of water.[2][3] The Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated dodecylbenzene.[3]
Q3: Are there specific coupling reactions where dehalogenation of this compound is more likely?
A3: Dehalogenation can occur in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2] The likelihood of this side reaction is highly dependent on the specific reaction conditions rather than the reaction type itself.[4] Electron-rich aryl halides can be more prone to hydrodehalogenation.[4]
Q4: How can I detect the formation of the dehalogenated byproduct, dodecylbenzene?
A4: The presence of dodecylbenzene can be identified by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will have a different Rf value, typically appearing as a less polar spot compared to the starting material.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can identify and quantify dodecylbenzene based on its molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for dodecylbenzene, notably the disappearance of the aromatic signals corresponding to the brominated ring and the appearance of a new proton signal in that region.[5]
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the choice of reaction parameters is critical to minimize the dehalogenation of this compound.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[1][2] | These ligands promote the desired reductive elimination of the coupled product over the dehalogenation pathway.[2] |
| Base | Use weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] Avoid strong alkoxide bases if possible.[1] | Stronger bases can sometimes act as hydride sources or promote side reactions leading to the formation of Pd-H species.[1] |
| Solvent | Employ aprotic solvents like toluene, dioxane, or THF.[1][6] If an alcohol/water mixture is used, minimize the proportion of the protic component.[7] | Protic solvents, especially alcohols, can be a source of hydrides, leading to increased dehalogenation.[3] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] | Higher temperatures can increase the rate of dehalogenation.[2] |
Issue 2: Dehalogenation as a Major Side Reaction in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond. Dehalogenation can be a competing pathway, especially under certain conditions.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst System | Consider a copper-free Sonogashira protocol.[8] If using a copper co-catalyst, use the minimum effective amount of CuI (e.g., 0.5–2 mol%). | The copper co-catalyst can sometimes be involved in pathways that lead to side reactions. Copper-free systems can offer cleaner reactions in some cases.[8][9] |
| Base | Screen different amine bases. While triethylamine or diethylamine are common, a bulkier base might be beneficial. Alternatively, inorganic bases like K₂CO₃ or Cs₂CO₃ can be tested.[8] | The amine base can be a source of hydrides. Optimizing the base can minimize this. |
| Solvent | Aprotic solvents like THF or toluene are generally preferred. Solvents like DMF have been reported to sometimes increase dehalogenation.[8][10] | The solvent can influence the stability of intermediates and the rate of competing reaction pathways.[10] |
| Temperature | Conduct the reaction at or near room temperature if possible.[11] | Elevated temperatures can promote side reactions, including dehalogenation.[12] |
Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Minimizing hydrodehalogenation is key to achieving high yields.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand | Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, DavePhos, or RuPhos.[2] | These ligands accelerate the rate of reductive elimination to form the desired C-N bond, which can outcompete the hydrodehalogenation pathway.[2] |
| Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), LHMDS, or K₃PO₄.[2] | A suitable strong base is necessary to deprotonate the amine, but its choice can influence the extent of side reactions. |
| Solvent | Aprotic solvents such as toluene or dioxane are standard choices.[2] | These solvents are less likely to act as hydride donors compared to protic solvents. |
| Temperature | Optimize the reaction temperature; start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. | While heating is often required, excessive temperatures can lead to increased dehalogenation.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).[1] Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).[1] Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., toluene/water mixture, 10:1).[1] Heat the reaction mixture to 80-100 °C with vigorous stirring.[1] Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of this compound
To a solution of this compound (1.0 mmol) in a suitable solvent like THF (5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), CuI (1-2.5 mol%), a base such as diisopropylamine (2-7 eq), and the terminal alkyne (1.1-1.2 eq).[12] Stir the reaction at room temperature for 3-24 hours, monitoring by TLC.[12] Upon completion, dilute the reaction mixture with an ether solvent and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄. After concentration, purify the product by flash column chromatography.[12]
General Protocol for Buchwald-Hartwig Amination of this compound
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand (e.g., XPhos), and a base such as sodium tert-butoxide (1.4 mmol).[14] Add the amine (1.2 mmol) and anhydrous toluene or dioxane (5 mL).[14] Heat the mixture with vigorous stirring to 80-110 °C.[14] Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, cool the reaction to room temperature. Work up by diluting with water and extracting with an organic solvent. The combined organic layers are then washed, dried, and concentrated, followed by purification of the product.[14]
Visualizations
Caption: General mechanism of dehalogenation side reaction.
Caption: Troubleshooting workflow for dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. jmcct.com [jmcct.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Reactions of Unactivated Alkyl Halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of unactivated alkyl halides in Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki reaction with an unactivated alkyl halide is showing low to no conversion. What are the most common causes?
A1: Low reactivity in Suzuki couplings of unactivated alkyl halides is a frequent challenge. The primary bottlenecks are often slow oxidative addition to the metal center and competing side reactions.[1] Here are the most common factors to investigate:
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Inappropriate Catalyst System: Standard palladium catalysts used for aryl halides are often ineffective for unactivated alkyl halides.[2][3] Nickel-based catalysts frequently offer superior performance, especially for secondary alkyl halides.[4][5][6]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in promoting the difficult oxidative addition step. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for palladium systems.[7][8] For nickel-catalyzed reactions, 1,2-diamine ligands have proven highly effective.[4][6]
-
Incorrect Base or Solvent: The base is not just a simple activator for the organoboron species; its nature and strength, in combination with the solvent, can dramatically influence the reaction rate and yield.[8][9] A thorough screening of bases and solvents is often necessary.
-
Side Reactions: Two major side reactions that consume starting materials and reduce product yield are protodeboronation of the organoboron reagent and β-hydride elimination from the alkyl halide substrate.[1][7]
-
Substrate Reactivity: The reactivity of the alkyl halide follows the general trend: Iodide > Bromide > Triflate > Chloride > Tosylate.[8][10] Unactivated chlorides are particularly challenging and may require specialized catalyst systems.[10][11]
Q2: I am using a primary alkyl bromide and still see poor results. What specific catalyst and ligand combination should I try?
A2: For primary alkyl bromides that possess β-hydrogens, palladium-based catalysts can be effective, but require specific, bulky, and electron-rich phosphine ligands to facilitate oxidative addition and suppress side reactions. A well-established system is the use of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a trialkylphosphine ligand such as tricyclohexylphosphine (PCy₃).[12]
Recommended Starting Conditions for Primary Alkyl Bromides:
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(0) sources. |
| Ligand | PCy₃ | A bulky, electron-rich ligand that promotes oxidative addition.[7][12] |
| Base | K₃PO₄·H₂O | The hydrated form is often crucial for reactivity.[12] |
| Solvent | Dioxane or THF | Aprotic, ethereal solvents are generally effective.[6][12] |
| Temperature | Room Temperature to 80 °C | Many systems for primary alkyl bromides can proceed at room temperature.[12] |
If these conditions fail, consider switching to a nickel-based system, which can also be highly effective for primary alkyl halides.[4]
Q3: My reaction involves a secondary alkyl halide, and the palladium catalyst system is not working. What is the next step?
A3: Secondary alkyl halides are significantly more challenging than primary ones due to increased steric hindrance and a greater propensity for β-hydride elimination. For these substrates, nickel catalysis is often the method of choice.[2][3][6]
Key Recommendations for Secondary Alkyl Halides:
-
Switch to a Nickel Catalyst: Nickel complexes such as NiCl₂·glyme or Ni(cod)₂ are excellent precursors.[4][6]
-
Employ Specialized Ligands: 1,2-diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, have been shown to be particularly effective for the nickel-catalyzed Suzuki coupling of unactivated secondary alkyl halides with alkylboranes.[4][5][6] For couplings with arylboronic acids, ligands like bathophenanthroline have been used.[3]
Example of an Effective System for Secondary Alkyl Bromides: [4][6]
| Component | Example |
| Catalyst | NiCl₂·glyme |
| Ligand | trans-N,N'-dimethyl-1,2-cyclohexanediamine |
| Base | KOt-Bu |
| Solvent | Dioxane |
| Temperature | Room Temperature |
Q4: I suspect protodeboronation is a major side reaction. How can I mitigate this?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common issue, especially with more reactive organoboron reagents or under harsh basic conditions.
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate this side reaction. Consider switching from hydroxides or alkoxides to carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄).[8]
-
Anhydrous Conditions (with caution): While some Suzuki reactions require water,[12] excess water can promote protodeboronation. Using anhydrous solvents and reagents may help, but ensure the chosen base does not require water for activation.
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are often more stable to protodeboronation than the corresponding boronic acids.[8][13]
-
Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature is advisable.
Data Presentation: Ligand Effects on Reaction Yield
The choice of ligand is critical for a successful reaction. The following table summarizes the effect of different ligands on the yield of a model Suzuki reaction between bromocyclohexane and an alkylborane, catalyzed by NiCl₂·glyme.[6]
Table 1: Effect of Ligand on the Yield of a Ni-Catalyzed Alkyl-Alkyl Suzuki Coupling
| Entry | Ligand | Yield (%) |
| 1 | trans-N,N'-dimethyl-1,2-cyclohexanediamine | 81 |
| 2 | 2,2'-Bipyridine | <5 |
| 3 | 4,4'-Di-tert-butyl-2,2'-bipyridine | <5 |
| 4 | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | <5 |
| 5 | No Ligand | <5 |
Data sourced from Saito, B., & Fu, G. C. (2007). J. Am. Chem. Soc., 129(31), 9602–9603.[4]
Key Experimental Protocols
Protocol 1: General Procedure for Ni-Catalyzed Suzuki Coupling of a Secondary Alkyl Bromide[4]
-
Preparation: In a nitrogen-filled glovebox, add NiCl₂·glyme (5 mol %), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %), and KOt-Bu (1.5 equiv) to a reaction vial equipped with a stir bar.
-
Solvent and Reagents: Add dioxane (to achieve a 0.25 M concentration with respect to the limiting reagent). Then, add the secondary alkyl bromide (1.0 equiv) followed by the alkylborane (1.2 equiv).
-
Reaction: Seal the vial, remove it from the glovebox, and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations: Workflows and Mechanisms
Below are diagrams illustrating key decision-making processes and reaction pathways for troubleshooting Suzuki reactions of unactivated alkyl halides.
Caption: A workflow for troubleshooting low yields in Suzuki reactions of unactivated alkyl halides.
Caption: A decision tree for selecting a catalyst system based on the alkyl halide substrate.
Caption: The Suzuki catalytic cycle, highlighting the challenging oxidative addition step.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 4. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-4-dodecylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-bromo-4-dodecylbenzene. The information herein is designed to address specific experimental challenges and facilitate the optimization of catalyst and ligand selection for various coupling reactions.
Troubleshooting Guides
Encountering issues during cross-coupling reactions is a common challenge. The following tables provide concise troubleshooting guidance for common problems observed during the reaction setup, execution, and analysis.
Table 1: General Troubleshooting for Cross-Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst: Pd(II) precatalyst not reduced to active Pd(0).- Catalyst decomposition (formation of palladium black).- Low reaction temperature.- Inappropriate ligand or base. | - Use a pre-activated Pd(0) catalyst or add a reducing agent.- Ensure inert atmosphere; consider more robust ligands.- Incrementally increase the reaction temperature.- Screen a variety of electron-rich, bulky phosphine ligands and different bases (e.g., carbonates, phosphates, alkoxides). |
| Formation of Side Products | - Homocoupling of the starting materials.- Protodeboronation (in Suzuki coupling).- Dehalogenation of the aryl bromide. | - Use a lower catalyst loading or temperature; ensure rigorous exclusion of oxygen.[1] - Use anhydrous conditions and a non-protic solvent.- Screen different bases and solvents. |
| Inconsistent Results | - Impure reagents or solvents.- Inconsistent catalyst activity.- Variations in reaction setup and inertness. | - Use freshly purified reagents and anhydrous, degassed solvents.- Use well-defined pre-catalysts.- Ensure consistent and rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
| Difficulty with Product Isolation/Purification | - High lipophilicity of the product due to the dodecyl chain.- Co-elution with byproducts or starting materials. | - Employ reverse-phase chromatography if standard silica gel chromatography is ineffective.- Consider recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the optimization of cross-coupling reactions involving this compound.
Q1: What are the key considerations when choosing a catalyst and ligand for the Suzuki-Miyaura coupling of this compound?
A1: The long dodecyl chain on this compound makes the substrate relatively electron-rich and highly lipophilic. For Suzuki-Miyaura coupling, this necessitates a catalyst system that is both highly active and compatible with less polar solvents.
-
Catalyst: Palladium(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common starting points. For challenging couplings, pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can be advantageous.
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Ligand: Bulky, electron-rich phosphine ligands are generally preferred to promote the oxidative addition of the aryl bromide.[1] Examples include tri(tert-butyl)phosphine (P(tBu)₃), Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs). For substrates prone to β-hydride elimination, bidentate ligands like dppf can be beneficial.
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A2: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. To minimize this:
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Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Stoichiometry: Using a slight excess of the aryl bromide (1.1-1.2 equivalents) can sometimes suppress boronic acid homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
Q3: For a Heck reaction with this compound, what conditions should I start with?
A3: The Heck reaction couples the aryl bromide with an alkene. Given the electron-rich nature of this compound, conditions that favor oxidative addition are crucial.
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst.
-
Ligand: Triphenylphosphine (PPh₃) is a standard choice, but for less reactive aryl bromides, more electron-rich and bulky ligands like P(o-tolyl)₃ or Buchwald ligands may be necessary.
-
Base: An inorganic base such as K₂CO₃ or NaOAc is typically used. Triethylamine (Et₃N) is also a common choice.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are generally effective.
Q4: How does the dodecyl chain affect solvent choice in these cross-coupling reactions?
A4: The long, nonpolar dodecyl chain significantly increases the hydrophobicity of this compound and its coupled products. This has important implications for solvent selection:
-
Solubility: Solvents that can dissolve both the nonpolar substrate and the often more polar catalyst and base are required. Toluene, dioxane, and THF are good starting points. For reactions requiring more polar conditions, a co-solvent system (e.g., toluene/water or dioxane/water) might be necessary, potentially with a phase-transfer catalyst like TBAB to facilitate interaction between the organic and aqueous phases.[1]
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Work-up: The high lipophilicity of the product can make extraction from aqueous phases very efficient, but may complicate purification by normal-phase chromatography.
Data Presentation: Catalyst and Ligand Performance
The following tables summarize quantitative data for various cross-coupling reactions of aryl bromides with structural similarities to this compound, providing a baseline for expected yields with different catalyst systems.
Table 2: Suzuki-Miyaura Coupling of 1-Bromo-4-(1-octynyl)benzene with Phenylboronic Acid [1]
| Catalyst (1 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | 24 | 92 |
| Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | 24 | 95 |
Note: Pd-catalyst I and II are specific proprietary catalysts from the cited study, highlighting the impact of catalyst structure on efficiency.
Table 3: Representative Yields for Heck Reaction of Aryl Bromides with Styrene
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | ~85-95 |
| PdCl₂(PPh₃)₂ (1) | - | Et₃N | Toluene | 110 | ~80-90 |
| Pd/C (0.1) | - | Na₂CO₃ | NMP | 150 | ~90-98 |
Note: Yields are generalized from typical literature procedures for similar electron-rich aryl bromides.
Table 4: Representative Yields for Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Palladium Source (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N | THF | 65 | ~85-95 |
| PdCl₂(PPh₃)₂ (1) | CuI (2) | - | Piperidine | Toluene | 80 | ~90-98 |
| Pd(OAc)₂ (1) | - | SPhos (2) | Cs₂CO₃ | Dioxane | 100 | ~80-90 (Copper-free) |
Note: Yields are generalized from typical literature procedures for similar electron-rich aryl bromides.
Table 5: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | ~90-99 | | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | ~85-95 | | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Toluene | 100 | ~88-96 |
Note: Yields are generalized from typical literature procedures for similar electron-rich aryl bromides.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions of this compound are provided below. Safety Note: These reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment. All reactions should be conducted under an inert atmosphere (argon or nitrogen).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1, 11 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Heck Coupling of this compound with Styrene
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed DMF (5 mL) followed by styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the substituted alkene.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting the cross-coupling of this compound.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Purification of Crude 1-Bromo-4-dodecylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for purifying crude 1-Bromo-4-dodecylbenzene. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of a high-purity product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield After Purification
-
Question: My final yield of this compound is significantly lower than expected after purification. What are the common causes?
-
Answer: Low yield can stem from several factors throughout the purification process. During aqueous workup, incomplete phase separation or emulsion formation can lead to product loss. In chromatographic purification, if the compound is unstable on silica gel, it may decompose on the column. For distillation, temperatures that are too high can cause thermal decomposition. It is also possible that the initial crude product contained a lower amount of the desired compound than anticipated due to inefficient synthesis.
Issue 2: Product is a Discolored (Yellow or Brown) Liquid
-
Question: My purified this compound is not colorless as expected. Why is it discolored, and how can I fix it?
-
Answer: Discoloration often indicates the presence of impurities. These can be residual reagents from the synthesis, such as bromine, or byproducts from side reactions. The compound itself may also be sensitive to air and light, leading to degradation over time. To address this, ensure all washing steps during the workup are thorough. If residual bromine is suspected, a wash with a dilute sodium bisulfite solution can be effective. For purification, column chromatography is typically efficient at removing colored impurities. To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Issue 3: Difficulty in Separating Isomers by Column Chromatography
-
Question: I am having trouble separating the desired para-isomer from other isomers (e.g., ortho, meta) using column chromatography. What can I do to improve the separation?
-
Answer: The separation of closely related isomers can be challenging due to their similar polarities. To enhance separation, you can optimize your chromatographic conditions. This includes using a longer column to increase the surface area for interaction, a slower flow rate to allow for better equilibration, and a less polar eluent system to increase the retention time and magnify small differences in polarity. A good starting point for the eluent is pure hexane, with a gradual increase in a slightly more polar solvent like ethyl acetate or dichloromethane. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is crucial.
Issue 4: Oiling Out During Recrystallization
-
Question: I am attempting to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What is causing this, and how can I resolve it?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. For long-chain alkylbenzenes, which can have lower melting points, selecting an appropriate solvent is key. Try using a lower-boiling point solvent or a solvent mixture. Ensure the crude product is dissolved in the minimum amount of hot solvent and allow it to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes help to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. If synthesized via Friedel-Crafts alkylation of bromobenzene with 1-dodecene or 1-dodecanol, common impurities include unreacted starting materials, polyalkylated species (di-dodecylbromobenzenes), and positional isomers (ortho and meta). Carbocation rearrangements during alkylation can also lead to branched-chain isomers. If the synthesis involves the bromination of dodecylbenzene, impurities could include unreacted dodecylbenzene and dibrominated products.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional distillation under reduced pressure is effective for large-scale purification and for separating components with significantly different boiling points, such as removing unreacted starting materials or higher boiling polyalkylated byproducts.
-
Column chromatography is highly effective for removing polar impurities, colored byproducts, and for separating isomers, making it ideal for achieving high purity on a lab scale.
-
Recrystallization can be used if the crude product is a solid or can be induced to crystallize, and is particularly good for removing small amounts of impurities from an already relatively pure product.
Q3: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A3: Given the non-polar nature of this compound, a good starting point for a TLC eluent is a non-polar solvent like hexanes.[1] To achieve an optimal Rf value (typically around 0.2-0.4), you can gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane.[2] A common starting mixture is 5% ethyl acetate in hexanes.[1]
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be effectively determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, as well as confirming the presence of different isomers.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the desired product and detect the presence of impurities with distinct spectral signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to assess purity, particularly for separating non-volatile impurities.[3]
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C18H29Br | [5][6] |
| Molecular Weight | 325.33 g/mol | [5][6] |
| Appearance | Colorless to very pale yellow liquid | |
| Boiling Point | Not precisely defined, but expected to be high. Vacuum distillation is recommended. | |
| Refractive Index (@ 20°C) | 1.5035-1.5075 | [7] |
| TLC Eluent (Starting) | Hexanes/Ethyl Acetate (95:5) | [1] |
| GC Column (Recommended) | Non-polar capillary column (e.g., DB-1 or DB-5 type) | [8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[1] The ideal system should provide an Rf value of approximately 0.2-0.3 for this compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for separating compounds with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and the joints are properly sealed.
-
Crude Product Charging: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the different fractions as they distill over at a stable temperature and pressure. The forerun will likely contain lower-boiling impurities. Collect the main fraction corresponding to the boiling point of this compound under the applied vacuum.
-
Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.
Protocol 3: Purification by Recrystallization
This protocol is applicable if the crude product is a solid or can be induced to crystallize.
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Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents for non-polar compounds include hexanes, ethanol, or mixtures like hexanes/ethyl acetate.[2][9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield of crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Buy this compound | 126930-72-1 [smolecule.com]
- 6. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-n-dodecylbenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Analysis of Dodecylbenzene - Chromatography Forum [chromforum.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
Navigating Solubility Challenges of 1-Bromo-4-dodecylbenzene: A Technical Support Guide
For researchers, scientists, and drug development professionals encountering solubility hurdles with 1-Bromo-4-dodecylbenzene in their reaction media, this technical support center offers a comprehensive suite of troubleshooting guides and frequently asked questions. The following resources provide detailed experimental protocols and data-driven strategies to effectively manage and overcome these challenges.
Due to its long dodecyl chain, this compound exhibits pronounced hydrophobicity, leading to poor solubility in polar solvents and creating challenges in various reaction setups. This guide will address these issues in the context of common synthetic transformations where this compound is a key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a nonpolar molecule and, according to the "like dissolves like" principle, is readily soluble in nonpolar organic solvents such as toluene, hexane, and diethyl ether. Its solubility is significantly lower in polar aprotic solvents like THF and DMF, and it is practically insoluble in highly polar protic solvents such as ethanol, methanol, and water.[1][2]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What initial steps can I take?
A2: Initial troubleshooting should focus on optimizing the solvent choice and reaction conditions. Consider the following:
-
Solvent Selection: Ensure you are using a sufficiently nonpolar solvent. If the reaction chemistry allows, consider switching to or adding a co-solvent like toluene or hexane.
-
Temperature Increase: Gently warming the reaction mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents and the boiling point of the solvent.
-
Stirring and Agitation: Ensure vigorous stirring to maximize the interaction between the solvent and the solute.
Q3: How can I quantitatively estimate the solubility of this compound in different solvents?
A3: While experimental solubility data is scarce, Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting solubility. The principle is that substances with similar HSP values are likely to be miscible. The HSP of a solvent and a solute are defined by three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding). The closer the HSP values of the solvent and solute, the higher the expected solubility.
Below is a table of estimated Hansen Solubility Parameters for this compound, calculated using the group contribution method, alongside the HSP values for common organic solvents.
| Compound/Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | 17.5 | 3.5 | 2.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dioxane | 17.5 | 1.8 | 9.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
A smaller "Hansen Distance" (Ra) between the solute and solvent indicates a higher likelihood of dissolution.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
Issue: Low yield or stalled Suzuki-Miyaura coupling reaction with this compound, likely due to poor solubility of the starting material.
Solutions:
-
Co-solvent Systems: Employing a mixture of solvents can significantly improve solubility. A common and effective approach is to use a primary solvent like THF or dioxane, which are good for the catalytic cycle, in combination with a nonpolar co-solvent like toluene to dissolve the this compound.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous base, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed. The PTC helps to transport the anionic boronate species from the aqueous phase to the organic phase where the hydrophobic this compound resides, thereby facilitating the reaction.
-
Elevated Temperatures: Increasing the reaction temperature can enhance both solubility and reaction kinetics. Ensure your catalyst and other reagents are stable at the higher temperature.
-
Ultrasound-Assisted Reaction: Sonication can be a powerful tool to overcome heterogeneity in the reaction mixture. The high-energy mixing provided by ultrasound can promote the dissolution of the starting material and accelerate the reaction.[3][4][5][6][7]
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed mixture of toluene and THF (e.g., 2:1 v/v) to the flask.
-
Heat the reaction mixture to a temperature that ensures dissolution while maintaining a gentle reflux (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
Grignard Reagent Formation
Issue: Difficulty in initiating or sustaining the Grignard reaction with this compound.
Solutions:
-
Solvent Choice: Tetrahydrofuran (THF) is generally the preferred solvent for forming Grignard reagents from aryl bromides due to its ability to solvate and stabilize the Grignard reagent.[8][9][10][11] Given the nonpolar nature of this compound, ensuring its dissolution in THF is crucial.
-
Activation of Magnesium: The magnesium turnings must be activated to remove the passivating oxide layer. This can be achieved by:
-
Adding a small crystal of iodine.
-
Using a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings with a glass rod under an inert atmosphere.
-
-
Initiation: Add a small portion of the this compound solution in THF to the activated magnesium. Gentle warming may be necessary to initiate the reaction. The appearance of cloudiness and bubbling indicates the start of the reaction.
-
Slow Addition: Once initiated, the remaining solution of this compound should be added dropwise to maintain a gentle reflux and prevent side reactions.
-
Flame-dry all glassware and allow to cool under a stream of inert gas (e.g., Argon).
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Add a small amount of the aryl bromide solution to the magnesium and gently warm to initiate the reaction.
-
Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
The resulting Grignard reagent is ready for use in the subsequent reaction.
Caption: Grignard Reaction Troubleshooting.
By implementing these targeted strategies and protocols, researchers can effectively address the solubility challenges posed by this compound, leading to improved reaction outcomes and more efficient synthetic workflows.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. hielscher.com [hielscher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. pubs.acs.org [pubs.acs.org]
How to avoid homocoupling of boronic acids with 1-Bromo-4-dodecylbenzene
Topic: Troubleshooting and Prevention of Boronic Acid Homocoupling with 1-Bromo-4-dodecylbenzene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of substituted dodecylbenzenes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize the formation of homocoupling byproducts when working with this compound.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This unwanted reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to identifying and mitigating the root causes of boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions with this compound?
A1: The primary causes of boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][2] Rigorous exclusion of oxygen is one of the most effective ways to suppress this pathway.[1][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) species.[1][4] This is often a significant issue at the beginning of the reaction.
Q2: How does the choice of palladium catalyst affect the extent of homocoupling?
A2: The choice of the palladium source is critical:
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These precursors require reduction to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, thus increasing the formation of this byproduct.[4]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state and can directly enter the catalytic cycle, which generally minimizes the initial homocoupling side reaction.[1]
-
Palladium Precatalysts: Modern precatalysts, such as those developed by Buchwald, are designed for the clean and efficient generation of the active Pd(0) species, which can help to reduce side reactions like homocoupling.[1]
Q3: What is the role of ligands in preventing the homocoupling of boronic acids?
A3: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling:
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos are highly effective.[1] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]
-
Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of oxygen, leading to the formation of palladium species that promote homocoupling.[1]
Q4: How does the choice of base impact the formation of homocoupling byproducts?
A4: The base is necessary to activate the boronic acid, but an improper choice can increase homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to strong bases like sodium hydroxide.[1]
Q5: Can the reaction solvent influence the rate of homocoupling?
A5: Yes, the solvent can have a significant effect. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[1] While the addition of some water is often necessary to dissolve the base, an excessive amount of water can sometimes promote homocoupling.[1][5]
Q6: Are there any procedural modifications that can help reduce homocoupling?
A6: Yes, several procedural adjustments can be beneficial:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess of this compound can help ensure that the palladium catalyst preferentially reacts with it via oxidative addition rather than participating in boronic acid homocoupling.[1]
-
Rigorous Degassing: As mentioned, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1][2] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[1]
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct in a representative Suzuki-Miyaura reaction between this compound and an arylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Atmosphere | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | Air | 15 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | Nitrogen | 5 | 88 |
| 3 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | Nitrogen | 2 | 92 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | Nitrogen | <1 | 96 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOH (2) | Toluene/H₂O (4:1) | Nitrogen | 10 | 80 |
Data are representative and intended for illustrative purposes.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point for the reaction between this compound and a generic arylboronic acid, and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizations
Reaction Pathways: Suzuki-Miyaura Coupling vs. Homocoupling
The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura cross-coupling and the competing pathway of boronic acid homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
Technical Support Center: Managing High Reaction Temperatures in 1-Bromo-4-dodecylbenzene Chemistry
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for managing reactions with 1-Bromo-4-dodecylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the exothermic nature of many reactions involving this versatile intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure your experiments are safe, reproducible, and yield high-quality products.
Foundational Principles of Thermal Management in Synthesis
Many critical carbon-carbon bond-forming reactions, such as Grignard formations and certain palladium-catalyzed couplings, are highly exothermic.[1][2] The long dodecyl chain of this compound can influence solvent choice and reaction kinetics, making robust thermal control paramount. An uncontrolled exothermic reaction can lead to a dangerous situation known as thermal runaway, where the reaction rate increases with temperature, causing a further, accelerating increase in both temperature and reaction rate.[3][4]
Understanding the thermal behavior of your reaction is the first step toward safe process design.[5] Key concepts include:
-
Heat of Reaction (ΔHrxn): The total amount of energy released or absorbed by the reaction. Reaction calorimeters are essential tools for accurately measuring this value.[5][6]
-
Heat Generation Rate (Q_gen): The rate at which the reaction produces heat. This is influenced by kinetics, reactant concentration, and temperature.
-
Heat Removal Rate (Q_rem): The rate at which your apparatus can dissipate heat. This is a function of reactor design, cooling medium, stirring efficiency, and the overall heat transfer coefficient.[7][8]
-
Thermal Accumulation: A hazardous condition where Q_gen exceeds Q_rem, leading to a rise in the reaction mixture's temperature.[9] This can happen if a reagent is added faster than it is consumed, especially during an unexpected induction period.[10]
A thermal runaway is initiated when the accumulated heat raises the temperature to a point where secondary, often more energetic, decomposition reactions can occur.[9] Therefore, a thorough thermal risk assessment is not just good practice; it is a critical safety requirement, especially during scale-up.[11]
Troubleshooting Guides for Common Exothermic Reactions
This section addresses specific issues you may encounter in a question-and-answer format.
Scenario A: Grignard Reagent Formation from this compound
The formation of a Grignard reagent by reacting an alkyl or aryl halide with magnesium metal is a notoriously exothermic process that often presents an induction period, creating a significant safety hazard.[1][12]
Question 1: My Grignard reaction is difficult to initiate. After a long wait, it started suddenly and the temperature spiked uncontrollably. What happened and how can I prevent this?
Answer: This is a classic and dangerous scenario caused by an induction period followed by a runaway reaction. The delay is typically due to a passivating layer of magnesium oxide on the magnesium turnings, which prevents the reaction from starting.[12] During this delay, the this compound you've added accumulates in the flask. Once the reaction finally initiates, this large concentration of unreacted halide reacts very rapidly, overwhelming the cooling capacity of your system.
Troubleshooting Protocol:
-
Magnesium Activation: Do not begin reagent addition until you have clear evidence of reaction initiation. The magnesium surface must be activated to remove the oxide layer.[12]
-
Use fresh, shiny magnesium turnings.
-
Before adding the bulk of your halide, add a small crystal of iodine or a few drops of 1,2-dibromoethane. These initiators will react with the magnesium to expose a fresh, reactive surface.[12][13]
-
Observe for signs of initiation, such as gentle bubbling or a slight, localized temperature increase, before proceeding.
-
-
Controlled Reagent Addition: Once initiated, add the this compound solution dropwise. The addition rate should be managed to maintain a steady, controllable internal temperature.[12] This ensures the reagent reacts as it is added, preventing accumulation.[10]
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl halides due to its superior solvating ability.[12][13]
Question 2: I'm observing localized, vigorous boiling near the point of addition, but the overall bath temperature is low. Am I at risk?
Answer: Yes, this indicates the formation of "hot spots" due to poor mixing.[14] Inefficient stirring fails to distribute the heat generated by the exothermic reaction, leading to localized regions that can be significantly hotter than the bulk solution. This can cause solvent to boil, leading to pressure buildup and potentially degrading the sensitive Grignard reagent.
Troubleshooting Protocol:
-
Improve Agitation: Ensure your stirring is vigorous and creates a deep vortex. For larger flasks, an overhead mechanical stirrer is more effective than a magnetic stir bar.
-
Optimize Addition Point: Position your addition funnel so that the reagent is introduced into a well-mixed region of the flask, not directly onto the wall or into a stagnant area.
-
Consider Dilution: While it may increase reaction time, using a more dilute solution of this compound can help manage the localized heat generation.[1]
Scenario B: Suzuki Coupling Reactions
While often less violently exothermic than Grignard formation, Suzuki couplings can still generate significant heat, especially at higher concentrations or during scale-up, posing risks to catalyst stability and reaction control.[15][16]
Question 3: During my Suzuki coupling of this compound, the reaction temperature overshot my setpoint, and my yield was poor. What is the likely cause?
Answer: The poor yield is likely a consequence of the temperature excursion. High temperatures can lead to the degradation of the palladium catalyst (forming palladium black) and can promote undesirable side reactions. The initial exotherm, if not properly managed, can initiate this degradation cascade.
Troubleshooting Protocol:
-
Portion-wise Addition of Base: The base (e.g., potassium carbonate, potassium phosphate) is a key component in the transmetalation step.[17][18] Instead of adding it all at once, consider adding the base in portions to moderate the reaction rate and the corresponding heat evolution.
-
Controlled Temperature Ramp-Up: Do not heat the reaction mixture rapidly to reflux. Instead, slowly ramp the temperature to the desired setpoint. This allows you to gauge the onset of any exotherm and adjust the heating rate accordingly.
-
Efficient Heat Removal: For larger-scale reactions, ensure your reactor is equipped with an appropriately sized condenser and consider using an external cooling bath to maintain a constant temperature, rather than relying solely on passive air cooling.[19][20]
Frequently Asked Questions (FAQs)
Q1: What are the primary warning signs of a developing thermal runaway? A1: Key warning signs include a sudden, unexpected increase in temperature that does not respond to cooling, a rapid rise in internal pressure, unexpected color changes (e.g., sudden darkening), or abnormal gas evolution.[1] Any deviation from the expected reaction profile warrants immediate attention.
Q2: How does my choice of solvent affect thermal management? A2: The solvent plays a crucial role. Its heat capacity determines how much energy the system can absorb for a given temperature rise. Furthermore, its boiling point can act as a passive safety control; in a system with an efficient condenser, the boiling of the solvent can dissipate a large amount of energy through evaporative cooling. However, this should be a planned control measure, not an emergency outcome. Using an inert diluent can also help moderate the reaction by absorbing excess heat.[21]
Q3: What are the most critical considerations when scaling up an exothermic reaction involving this compound? A3: The most critical issue in scale-up is the change in the surface-area-to-volume ratio. As you increase the reactor size, the volume (which generates heat) increases by the cube of the radius, while the surface area (which removes heat) increases by only the square of the radius.[11] This means that a reaction that was easily controlled in a 1 L flask may become uncontrollable in a 100 L reactor. Before scaling up, it is essential to:
-
Perform Calorimetry Studies: Use Reaction Calorimetry (RC) to obtain accurate data on heat of reaction, heat generation rate, and adiabatic temperature rise.[9][22]
-
Re-evaluate Cooling Capacity: Ensure the plant reactor's cooling system is capable of handling the total heat output of the scaled-up reaction.[14]
-
Conduct a Pilot-Scale Run: A trial at an intermediate scale can help identify unforeseen challenges before committing to full production.[14]
Q4: Can automated laboratory reactors improve the safety of these reactions? A4: Absolutely. Automated systems provide precise control over parameters like reagent addition rate and temperature.[1] They can be programmed to automatically stop reagent addition or engage emergency cooling if the internal temperature exceeds a predefined safety limit, providing a level of control and responsiveness that is difficult to achieve manually.[14]
Data Presentation & Experimental Protocols
Table 1: Thermal Properties of Common Solvents
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Density (g/mL) | Notes |
| Diethyl Ether | 34.6 | 2.33 | 0.713 | Common for Grignard, but low boiling point limits reaction temperature. Highly flammable. |
| Tetrahydrofuran (THF) | 66 | 1.76 | 0.889 | Preferred for less reactive halides in Grignard formation; better solvating properties.[12] |
| Toluene | 110.6 | 1.69 | 0.867 | Often used in Suzuki couplings; allows for higher reaction temperatures. |
| 1,4-Dioxane | 101 | 1.76 | 1.034 | Common in Suzuki couplings, but use with caution due to peroxide formation. |
| Water | 100 | 4.18 | 1.000 | High heat capacity makes it an excellent heat sink in biphasic Suzuki reactions.[15] |
Protocol: Controlled Formation of 4-Dodecylphenylmagnesium Bromide
Safety Note: This procedure must be conducted under strictly anhydrous conditions and under an inert atmosphere (Nitrogen or Argon). All glassware must be flame-dried or oven-dried before use.[12]
-
Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet. Place a thermometer or thermocouple probe to measure the internal temperature of the reaction.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow to cool. The magnesium should appear etched and activated.
-
Initiation: Add a small volume of anhydrous THF via syringe to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 5-10% of this solution to the magnesium suspension.
-
Observation: Monitor the internal temperature and observe for visual cues of initiation (bubbling, color change from clear to cloudy/gray). The reaction has initiated if a gentle exotherm is observed (e.g., a 2-5 °C rise). DO NOT PROCEED until initiation is confirmed.
-
Controlled Addition: Once the reaction is sustained, begin the dropwise addition of the remaining this compound solution. Control the addition rate to maintain a steady internal temperature (e.g., gentle reflux, typically around 60-65 °C for THF). Use an external cooling bath (e.g., a water bath) to help manage the temperature.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure full conversion. The resulting gray-brown solution is the Grignard reagent, ready for subsequent use.[23]
Visualization of Workflows and Logic
Diagram 1: Thermal Runaway Decision Tree
This diagram outlines the critical decision-making process upon observing an unexpected temperature increase.
Caption: Decision workflow for immediate response to a thermal excursion.
Diagram 2: Controlled Reagent Addition Workflow
This workflow illustrates a self-validating protocol for adding a reactive reagent during an exothermic process.
Caption: A self-validating workflow for controlled reagent addition.
References
- 1. labproinc.com [labproinc.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fauske.com [fauske.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. amarequip.com [amarequip.com]
- 15. researchgate.net [researchgate.net]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. jinzongmachinery.com [jinzongmachinery.com]
- 20. The heat transfer device of the reactor [tanglianchem.com]
- 21. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 22. fauske.com [fauske.com]
- 23. benchchem.com [benchchem.com]
Techniques for selective bromination at the para position of dodecylbenzene
Technical Support Center: Selective Para-Bromination of Dodecylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective bromination at the para position of dodecylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the bromination of dodecylbenzene?
A1: The bromination of dodecylbenzene occurs via an electrophilic aromatic substitution (EAS) mechanism.[1] In this reaction, the aromatic ring of dodecylbenzene acts as a nucleophile and attacks an electrophilic bromine species. A catalyst, typically a Lewis acid like iron(III) bromide (FeBr₃), is used to polarize the bromine molecule (Br₂), making it a much stronger electrophile.[2][3] The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, before a proton is lost to restore the aromaticity of the ring, resulting in the brominated product.[4][5]
Q2: Why is achieving high selectivity for the para position important?
A2: The dodecyl group is an ortho, para-directing activator. This means that electrophilic substitution is directed to the positions ortho (C2, C6) and para (C4) to the alkyl chain. However, for many applications in materials science and as intermediates in the synthesis of pharmaceuticals and agrochemicals, a single, pure isomer is required.[6] The para isomer is often desired due to its linear geometry, which can be crucial for liquid crystal properties or for specific biological interactions. Separating ortho and para isomers can be difficult and costly, so a highly selective reaction improves overall process efficiency and reduces waste.
Q3: What are the primary factors influencing para-selectivity?
A3: Several factors influence the ratio of para to ortho bromination:
-
Steric Hindrance: The bulky dodecyl group sterically hinders the ortho positions, making it more difficult for the electrophile to attack. This steric effect generally favors substitution at the less hindered para position.[7][8]
-
Reaction Temperature: Lower reaction temperatures can sometimes improve para-selectivity. For instance, some electrophilic aromatic brominations show higher para/ortho selectivity at lower temperatures.[6]
-
Solvent: The choice of solvent can influence the selectivity of the bromination reaction.[12]
Q4: What are common brominating agents and catalysts used for this reaction?
A4:
-
Brominating Agents: The most common agent is molecular bromine (Br₂).[13] Other reagents like N-Bromosuccinimide (NBS) can also be used, often in the presence of an acid catalyst to promote electrophilic substitution on the aromatic ring rather than radical substitution on the alkyl chain.[6]
-
Catalysts:
-
Lewis Acids: Iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃) are classic and effective Lewis acid catalysts that activate the bromine molecule.[3][14]
-
Zeolites: These are microporous aluminosilicate minerals that act as shape-selective solid acid catalysts, offering high para-selectivity and easier separation from the reaction mixture.[9][10]
-
Troubleshooting Guide
Q1: I am observing a low yield of the brominated product. What could be the cause?
A1: Low yields can result from several issues:
-
Inactive Catalyst: Ensure your Lewis acid catalyst (e.g., FeBr₃) is anhydrous. Lewis acids are highly sensitive to moisture, which can deactivate them.
-
Insufficient Reaction Time or Temperature: The bromination of benzene rings is slower than for alkenes and requires sufficient time and/or thermal energy to proceed to completion.[13] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Impure Reagents: Use pure dodecylbenzene and bromine. Impurities in the starting material can lead to side reactions.
Q2: My product is a mixture of ortho and para isomers with low para-selectivity. How can I improve this?
A2: To increase the yield of the para isomer:
-
Employ a Shape-Selective Catalyst: The most effective method is to use a zeolite catalyst, such as HY or H-mordenite. The channel structure of these materials sterically favors the formation of the para product.[10]
-
Lower the Reaction Temperature: Reducing the temperature can sometimes enhance selectivity by favoring the sterically less hindered product.[6]
-
Optimize Catalyst Loading: The amount of catalyst can influence the reaction rate and selectivity. Experiment with different catalyst-to-substrate ratios.
Q3: I am seeing evidence of polybromination in my product analysis. How can I prevent this?
A3: Polybromination occurs when the initially formed monobromododecylbenzene undergoes a second bromination. To avoid this:
-
Control Stoichiometry: Use a molar ratio of bromine to dodecylbenzene that is close to 1:1. A large excess of bromine will promote further substitution.
-
Slow Addition of Bromine: Add the bromine to the reaction mixture slowly and at a controlled temperature. This keeps the instantaneous concentration of the brominating agent low, disfavoring a second reaction.
Q4: The reaction is producing side-chain (benzylic) brominated products. Why is this happening and how do I stop it?
A4: Benzylic bromination is a radical-mediated process and occurs under different conditions than electrophilic aromatic substitution.
-
Avoid Radical Initiators: Ensure your reaction is not exposed to UV light and that you are not using radical initiators (like AIBN or peroxides). Benzylic bromination with reagents like NBS is typically initiated by light or heat.[15]
-
Use an Appropriate Catalyst: The presence of a Lewis acid (like FeBr₃) strongly favors the electrophilic pathway on the aromatic ring, while its absence, especially with light, would favor the radical pathway on the side chain.[16]
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the selective bromination of alkylbenzenes, providing a baseline for dodecylbenzene experiments.
| Parameter | Condition/Value | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | p/o Ratio | Reference(s) |
| Lewis Acid Catalysis | Typical Lab Scale | Toluene, Br₂ | FeBr₃ | Dichloromethane | 25 | 2-4 | >90 | ~2:1 | [13] |
| Zeolite Catalysis | High Para-Selectivity | Toluene, Br₂ | NaY Zeolite | 1,2-Dichloroethane | 25 | 5 | ~13 | 98:2 | [10] |
| Zeolite + Lewis Acid | High Yield & Selectivity | Fluorobenzene, Br₂ | HY Zeolite + Lewis Acid | None | 35-50 | 1-3 | >95 | >95:5 | [10] |
| NBS/Silica Gel | Mild Conditions | Anisole, NBS | Silica Gel | Carbon Tetrachloride | 25 | 0.25 | 97 | Para only | [6][17] |
Experimental Protocols
Protocol 1: Para-Bromination of Dodecylbenzene using a Zeolite Catalyst
This protocol is designed to maximize para-selectivity.
Materials and Equipment:
-
Dodecylbenzene
-
Molecular Bromine (Br₂)
-
HY Zeolite (activated by heating at 400°C for 4 hours under vacuum before use)
-
1,2-Dichloroethane (anhydrous)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add dodecylbenzene (1.0 eq) and activated HY Zeolite (approx. 0.1 g per mmol of substrate).[10]
-
Solvent Addition: Add anhydrous 1,2-dichloroethane to dissolve the dodecylbenzene.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.05 eq) in 1,2-dichloroethane via a dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-8 hours. Monitor the reaction's progress by TLC or GC.
-
Workup:
-
Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution (to quench unreacted bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography to isolate the p-bromododecylbenzene.
-
Analysis: Characterize the product and determine the para/ortho isomer ratio using GC-MS and NMR spectroscopy.
Visualizations
Caption: Experimental workflow for selective para-bromination.
Caption: Troubleshooting decision tree for bromination issues.
References
- 1. byjus.com [byjus.com]
- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 11. [PDF] Disproportionation and transalkylation of alkylbenzenes over zeolite catalysts | Semantic Scholar [semanticscholar.org]
- 12. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 13. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Challenges in scaling up the synthesis of 1-Bromo-4-dodecylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Bromo-4-dodecylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for preparing this compound:
-
Friedel-Crafts Alkylation/Acylation followed by Bromination: This involves first synthesizing dodecylbenzene, typically through the Friedel-Crafts alkylation of benzene with 1-dodecene or 1-chlorododecane.[1] A common challenge with this route is controlling polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers.[2] An alternative is Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction), which can prevent rearrangements. The resulting dodecylbenzene is then brominated.
-
Direct Bromination of Dodecylbenzene: This is a common method involving the electrophilic aromatic substitution of commercially available dodecylbenzene using a brominating agent and a catalyst.[3]
Q2: What are the common side reactions to be aware of during the synthesis?
A2: During the Friedel-Crafts alkylation step, side reactions include the isomerization of the linear dodecyl group to branched isomers and the polymerization of the olefin (1-dodecene).[4] Polyalkylation, where more than one dodecyl group is added to the benzene ring, is also a significant issue.[2] In the bromination step, the formation of ortho- and poly-brominated isomers are the primary side reactions.
Q3: How can I minimize the formation of isomeric impurities?
A3: To minimize isomeric impurities:
-
During Friedel-Crafts Alkylation: Using milder reaction conditions and a high molar ratio of benzene to dodecene (e.g., 8:1 or higher) can favor mono-alkylation.[4] The use of shape-selective catalysts like certain zeolites can also improve selectivity for the linear product.[4]
-
During Bromination: The dodecyl group is an ortho-, para-directing group. To favor the desired para-isomer, controlling the reaction temperature is crucial. Running the reaction at lower temperatures generally increases the selectivity for the para-product. Sterically bulky brominating agents can also favor para-substitution.
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: For larger-scale purification, fractional vacuum distillation is typically employed to separate the desired product from unreacted starting materials, isomeric byproducts, and any high-boiling point impurities. Crystallization at low temperatures can also be an effective method for isolating the para-isomer from the ortho-isomer, as the para-isomer often has a higher melting point and is less soluble.
Q5: What are the key safety concerns when scaling up this synthesis?
A5: Key safety concerns include:
-
Handling of Bromine: Molecular bromine is highly toxic, corrosive, and volatile.[5] Its use on a large scale requires specialized handling equipment and scrubbing systems to neutralize any released vapors.
-
Exothermic Reactions: Both Friedel-Crafts reactions and brominations are highly exothermic.[6] On a larger scale, efficient heat management is critical to prevent runaway reactions. The use of reaction calorimeters to study the thermal profile of the reaction is highly recommended before attempting a scale-up.[7]
-
Lewis Acid Catalysts: Traditional Lewis acids like aluminum chloride (AlCl₃) are water-sensitive and can release corrosive HCl gas upon contact with moisture. The trend in industrial applications is to move towards solid acid catalysts like zeolites to mitigate these hazards.[8]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Alkylation of Benzene with 1-Dodecene
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 1-dodecene | 1. Insufficient catalyst activity.[4] 2. Presence of water in reactants or solvent.[4] 3. Suboptimal reaction temperature. | 1. Ensure proper activation of the catalyst (e.g., for zeolites, heat under a flow of dry nitrogen).[4] 2. Thoroughly dry all reactants and solvents before use. 3. Optimize the reaction temperature; for some catalysts, a moderate increase may enhance conversion.[4] |
| Formation of a complex mixture of products | 1. Isomerization of 1-dodecene.[4] 2. Polyalkylation of benzene.[2] 3. Polymerization of 1-dodecene. | 1. Modify the catalyst to improve shape selectivity (e.g., treat zeolites with tetraethyl orthosilicate).[4] 2. Increase the molar ratio of benzene to 1-dodecene (e.g., 8:1 or higher).[4] 3. Control the addition rate of 1-dodecene and maintain a consistent reaction temperature. |
| Rapid catalyst deactivation | Impurities in the 1-dodecene feed, such as oxygenated compounds.[4] | Purify the 1-dodecene feedstock to remove any oxygenated or aromatic impurities before the reaction. |
Problem 2: Poor Selectivity in the Bromination of Dodecylbenzene
| Symptom | Possible Cause | Suggested Solution |
| High percentage of ortho-bromo isomer | 1. High reaction temperature. 2. Nature of the brominating agent/catalyst system. | 1. Lower the reaction temperature. Electrophilic aromatic substitutions are often more selective at lower temperatures. 2. Consider using a sterically bulkier brominating agent or catalyst system that favors substitution at the less hindered para-position. |
| Presence of di- and poly-brominated products | 1. Over-addition of the brominating agent. 2. Reaction run for an extended period. | 1. Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess should be avoided. 2. Monitor the reaction progress by GC or TLC and quench the reaction once the desired level of conversion of the starting material is achieved. |
| Incomplete reaction | 1. Insufficient amount of brominating agent or catalyst. 2. Deactivation of the catalyst. | 1. Ensure the correct stoichiometry of the brominating agent and an adequate amount of catalyst. 2. Ensure the reaction is carried out under anhydrous conditions if using a Lewis acid catalyst like FeBr₃, as water can deactivate it. |
Experimental Protocols
Key Experiment: Bromination of Dodecylbenzene
Materials:
-
Dodecylbenzene
-
Bromine (Br₂)
-
Iron filings (or anhydrous Iron(III) bromide, FeBr₃)
-
Dichloromethane (or other suitable inert solvent)
-
Saturated sodium bisulfite solution
-
Dilute sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, a flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with dodecylbenzene and a catalytic amount of iron filings.
-
The flask is cooled in an ice bath to maintain a low temperature.
-
Bromine, dissolved in dichloromethane, is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the red color of the bromine disappears.
-
The reaction is quenched by the slow addition of a saturated sodium bisulfite solution to remove any unreacted bromine.
-
The organic layer is separated, washed with a dilute sodium hydroxide solution, and then with water until neutral.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
The crude product can be purified by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. VTechWorks Repository :: Home [vtechworks.lib.vt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy this compound | 126930-72-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
Identifying and removing impurities from commercial 1-Bromo-4-dodecylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Bromo-4-dodecylbenzene. The information provided here will help in identifying and removing common impurities encountered in this starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its synthesis via electrophilic bromination of 4-dodecylbenzene, the most probable impurities include:
-
Unreacted Starting Material: 4-dodecylbenzene.
-
Positional Isomers: 2-Bromo-4-dodecylbenzene (ortho-isomer) and 3-Bromo-4-dodecylbenzene (meta-isomer). Due to steric hindrance, the ortho-isomer is generally less abundant than the para-isomer.
-
Poly-brominated Byproducts: Such as various isomers of dibromo-dodecylbenzene.
-
Residual Catalysts and Solvents: Traces of the Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) and solvents used during the synthesis and workup.
Q2: How can I assess the purity of my commercial this compound?
A2: The purity of this compound can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities. It allows for the separation of isomers and provides mass spectral data for the identification of unknown peaks.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector can be used to assess purity. Different isomers may be resolved with an appropriate column and mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the overall purity and the presence of major impurities by identifying characteristic signals that do not correspond to the main product.
Q3: What is a suitable starting point for developing a purification method?
A3: For most applications, purification can be achieved by either flash column chromatography or fractional distillation under reduced pressure. The choice depends on the scale of the purification and the nature of the impurities. For removing polar impurities and isomers, column chromatography is generally more effective. For large-scale purification to remove impurities with different boiling points, fractional distillation is a viable option.
Troubleshooting Guides
Issue 1: Unexpected peaks in GC-MS analysis.
-
Possible Cause 1: Presence of Positional Isomers.
-
Solution: The ortho- and meta-isomers of this compound have very similar mass spectra to the desired para-isomer but will likely have slightly different retention times on a GC column. To confirm, compare the retention times with commercially available standards of the other isomers if possible. Separation can be optimized by using a long, non-polar capillary column (e.g., DB-1 or DB-5 type) and a slow temperature ramp.[1]
-
-
Possible Cause 2: Unreacted Starting Material.
-
Solution: A peak corresponding to 4-dodecylbenzene (lower molecular weight) may be present. This can be confirmed by its mass spectrum. It can be removed by careful fractional distillation or column chromatography.
-
-
Possible Cause 3: Poly-brominated Byproducts.
-
Solution: Peaks with a higher molecular weight and characteristic isotopic patterns for two bromine atoms may indicate the presence of dibromo-dodecylbenzene. These higher boiling point impurities can be removed by distillation or column chromatography.
-
Issue 2: Poor separation of isomers during column chromatography.
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: The polarity of the eluent may be too high, causing all isomers to elute together, or too low, resulting in very slow elution. For non-polar compounds like dodecylbromobenzene isomers, a non-polar solvent system is required. Start with 100% hexanes or petroleum ether and gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired product and impurities.
-
-
Possible Cause 2: Column Overloading.
-
Solution: Applying too much crude product to the column will lead to poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
-
Possible Cause 3: Improperly Packed Column.
-
Solution: Channels or cracks in the silica gel bed will result in poor separation. Ensure the silica gel is packed as a uniform slurry and the column is kept vertical. Adding a layer of sand on top of the silica can help prevent disturbance of the stationary phase when adding the eluent.[2]
-
Data Presentation
Table 1: Typical Purity and Impurity Profile of Commercial this compound
| Parameter | Typical Range | Analytical Method |
| Purity | >90% - 98% | GC-MS, HPLC |
| 4-dodecylbenzene | < 5% | GC-MS |
| Positional Isomers | < 5% | GC-MS, HPLC |
| Dibromo-dodecylbenzene | < 2% | GC-MS |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative purity based on the peak areas.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point for this non-polar compound is 100% hexanes or petroleum ether. If the compound does not move from the baseline, gradually add a slightly more polar solvent like toluene or dichloromethane in small increments (e.g., 1-2%) until an Rf value of approximately 0.2-0.3 for the main spot is achieved.
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand on top of the silica bed.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column (flash chromatography).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis and purification of commercial this compound.
Caption: Logical relationship between the synthesis of this compound and the identification of common impurities.
References
Technical Support Center: Refining Workup Procedures for Reactions Involving 1-Bromo-4-dodecylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining workup procedures for chemical reactions involving 1-Bromo-4-dodecylbenzene. The long dodecyl chain of this compound can introduce specific challenges, such as solubility issues and the formation of persistent emulsions, which are addressed in the following guides.
Physical and Chemical Properties
A clear understanding of the physical properties of this compound and its potential reaction products is crucial for designing effective workup and purification strategies.
| Property | This compound | 4-Dodecylbiphenyl | 4-Dodecylstyrene |
| Molecular Formula | C₁₈H₂₉Br | C₂₄H₃₄ | C₂₀H₃₂ |
| Molecular Weight ( g/mol ) | 325.33[1] | 322.53 | 272.47[2] |
| Physical State | Liquid[3] | Solid/Liquid | Liquid |
| Boiling Point (°C) | 191 °C at 4 mmHg | Not available | Not available |
| Melting Point (°C) | Not available | Not available | Not available |
| Solubility | Soluble in many organic solvents; Insoluble in water. | Generally soluble in nonpolar organic solvents. | Soluble in organic solvents.[4] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble with my Suzuki-Miyaura coupling reaction of this compound. What are some common causes for low yield?
A1: Low yields in Suzuki-Miyaura couplings with hydrophobic substrates like this compound can stem from several factors:
-
Poor Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ. The use of pre-catalysts can sometimes be beneficial.
-
Inefficient Mass Transfer: Due to the hydrophobic nature of the starting material, reactions in biphasic solvent systems (e.g., toluene/water) can be slow. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also improve reaction rates.
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition. Use a slight excess of the boronic acid and ensure it is of high quality.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: During the aqueous workup of my reaction, I am observing a persistent emulsion. How can I break it?
A2: Emulsion formation is a common issue when working with long-chain alkylbenzenes due to their surfactant-like properties. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. Sometimes, making the aqueous layer more acidic or basic can destabilize the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent, such as ethanol or methanol, can sometimes alter the polarity and break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the phases will separate on their own with time.
Q3: How do I effectively purify the product of a Heck reaction involving this compound?
A3: The product of a Heck reaction, such as 4-dodecylstyrene, will be a relatively nonpolar compound. Purification can typically be achieved by column chromatography on silica gel.[5]
-
Solvent System: A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).
-
Removal of Palladium: After the reaction, filtering the reaction mixture through a pad of Celite® can help remove the palladium catalyst before concentrating the solution for chromatography.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Run a control reaction with a known substrate to test catalyst activity. |
| Insufficient degassing | Degas solvents thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent. | |
| Poor choice of base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water). | |
| Formation of significant side products (e.g., homocoupling) | Reaction temperature too high | Lower the reaction temperature and monitor the reaction progress more closely. |
| Oxygen contamination | Ensure a strictly inert atmosphere is maintained throughout the reaction. |
Troubleshooting Grignard Reaction Initiation
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Passivated magnesium surface | Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface. |
| Presence of moisture | Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Reaction starts but then stops | Insufficiently dry reagents or solvent | Purify and dry the this compound and solvent before use. |
Experimental Protocols
The following are representative protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Representative Suzuki-Miyaura Coupling Protocol
Reaction: this compound + Phenylboronic acid → 4-Dodecylbiphenyl
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Representative Grignard Reaction Protocol
Reaction: this compound + Mg → 4-Dodecylphenylmagnesium bromide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
Procedure:
-
Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent can be used directly in the next step. For workup after reaction with an electrophile (e.g., a ketone), the reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Representative Heck Reaction Protocol
Reaction: this compound + Styrene → 4-Dodecylstilbene
Materials:
-
This compound (1.0 eq)
-
Styrene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.[6]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Workflows
General Suzuki Coupling Workflow
Troubleshooting Emulsion Formation
References
- 1. benchchem.com [benchchem.com]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. benchchem.com [benchchem.com]
How to prevent β-hydride elimination with alkyl boranes and 1-Bromo-4-dodecylbenzene
Topic: Preventing β-Hydride Elimination with Alkyl Boranes and 1-Bromo-4-dodecylbenzene Document ID: TSC-SM-ALKYL-001 Last Updated: December 30, 2025
This document provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with β-hydride elimination during the Suzuki-Miyaura cross-coupling of alkyl boranes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it a problem in my reaction?
A1: β-hydride elimination is a common, undesired side reaction in organometallic chemistry where an organopalladium intermediate with a β-hydrogen (a hydrogen atom on the second carbon from the metal) decomposes.[1][2][3] This process converts the desired alkyl-palladium species into a palladium-hydride and an alkene byproduct.[3] In the context of your experiment, this pathway directly competes with the desired carbon-carbon bond-forming step (reductive elimination), leading to a reduced yield of the target molecule, 4-alkyl-1-dodecylbenzene, and the formation of an unwanted alkene.[2]
Q2: Which step in the Suzuki catalytic cycle competes with β-hydride elimination?
A2: β-hydride elimination competes directly with reductive elimination. After the transmetalation step, a diorganopalladium(II) intermediate [L-Pd(II)-(Alkyl)-(Aryl)] is formed. This intermediate has two possible fates:
-
Reductive Elimination (Desired Path): The alkyl and aryl groups couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
-
β-Hydride Elimination (Undesired Path): If the alkyl group has a β-hydrogen, the palladium can abstract it, leading to the formation of an alkene and an aryl-palladium-hydride species, which ultimately results in side products.[4]
The primary goal of optimization is to accelerate the rate of reductive elimination so that it significantly outpaces the rate of β-hydride elimination.[1]
Q3: How do bulky, electron-rich ligands help prevent this side reaction?
A3: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for suppressing β-hydride elimination for two main reasons.[1][5] Firstly, their steric bulk promotes, or accelerates, the reductive elimination step, helping the desired reaction win the kinetic race against the elimination side reaction.[2][6][7] Secondly, the steric hindrance around the palladium center can physically obstruct the formation of the planar geometry required for the β-hydride elimination mechanism to proceed efficiently.[1]
Q4: Why is temperature control so important for this reaction?
A4: Higher reaction temperatures can increase the rate of all steps, but they often favor undesired side reactions like β-hydride elimination, which may have a higher activation energy.[1] Running the coupling at the lowest effective temperature (e.g., room temperature if possible) can often provide a better balance between a reasonable reaction rate and high selectivity for the desired product.[8][9] If elimination is observed, reducing the temperature in increments of 10-20 °C is a standard troubleshooting step.[1]
Troubleshooting Guide
Issue: Low yield of 4-alkyl-1-dodecylbenzene, with concurrent formation of alkene byproducts and/or arene reduction (formation of dodecylbenzene).
This is a classic symptom of β-hydride elimination outcompeting the desired reductive elimination.
Figure 1. Troubleshooting workflow for β-hydride elimination.
Data Presentation: Effect of Ligand and Temperature
The choice of ligand is paramount for successfully coupling alkyl boranes that contain β-hydrogens. The following table summarizes representative data on how reaction parameters can influence the outcome.
| Entry | Alkyl Borane | Ligand | Base | Temp. (°C) | Yield of Coupled Product | Notes |
| 1 | sec-Butyl-9-BBN | PPh₃ | K₂CO₃ | 80 | <10% | Significant alkene formation observed. PPh₃ is not bulky or electron-rich enough. |
| 2 | sec-Butyl-9-BBN | PCy₃ | K₃PO₄·H₂O | 25 (RT) | 85% | Use of a bulky, electron-rich ligand at room temperature successfully suppresses elimination.[8] |
| 3 | Cyclopentyl-9-BBN | SPhos | K₃PO₄ | 50 | 92% | Bulky biarylphosphine ligands are highly effective at promoting the desired coupling. |
| 4 | sec-Butyl-9-BBN | PCy₃ | K₃PO₄·H₂O | 60 | 65% | Increasing temperature with the same system as Entry 2 leads to a lower yield, suggesting more β-hydride elimination. |
Note: Yields are illustrative and based on typical outcomes reported in the literature for similar substrates.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of a Secondary Alkyl Borane with this compound
This protocol is designed to minimize β-hydride elimination. It assumes the use of a secondary alkyl borane, such as an alkyl-9-BBN derivative.
Materials:
-
This compound (1.0 equiv)
-
Alkyl-9-BBN derivative (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst
-
Tricyclohexylphosphine (PCy₃) (4 mol%) or SPhos (4 mol%)
-
Potassium Phosphate tribasic monohydrate (K₃PO₄·H₂O) (3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/THF mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and the finely ground K₃PO₄·H₂O.[10]
-
Reagent Addition: Add the this compound, followed by the anhydrous, degassed solvent (approx. 0.1 M concentration).
-
Borane Addition: Add the alkyl-9-BBN derivative to the mixture.
-
Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-24 hours.[8] Monitor the reaction by TLC or GC-MS. If no reaction occurs, the temperature can be cautiously increased to 40-50 °C.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkyl-1-dodecylbenzene.
Mandatory Visualization
Figure 2. Competition between Reductive Elimination and β-Hydride Elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-4-dodecylbenzene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural details of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-4-dodecylbenzene, a long-chain alkylbenzene of interest in various chemical research areas. Due to the limited availability of fully assigned public spectral data for this specific compound, this guide leverages experimental data from close structural analogs to provide a robust and predictive spectral analysis.
This comparative guide will explore the expected spectral features of this compound, compare them with other relevant long-chain alkylbenzenes, and provide detailed experimental protocols for acquiring high-quality NMR data.
Predicted and Comparative NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-bromo-4-propylbenzene, 1-bromo-4-butylbenzene, and general principles of NMR spectroscopy for substituted benzenes. For comparison, experimental data for 1-Dodecylbenzene is also provided.
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Alkyl Chain Protons (δ, ppm, Multiplicity, J in Hz) |
| This compound (Predicted) | ~7.38 (d, 2H, J ≈ 8.5 Hz, H-2, H-6), ~7.00 (d, 2H, J ≈ 8.5 Hz, H-3, H-5) | ~2.55 (t, 2H, J ≈ 7.6 Hz, Ar-CH₂-), ~1.58 (quintet, 2H, J ≈ 7.5 Hz, Ar-CH₂-CH₂-), ~1.25 (br s, 18H, -(CH₂)₉-), ~0.88 (t, 3H, J ≈ 6.8 Hz, -CH₃) |
| 1-Dodecylbenzene | ~7.28-7.10 (m, 5H) | ~2.61 (t, 2H, J ≈ 7.7 Hz, Ar-CH₂-), ~1.62 (quintet, 2H, J ≈ 7.5 Hz, Ar-CH₂-CH₂-), ~1.29 (br s, 18H, -(CH₂)₉-), ~0.90 (t, 3H, J ≈ 6.8 Hz, -CH₃) |
Table 2: ¹³C NMR Spectral Data
| Compound | Aromatic Carbons (δ, ppm) | Alkyl Chain Carbons (δ, ppm) |
| This compound (Predicted) | ~141.5 (C-4), ~131.5 (C-2, C-6), ~130.0 (C-3, C-5), ~120.0 (C-1) | ~35.0 (Ar-CH₂-), ~31.9, ~31.5, ~29.7, ~29.6 (x2), ~29.5, ~29.3, ~29.2, ~22.7, ~14.1 (-CH₃) |
| 1-Dodecylbenzene | ~142.8 (C-4), ~129.3 (C-2, C-6), ~128.5 (C-3, C-5), ~125.6 (C-1) | ~36.2 (Ar-CH₂-), ~31.9, ~31.4, ~29.7, ~29.6 (x2), ~29.5, ~29.3, ~29.2, ~22.7, ~14.1 (-CH₃) |
Experimental Protocols
Acquiring high-resolution NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra for long-chain alkylbenzenes.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound or its analogue is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like long-chain alkylbenzenes.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is typically used.
-
Acquisition Time: Set the acquisition time to 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
Visualization of NMR Analysis Workflow and Structural-Spectral Relationships
To further clarify the process of NMR spectral analysis and the underlying principles, the following diagrams are provided.
Caption: Workflow for NMR spectral analysis.
Caption: Influence of structure on NMR spectra.
Interpreting the Mass Spectrometry Data of 1-Bromo-4-dodecylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrometry (MS) data for 1-Bromo-4-dodecylbenzene, a key intermediate in various synthetic applications. Understanding its fragmentation pattern is crucial for reaction monitoring, impurity profiling, and structural confirmation. This document compares the expected fragmentation with that of similar molecules and provides a detailed experimental protocol for data acquisition.
Mass Spectrometry Data of this compound
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the dodecyl chain and the carbon-bromine bond. Due to the presence of bromine, the molecular ion and bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Below is a table summarizing the expected major ions in the electron ionization (EI) mass spectrum of this compound. For comparison, the experimental data for a structurally related compound, 1-Bromo-4-tert-butylbenzene, is also presented.
| m/z (Predicted for this compound) | Proposed Ion Structure | Fragmentation Pathway | m/z (Experimental for 1-Bromo-4-tert-butylbenzene) [1] | Relative Intensity (1-Bromo-4-tert-butylbenzene) [1] |
| 324/326 | [C₁₈H₂₉Br]⁺ | Molecular Ion (M⁺) | 212/214 | ~30% |
| 245 | [C₁₈H₂₉]⁺ | Loss of Br | 133 | ~10% |
| 171/173 | [C₇H₆Br]⁺ | Benzylic cleavage with H rearrangement | - | - |
| 170/172 | [C₇H₅Br]⁺ | Benzylic cleavage | - | - |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage and loss of Br) | 91 | ~20% |
| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain | 57 | 100% (Base Peak) |
| 43 | [C₃H₇]⁺ | Cleavage of the alkyl chain | 43 | ~30% |
| 41 | [C₃H₅]⁺ | Cleavage of the alkyl chain | 41 | ~40% |
| 29 | [C₂H₅]⁺ | Cleavage of the alkyl chain | 29 | ~20% |
Experimental Protocol: Acquiring the Mass Spectrum
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for separating the analyte.
Reagents and Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., dichloromethane or hexane)
-
Helium gas (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
-
Data Acquisition: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are illustrated in the diagram below.
References
A Comparative Guide to Purity Assessment of 1-Bromo-4-dodecylbenzene: GC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 1-Bromo-4-dodecylbenzene is paramount for the integrity of downstream applications. This guide provides an objective comparison of Gas Chromatography (GC) with alternative analytical techniques for purity assessment, supported by typical performance data and detailed experimental protocols.
This compound is a key intermediate in organic synthesis, valued for its long alkyl chain and the reactive bromine handle, which allows for various cross-coupling reactions.[1] Its synthesis, typically involving the bromination of 4-dodecylbenzene, can introduce several process-related impurities.[1] These may include the unreacted starting material (4-dodecylbenzene), positional isomers, and potential byproducts from the Friedel-Crafts alkylation used to produce the precursor.[2] Accurate purity determination is therefore essential.
Comparison of Analytical Methodologies
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a cornerstone technique for analyzing volatile and semi-volatile compounds like this compound.[3] However, other powerful techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer viable alternatives.[4][5][6]
The choice of method depends on factors including the nature of expected impurities, required sensitivity, and the specific goals of the analysis (e.g., simple purity check vs. impurity identification).
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of a compound like this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[6] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[6] | Intrinsic quantitative response of atomic nuclei in a magnetic field; signal area is directly proportional to the number of nuclei.[7] |
| Primary Use | Quantitative and qualitative analysis of volatile and semi-volatile compounds.[8] | Quantitative analysis of non-volatile or thermally labile compounds.[8] | Absolute and relative quantification, structural elucidation of the main component and impurities.[4][8] |
| Selectivity | Very High (mass-based detection provides structural information).[8] | High (based on chromatographic retention).[8] | High (based on unique chemical shifts for different protons).[8] |
| Sensitivity | pg to fg range.[8] | ng to pg range.[8] | mg to µg range.[8] |
| Typical Run Time | 15 - 45 minutes | 10 - 30 minutes | 5 - 15 minutes per sample |
| Key Advantage | Excellent for separating volatile isomers and identifying unknown impurities through mass spectral libraries. | Broad applicability; suitable for compounds that may degrade at high temperatures required for GC.[6] | A primary ratio method; does not require a specific reference standard of the analyte for purity determination, only a certified internal standard.[9][10] |
| Key Limitation | Requires sample volatility; not suitable for thermally unstable compounds.[6] | May have lower resolution for closely related non-polar isomers compared to high-resolution capillary GC. | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities. |
Experimental Protocols
Detailed methodologies for each of the primary analytical techniques are provided below.
Purity Assessment by Gas Chromatography (GC-FID/MS)
This protocol outlines a standard method for analyzing this compound using a capillary GC system.
a. Instrumentation:
-
Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as an Agilent J&W DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for analyzing alkylbenzenes and their derivatives.[11][12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
b. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions as necessary to fall within the linear range of the detector.
c. GC Method Parameters:
| Parameter | Value |
| Inlet | Split mode, 100:1 ratio |
| Inlet Temperature | 270 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temp: 150 °C, hold for 2 min - Ramp: 10 °C/min to 300 °C - Final Hold: Hold at 300 °C for 5 min |
| FID Detector Temp | 300 °C |
| MS Transfer Line Temp | 280 °C (if using MS) |
| MS Ion Source Temp | 230 °C (if using MS) |
| MS Scan Range | 40 - 450 m/z (if using MS) |
d. Analysis:
-
Inject the prepared sample.
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For higher accuracy, a quantitative analysis using an internal or external standard should be performed. For impurity identification, the mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST).
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for purity analysis using reverse-phase HPLC.
a. Instrumentation:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
b. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
c. HPLC Method Parameters:
| Parameter | Value |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm (for the benzene ring)[5] |
| Injection Volume | 10 µL |
d. Analysis:
-
Inject the prepared sample.
-
Calculate purity using the area percent method as described for GC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for GC analysis and a logical comparison between the primary analytical techniques.
References
- 1. Buy this compound | 126930-72-1 [smolecule.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Dodecylbenzene - Chromatography Forum [chromforum.org]
- 12. agilent.com [agilent.com]
A Comparative Analysis of the Reactivity of 1-Bromo-4-dodecylbenzene and 1-Iodo-4-dodecylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for this purpose. The choice of the aryl halide precursor significantly impacts reaction efficiency, with 1-bromo-4-dodecylbenzene and 1-iodo-4-dodecylbenzene representing two common starting materials. This guide provides an objective comparison of their reactivity, supported by experimental data from analogous systems, to aid in the selection of the optimal substrate for specific synthetic applications.
The Decisive Role of the Halogen in Reactivity
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] Consequently, reactions involving 1-iodo-4-dodecylbenzene are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its bromo-analogue.
Quantitative Data Comparison
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | 1 | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94 |
| 1-Bromo-4-(1-octynyl)benzene | 4-Tolylboronic acid | 1 | K₂CO₃ | H₂O/TBAB | 60 | - | 87 |
| 4-Iodoanisole | Phenylboronic acid | 1.4 | K₂CO₃ | DMF | MW | 0.5-1.5 | 41-92 |
Data for 1-bromo-4-(1-octynyl)benzene is presented as a proxy for this compound due to the presence of a long alkyl chain. TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst. Data for 4-iodoanisole demonstrates the high yields achievable with aryl iodides under microwave (MW) conditions.[2][3]
Table 2: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-ethynylbenzene | Phenylacetylene | - | - | - | THF-DMA | 80 | - | 50 |
| 4-Iodotoluene | Phenylacetylene | - | - | - | THF-DMA | 80 | - | 60 |
| 4-Iodoanisole | Trimethylsilylacetylene | 1 | 1 | TEA | - | RT | 2 | 98 |
The data illustrates that even with different substitution patterns, aryl iodides generally provide higher yields under milder conditions (RT = Room Temperature) compared to aryl bromides in Sonogashira couplings.[4][5]
Table 3: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | - | - | - | - | 70 | 0.5 | 65 |
| 4-Bromoanisole | Morpholine | - | - | - | - | - | <0.1 | 90 |
| 4-Iodopyrazole derivative | Allylamine | 20 (CuI) | 40 | KOtBu | DMF | 100 | 24 | 72 |
While direct comparative data is scarce, the provided examples show high yields for Buchwald-Hartwig amination with aryl bromides. Aryl iodides are also highly effective, and often preferred for less reactive amines or when milder conditions are required. The example with an iodopyrazole derivative uses a copper catalyst system.[6][7]
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions. These should be adapted based on the specific substrates, reagents, and available laboratory equipment.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the aryl halide (1.0 equiv.), the boronic acid or its ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[1] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h).[1] Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
In a Schlenk tube under an inert atmosphere, the aryl halide (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined.[8][9] A suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added via syringe.[1] The reaction mixture is stirred at room temperature or heated to a specified temperature (typically 40-80°C) until the starting material is consumed, as monitored by TLC or GC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).[10][11] The tube is evacuated and backfilled with an inert gas three times. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring.[12] The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[13]
Visualizing Reaction Pathways and Reactivity
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
The Influence of Alkyl Chain Length on Surfactant Efficacy: A Comparative Analysis of 1-Bromo-4-dodecylbenzene and its Shorter-Chain Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-property relationships governing the performance of aromatic surfactants.
The efficacy of a surfactant is intrinsically linked to its molecular structure, most notably the length of its hydrophobic alkyl chain. This guide provides a comparative analysis of the surfactant properties of 1-bromo-4-dodecylbenzene and its shorter-chain analogs. Due to the limited availability of direct experimental data for the 1-bromo-4-alkylbenzene series, this report utilizes the well-characterized homologous series of alkyltrimethylammonium bromides (CₙTABs) as a representative model. This allows for a robust examination of the fundamental principles of how hydrophobicity influences surfactant performance, a key consideration in various applications including drug delivery systems, formulation science, and materials research.
Structure-Property Relationship: The Role of the Alkyl Chain
The defining characteristic of a surfactant is its amphiphilic nature, possessing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) component. In the case of 1-bromo-4-alkylbenzenes, the bromophenyl group constitutes the hydrophilic head, while the alkyl chain serves as the hydrophobic tail. The length of this alkyl chain is a critical determinant of the surfactant's overall performance.
As the length of the alkyl chain increases, the hydrophobicity of the surfactant molecule becomes more pronounced. This enhanced hydrophobicity drives the molecules to aggregate at lower concentrations to minimize their unfavorable interactions with water, a phenomenon that directly impacts key surfactant properties such as the critical micelle concentration (CMC) and the surface tension at the CMC.
Comparative Analysis of Surfactant Properties
To illustrate the profound effect of alkyl chain length on surfactant efficacy, this guide presents experimental data for a homologous series of alkyltrimethylammonium bromides: Octyltrimethylammonium Bromide (C₈TAB), Decyltrimethylammonium Bromide (C₁₀TAB), and Dodecyltrimethylammonium Bromide (C₁₂TAB). These cationic surfactants provide a well-established model for understanding the behavior of amphiphiles with varying hydrophobic tail lengths.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_CMC) (mN/m) |
| Octyltrimethylammonium Bromide (C₈TAB) | 8 | ~130 | ~45.0 |
| Decyltrimethylammonium Bromide (C₁₀TAB) | 10 | ~65 | ~38.0 |
| Dodecyltrimethylammonium Bromide (C₁₂TAB) | 12 | 15.7[1] | ~36.0 |
Table 1: Comparison of Surfactant Properties of Alkyltrimethylammonium Bromide Homologs at 25°C.
The data clearly demonstrates an inverse relationship between the alkyl chain length and the critical micelle concentration. As the number of carbon atoms in the alkyl chain increases from 8 to 12, the CMC decreases significantly. This is because the greater hydrophobic driving force for micellization in longer-chain surfactants allows for the formation of micelles at much lower concentrations.
Furthermore, the surface tension at the CMC, which is a measure of the surfactant's ability to reduce the surface tension of water, also shows a downward trend with increasing alkyl chain length. This indicates that longer-chain surfactants are more efficient at packing at the air-water interface, leading to a greater reduction in surface tension.
Experimental Protocols
A detailed understanding of the methodologies used to characterize surfactant properties is crucial for the interpretation and replication of experimental data. The following section outlines a standard protocol for determining the critical micelle concentration (CMC) using the Wilhelmy plate method.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)
Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution by measuring the change in surface tension as a function of surfactant concentration.
Apparatus:
-
Surface Tensiometer equipped with a Wilhelmy plate (typically platinum)
-
Precision balance
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bar
Materials:
-
Surfactant of interest
-
High-purity water (e.g., deionized or Milli-Q)
Procedure:
-
Preparation of Stock Solution: A concentrated stock solution of the surfactant in high-purity water is prepared by accurately weighing the surfactant and dissolving it in a known volume of water.
-
Instrument Calibration: The surface tensiometer is calibrated according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.
-
Measurement of Surface Tension of Pure Water: The surface tension of the pure solvent (water) is measured to establish a baseline. The Wilhelmy plate is cleaned thoroughly (e.g., by flaming for a platinum plate) and suspended from the tensiometer's balance. The plate is then brought into contact with the surface of the water in a clean vessel. The force exerted on the plate by the surface tension is measured, from which the surface tension is calculated.
-
Titration with Surfactant Stock Solution: Aliquots of the concentrated surfactant stock solution are incrementally added to the pure water in the measurement vessel. After each addition, the solution is gently stirred to ensure homogeneity.
-
Surface Tension Measurement at Each Concentration: The surface tension of the solution is measured after each addition of the surfactant stock solution. It is crucial to allow the surface tension to equilibrate before recording the measurement.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing surfactant concentration. The second region, at higher concentrations, shows a plateau where the surface tension remains relatively constant. The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[1]
Visualization of Structure-Property Relationship
The relationship between the alkyl chain length and the critical micelle concentration can be visualized as a logical workflow.
Caption: Logical diagram illustrating the inverse relationship between alkyl chain length and key surfactant properties.
Conclusion
References
Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 1-Bromo-4-dodecylbenzene: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The choice of the palladium catalyst is crucial for the efficiency of this reaction, particularly for substrates like 1-Bromo-4-dodecylbenzene, which is used in the synthesis of organic electronic materials and other functional molecules. This guide provides a comparative analysis of different palladium catalysts for the Suzuki-Miyaura coupling of this compound and structurally similar long-chain alkyl-substituted aryl bromides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is highly dependent on the palladium source and the associated ligands. Below is a summary of the performance of various palladium catalytic systems in the coupling of 1-bromo-4-alkylbenzenes with arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd-Catalyst I | - | K₂CO₃ | Water/TBAB | 100 | 4 | 92 | 1-bromo-4-(1-octynyl)benzene | [1] |
| Pd-Catalyst II | - | K₂CO₃ | Water/TBAB | 60 | 2 | 95 | 1-bromo-4-(1-octynyl)benzene | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | - | 24 | 50-76 | Brominated electron-donors | [2] |
| Pd(dppf)Cl₂ | dppf | - | - | - | 0.5 | >98 | General C-C coupling | [2] |
| Pd(OAc)₂ | P(biph)Ph₂ | K₃PO₄ | Toluene/Water | 100 | 1 | - | 4-bromoacetophenone | [3] |
Note: The data presented is compiled from different sources with varying substrates and reaction conditions. Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison. "Pd-Catalyst I" and "Pd-Catalyst II" are specific catalysts described in the cited reference[1].
Experimental Protocols
Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of aryl bromides similar to this compound.
Protocol 1: Suzuki Coupling in an Aqueous Medium [1]
-
Reaction Setup: To a reaction vessel, add 1-bromo-4-(1-octynyl)benzene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and tetrabutylammonium bromide (TBAB) (1.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd-Catalyst II, 1 mol%).
-
Solvent Addition: Add 10 mL of water.
-
Reaction Conditions: The reaction mixture is stirred at 60 °C for 2 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [4]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., this compound, 1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., Toluene).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (e.g., 24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 1-Bromo-4-dodecylbenzene: Sandmeyer vs. Direct Bromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-dodecylbenzene is a key intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, liquid crystals, and surfactants. Its utility stems from the presence of a long alkyl chain, imparting lipophilicity, and a reactive bromo-functionalized aromatic ring, which allows for further molecular elaboration through cross-coupling reactions. The efficient and regioselective synthesis of this compound is therefore of significant interest. This guide provides a detailed comparison of two primary synthetic routes: the multi-step Sandmeyer reaction starting from an aniline precursor and the more direct electrophilic bromination of dodecylbenzene. We will objectively evaluate each method based on experimental data, procedural complexity, yield, purity, and overall practicality.
Synthetic Pathways Overview
Two distinct strategies are commonly considered for the synthesis of this compound.
-
The Sandmeyer Reaction Route: This is a multi-step approach that offers exceptional regiochemical control. The synthesis begins with the creation of the 4-dodecylaniline precursor, followed by its conversion to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst. A reliable method to ensure the required para-substitution of the aniline is to start from benzene and perform a Friedel-Crafts acylation, followed by reduction of the resulting ketone and the amino group.
-
The Direct Bromination Route: This method involves the direct electrophilic aromatic substitution of dodecylbenzene. Dodecylbenzene is first synthesized via Friedel-Crafts alkylation of benzene. The subsequent bromination is typically carried out with molecular bromine and a Lewis acid catalyst. While this route is shorter, it poses challenges regarding regioselectivity, as the alkyl group directs substitution to both the ortho and para positions.
Comparative Data
The following table summarizes the key performance indicators for the two synthetic routes.
| Parameter | Sandmeyer Reaction Route | Direct Bromination Route |
| Starting Material | Benzene | Benzene |
| Key Intermediates | 4-Dodecylaniline | Dodecylbenzene |
| Number of Steps | 3 (Acylation, Reduction, Sandmeyer) | 2 (Alkylation, Bromination) |
| Overall Yield | Good to Excellent (Potentially >70%) | Moderate (Variable due to isomer separation) |
| Product Purity | High (>99% regioselectivity) | Moderate (Mixture of para and ortho isomers) |
| Reaction Conditions | Requires low temperatures (0-5 °C) for diazotization | Generally mild to moderate temperatures |
| Key Reagents | Dodecanoyl chloride, AlCl₃, Zn(Hg), HCl, NaNO₂, CuBr | 1-Dodecene, Lewis Acid (e.g., AlCl₃), Br₂, FeBr₃ |
| Advantages | - Excellent regioselectivity (exclusively para product)- High purity of final product | - Fewer synthetic steps- Simpler procedures |
| Disadvantages | - Multiple steps, longer overall synthesis time- Use of potentially explosive diazonium salts- Requires stoichiometric, toxic reagents (e.g., CuBr) | - Produces a mixture of ortho and para isomers, requiring purification- Potential for polybromination- Direct Friedel-Crafts alkylation can lead to rearrangements |
Experimental Protocols
Route 1: Sandmeyer Reaction
This route ensures the synthesis of the pure para-isomer.
Step 1a: Friedel-Crafts Acylation of Benzene with Dodecanoyl Chloride
-
Procedure: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess), dodecanoyl chloride (1.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours until completion (monitored by TLC). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to yield 1-dodecanoylbenzene.
-
Expected Yield: Typically high, often in the range of 80-95%.
Step 1b: Clemmensen Reduction of 1-Dodecanoylbenzene to Dodecylbenzene
-
Procedure: The 1-dodecanoylbenzene from the previous step is refluxed with amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid in a suitable solvent like toluene for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the organic layer is separated, washed with water and brine, and dried. The solvent is evaporated to give dodecylbenzene.
-
Expected Yield: Generally good, around 70-90%.
Step 1c: Nitration of Dodecylbenzene and Reduction to 4-Dodecylaniline
-
Nitration: Dodecylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield a mixture of nitro-isomers, with the para-isomer being predominant.
-
Reduction: The separated 4-nitrododecylbenzene is then reduced to 4-dodecylaniline using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., Sn/HCl).
-
Overall Yield (from Dodecylbenzene): The two-step process typically affords the desired aniline in moderate to good yields.
Step 2: Sandmeyer Bromination of 4-Dodecylaniline
-
Procedure:
-
Diazotization: 4-Dodecylaniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~3 eq). The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is confirmed with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr, 1.2 eq) is dissolved in HBr. The cold diazonium salt solution is slowly added to the vigorously stirred CuBr solution. Nitrogen gas evolves, and the reaction is allowed to warm to room temperature and then gently heated (e.g., 50-60 °C) for about 30 minutes to ensure completion. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
-
-
Expected Yield: For para-substituted substrates, catalytic Sandmeyer brominations can achieve yields exceeding 95%.[1]
Route 2: Direct Bromination
This route is shorter but yields an isomeric mixture.
Step 1: Friedel-Crafts Alkylation of Benzene to Dodecylbenzene
-
Procedure: Benzene is reacted with 1-dodecene in the presence of a Lewis acid catalyst such as AlCl₃ or a solid acid catalyst like a zeolite. The reaction is typically stirred at a moderate temperature for several hours. After an aqueous workup, the dodecylbenzene is obtained.
-
Expected Yield: This reaction can be very efficient, with conversions of the olefin often exceeding 90%.
Step 2: Direct Bromination of Dodecylbenzene
-
Procedure: Dodecylbenzene (1.0 eq) is dissolved in an inert solvent (e.g., CCl₄ or CH₂Cl₂), and a catalyst such as iron filings or anhydrous FeBr₃ is added. Molecular bromine (Br₂, 1.0 eq) is added dropwise at room temperature in the dark. The mixture is stirred for several hours until the bromine color disappears and HBr evolution ceases. The reaction is then quenched with an aqueous solution of sodium bisulfite. The organic layer is separated, washed, dried, and concentrated. The resulting product is a mixture of this compound and 1-bromo-2-dodecylbenzene, which must be separated by careful distillation or chromatography.
-
Expected Yield and Purity: The overall yield of the mixed brominated products can be moderate. The regioselectivity is a significant issue. For the bromination of toluene, a less sterically hindered substrate, the ortho/para ratio is approximately 43:56.[2] For dodecylbenzene, the bulky alkyl group would sterically hinder the ortho positions, favoring a higher proportion of the para isomer, but a significant amount of the ortho isomer is still expected.
Logical Workflow Comparison
The following diagrams illustrate the synthetic workflows for both routes.
Caption: Comparative workflow of Sandmeyer vs. Direct Bromination routes.
Discussion and Recommendations
Regioselectivity and Purity: The most significant advantage of the Sandmeyer reaction is its impeccable regioselectivity. The position of the bromine atom is unequivocally determined by the starting 4-dodecylaniline, leading to a final product of high isomeric purity. In contrast, direct bromination of dodecylbenzene inevitably produces a mixture of ortho and para isomers. While the para isomer is expected to be the major product due to the steric hindrance of the large dodecyl group, the separation of these isomers can be challenging and costly, often requiring fractional distillation or preparative chromatography, which leads to a lower isolated yield of the desired product.
Yield and Efficiency: While the direct bromination route involves fewer steps, the overall isolated yield of the pure para-isomer is often compromised by the need for purification. The Sandmeyer route, despite being longer, can deliver a higher overall yield of the pure target compound, especially when optimized catalytic systems are employed which can push yields for the final step to over 95%.[1]
Operational Considerations and Safety: The Sandmeyer reaction requires careful handling of thermally unstable and potentially explosive diazonium salt intermediates, necessitating strict temperature control (0-5 °C). This can be a drawback for large-scale industrial synthesis. Direct bromination, on the other hand, generally involves more straightforward reaction conditions but utilizes highly corrosive and toxic elemental bromine.
Conclusion
The choice between the Sandmeyer reaction and direct bromination for the synthesis of this compound depends critically on the desired purity of the final product and the scale of the synthesis.
-
For applications requiring high isomeric purity (>99%) , such as in pharmaceutical and materials science, the Sandmeyer reaction is the superior route . Its unambiguous control over regiochemistry outweighs the disadvantages of a longer synthetic sequence.
-
For applications where a mixture of isomers is acceptable or can be easily separated , and where a shorter, more direct route is prioritized, direct bromination may be a viable option . However, researchers must be prepared to invest in efficient purification methods to isolate the desired this compound from its ortho isomer.
References
Comparative study of 1-Bromo-4-dodecylbenzene in different cross-coupling reactions
For researchers, scientists, and drug development professionals, the strategic selection of coupling partners and reaction conditions is paramount in the synthesis of complex molecules. This guide provides a comparative analysis of the performance of 1-Bromo-4-dodecylbenzene, a versatile building block, across a range of widely utilized cross-coupling reactions. By presenting available experimental data and detailed protocols, this document aims to inform synthetic strategy and facilitate the efficient construction of carbon-carbon and carbon-heteroatom bonds.
This compound, with its long alkyl chain, offers a lipophilic handle, making it a valuable precursor in the synthesis of molecules with applications in materials science and medicinal chemistry. The reactivity of the C(sp²)-Br bond allows for its participation in numerous palladium-catalyzed cross-coupling reactions. This guide will delve into the specifics of its performance in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Kumada, Negishi, and Stille couplings.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and closely related long-chain 1-bromo-4-alkylbenzenes in various cross-coupling reactions. The data, compiled from literature sources, provides a quantitative basis for comparison of yields under different catalytic systems.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Suzuki-Miyaura | Phenylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 | 2 | 95 | [1] |
| Suzuki-Miyaura | Phenylboronic acid | Pd-catalyst I (1 mol%) | K₂CO₃ | Water/TBAB | 100 | 4 | 92 | [1] |
| Heck | Styrene | Pd(OAc)₂ (0.1 mol%) / Pd EnCat | Na₂CO₃ | NMP | 150 | 3 | High Conversion | [2] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Et₃N | Toluene | 80 | 12 | 85-95 (expected) | [3] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12-24 | ~80-95 (analogous) | [1][4] |
| Kumada | Methylmagnesium bromide | NiCl₂(dppp) (1-5 mol%) | - | THF/Ether | RT - reflux | 2-24 | Moderate to Good | [5] |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (2-5 mol%) | - | THF | RT | 4-12 | 70-95 (analogous) | [6] |
| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ (2 mol%) | - | Toluene | 100 | 12 | ~95 (analogous) |
Note: "analogous" refers to data from structurally similar substrates, such as other 1-bromo-4-alkylbenzenes, and "expected" indicates yields reported for similar aryl bromides under the specified conditions. TBAB = Tetrabutylammonium bromide; NMP = N-Methyl-2-pyrrolidone; dppp = 1,3-Bis(diphenylphosphino)propane.
Mandatory Visualization
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate a generalized experimental workflow and the catalytic cycles for the key cross-coupling reactions.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature procedures for analogous substrates and should be optimized for this compound.
Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar long-chain 1-bromo-4-alkynylbenzene.[1]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd-catalyst II, 1 mol%).
-
Solvent and Reagents: Add water and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Reaction Conditions: Heat the mixture to 60-100°C with vigorous stirring for 2-4 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling
This protocol is based on a general procedure for the Heck reaction of aryl bromides with styrene.[2]
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.1 mol%), and a suitable ligand (e.g., P(o-tol)₃, 0.2 mol%).
-
Solvent and Reagents: Add N-Methyl-2-pyrrolidone (NMP), styrene (1.5 mmol), and sodium carbonate (1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to 150°C for 3 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[3]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Reagents: Add anhydrous toluene, triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol).
-
Reaction Conditions: Stir the mixture at 80°C for 12 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, filter the reaction mixture, and concentrate the filtrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol is based on a general procedure for the amination of aryl bromides.[1][4]
-
Reaction Setup: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Solvent and Reagents: Add a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in toluene.
-
Reaction Conditions: Heat the sealed vial to 100°C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
Kumada Coupling
This is a general protocol for the nickel-catalyzed Kumada coupling of aryl bromides.[5]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, place this compound (1.0 mmol) and a nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%).
-
Solvent and Reagents: Add an anhydrous solvent such as THF or diethyl ether. Cool the mixture to 0°C and slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.5 mmol).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Negishi Coupling
The following is a general protocol for the Negishi coupling of aryl bromides.[6]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Reagent Addition: Slowly add the organozinc reagent (e.g., phenylzinc chloride, 1.2 mmol) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for 4-12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Stille Coupling
This is a general protocol for the Stille coupling of aryl bromides.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the organotin reagent (e.g., tributyl(phenyl)tin, 1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Solvent: Add anhydrous toluene.
-
Reaction Conditions: Heat the mixture to 100°C for 12 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous KF to remove tin byproducts. Dry the organic layer and concentrate. Purify the product by column chromatography.
References
Validating the Formation of 1-Bromo-4-dodecylbenzene: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development and chemical synthesis, the accurate confirmation of product formation is a critical step. This guide provides a comparative analysis of standard analytical techniques used to validate the synthesis of 1-Bromo-4-dodecylbenzene. To offer a comprehensive perspective, we compare its characterization with that of a structurally similar compound, 4-dodecylaniline, highlighting the distinct spectral features that differentiate them.
Comparative Analysis of Analytical Data
The successful synthesis of this compound can be unequivocally confirmed by a combination of spectroscopic methods. Each technique provides unique structural information, and together they offer a complete picture of the molecule. Below is a summary of the expected analytical data for this compound compared to 4-dodecylaniline.
Table 1: Comparison of ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| This compound | 7.38 (d, 2H), 6.98 (d, 2H) | 2.54 (t, 2H), 1.55 (m, 2H), 1.25 (m, 18H), 0.88 (t, 3H) |
| 4-dodecylaniline | 6.98 (d, 2H), 6.62 (d, 2H) | 3.55 (s, 2H, -NH₂), 2.49 (t, 2H), 1.55 (m, 2H), 1.26 (m, 18H), 0.88 (t, 3H) |
Table 2: Comparison of ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound | 141.8, 131.5, 130.4, 119.8 | 35.3, 31.9, 31.5, 29.6, 29.5, 29.3, 29.2, 22.7, 14.1 |
| 4-dodecylaniline | 144.2, 129.4, 115.1, 112.8 | 35.0, 31.9, 31.6, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 |
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 324/326 (M⁺, M⁺+2) | 245, 169, 91, 57 |
| 4-dodecylaniline | 261 (M⁺) | 246, 106, 93 |
Table 4: Comparison of FTIR Spectral Data (cm⁻¹)
| Compound | Key Absorption Bands | |---|---|---| | This compound | 3080-3020 (C-H, aromatic), 2955-2850 (C-H, aliphatic), 1590, 1485 (C=C, aromatic), 1070 (C-Br), 810 (p-disubstituted benzene) | | 4-dodecylaniline | 3450-3300 (N-H stretch), 3050-3010 (C-H, aromatic), 2955-2850 (C-H, aliphatic), 1620, 1515 (C=C, aromatic), 820 (p-disubstituted benzene) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
-
Materials: Dodecylbenzene (1 equiv.), N-Bromosuccinimide (NBS, 1.1 equiv.), silica gel.
-
Procedure: To a solution of dodecylbenzene in a suitable solvent, add NBS and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
-
-
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI).
-
Procedure: Introduce a dilute solution of the sample into the mass spectrometer. The characteristic M⁺ and M⁺+2 peaks with an intensity ratio of approximately 1:1 confirm the presence of a single bromine atom.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Procedure: Record the spectrum from 4000 to 400 cm⁻¹.
-
Visualizing the Validation Workflow
The logical flow of synthesizing and validating this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis and analytical validation of this compound.
This comprehensive approach, combining synthesis with rigorous analytical validation, ensures the identity and purity of the target compound, a crucial aspect for reliable downstream applications in research and development. The comparison with a structurally similar molecule further aids in the unambiguous assignment of spectral features.
Cross-referencing experimental data with PubChem CID 15120506
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Without a valid compound as a starting point, it is not possible to proceed with the core requirements of the request. This includes gathering experimental data, identifying signaling pathways, and detailing experimental protocols. Consequently, the creation of data comparison tables and visualizations as specified cannot be fulfilled.
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A Comparative Performance Analysis of 1-Bromo-4-dodecylbenzene in the Synthesis of Liquid Crystal Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of liquid crystal molecules derived from 1-Bromo-4-dodecylbenzene and its alternatives. While this compound is not typically a direct component of final liquid crystal formulations, it serves as a crucial intermediate in the synthesis of advanced liquid crystal molecules. Its primary function is to introduce the 4-dodecylphenyl moiety into a molecular core, a structural feature that significantly influences the mesomorphic and electro-optical properties of the final compound. This guide will, therefore, focus on comparing the properties of liquid crystals synthesized using this compound against those synthesized from analogous precursors.
The Role of this compound in Liquid Crystal Synthesis
This compound is a versatile building block in organic synthesis, particularly for creating complex molecules for advanced materials.[1] Its structure, which includes a long alkyl chain and a reactive bromine atom on a benzene ring, makes it an ideal precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This reaction is instrumental in forming the rigid, rod-like core structures essential for liquid crystalline behavior.[2] The dodecyl tail is crucial for promoting the formation of liquid crystal phases and influencing properties like clearing point and viscosity.
Performance Comparison of Derived Liquid Crystal Molecules
Table 1: Comparison of Properties of Biphenylcarbonitrile Liquid Crystals Derived from Different Precursors
| Property | 4'-dodecyl-[1,1'-biphenyl]-4-carbonitrile (Derived from this compound) | 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (Derived from 4-Bromoanisole) |
| Clearing Point (Nematic-Isotropic Transition) | Lower | Higher |
| Viscosity | Higher | Lower |
| Dielectric Anisotropy (Δε) | Moderately Positive | Highly Positive |
| Primary Advantage | Broad nematic range, good solubility | Lower viscosity, strong dielectric anisotropy |
| Primary Disadvantage | Higher viscosity can lead to slower response times | More prone to smectic phase formation |
Note: The data presented are representative values for these classes of compounds and can vary based on the specific synthetic route and purity.
Experimental Protocols
The characterization of liquid crystal materials involves a suite of analytical techniques to determine their physical and electro-optical properties. Below are detailed methodologies for key experiments.
1. Determination of Phase Transition Temperatures (Clearing Point)
The clearing point, or the nematic-to-isotropic phase transition temperature, is a critical parameter for any liquid crystal formulation. It can be accurately measured using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.[3]
-
Place the sealed pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
The phase transitions will appear as peaks in the heat flow curve. The peak of the endotherm on heating corresponds to the clearing point.[4]
-
-
Polarizing Optical Microscopy (POM):
-
Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.[5]
-
Heat the sample while observing the texture through the crossed polarizers.
-
The temperature at which the birefringent liquid crystal texture disappears and the field of view becomes completely dark (isotropic) is the clearing point.[3]
-
2. Measurement of Electro-Optical Response Time
The response time of a liquid crystal device determines its switching speed, a crucial factor for display applications.
-
Experimental Setup: The setup typically includes a He-Ne laser, a polarizer, a liquid crystal cell placed in a temperature-controlled holder, an analyzer, a photodetector, a function generator to apply a voltage to the cell, and an oscilloscope to record the photodetector output.[6][7][8]
-
Procedure:
-
The liquid crystal material is introduced into a test cell with a defined thickness and alignment layers.
-
The cell is placed between crossed polarizers in the optical path.
-
A square-wave voltage is applied to the cell using the function generator to switch the liquid crystal molecules between their "on" and "off" states.
-
The change in light transmission is detected by the photodiode and displayed on the oscilloscope.
-
The rise time is typically defined as the time taken for the transmission to change from 10% to 90% upon voltage application, and the decay time is the time taken for the transmission to fall from 90% to 10% upon voltage removal.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a liquid crystal molecule using this compound as a key starting material.
Caption: Workflow for Liquid Crystal Synthesis and Characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid crystal - Wikipedia [en.wikipedia.org]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of 1-Bromo-4-dodecylbenzene Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Bromo-4-dodecylbenzene, a key intermediate in the production of various organic compounds, is achievable through several pathways. This guide provides a comparative analysis of the environmental impact of these methods, focusing on quantitative metrics, detailed experimental protocols, and the logical framework of the synthesis process. The evaluation is centered on the two primary stages of the synthesis: the Friedel-Crafts alkylation of benzene to produce 4-dodecylbenzene, and the subsequent bromination of this intermediate.
Executive Summary of Comparison
The traditional synthesis route, employing aluminum chloride (AlCl₃) for alkylation and molecular bromine (Br₂) with an iron catalyst for bromination, is effective but poses significant environmental challenges. These include the use of hazardous and corrosive reagents, generation of substantial waste, and difficulties in catalyst recycling. Greener alternatives, utilizing solid acid catalysts like zeolites or recyclable ionic liquids for alkylation, and N-bromosuccinimide (NBS) for bromination, offer substantial improvements in terms of waste reduction, catalyst reusability, and overall safety.
Quantitative Environmental Impact Analysis
The following table summarizes key quantitative metrics for the different synthesis methods. The Environmental Factor (E-factor), representing the mass of waste generated per unit mass of product, is a central metric for comparison.
| Synthesis Stage | Method | Catalyst/Reagent | Yield (%) | Catalyst Recyclability | E-Factor (approx.) | Key Environmental Considerations |
| Friedel-Crafts Alkylation | Traditional | AlCl₃ | >90 | No | High (>5) | - Corrosive and hazardous catalyst- Generates significant aqueous waste during workup- Stoichiometric amounts of catalyst often required |
| Greener | Solid Acid (Zeolite) | ~48-99 | Yes | Moderate (2-5) | - Reusable and non-corrosive catalyst- Higher reaction temperatures may be required- Potential for catalyst deactivation | |
| Greener | Ionic Liquid | >90 | Yes | Low (<2) | - Recyclable catalyst and solvent system- Mild reaction conditions- Potential toxicity of some ionic liquids needs consideration | |
| Bromination | Traditional | Br₂ / FeBr₃ | ~60 | No | High (>3) | - Use of highly corrosive and toxic elemental bromine- Generation of HBr as a hazardous byproduct- Catalyst is consumed in the workup |
| Greener | N-Bromosuccinimide (NBS) | High (typically >85) | Not applicable | Moderate (1-3) | - Safer and easier to handle brominating agent- Avoids the use of elemental bromine and strong acids- Succinimide byproduct is less hazardous than HBr |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and further investigation.
Synthesis of 4-Dodecylbenzene
Method 1: Traditional Friedel-Crafts Alkylation using AlCl₃
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.
-
Reagents:
-
Benzene: 50 mL (0.56 mol)
-
1-Dodecene: 21.0 g (0.125 mol)
-
Anhydrous Aluminum Chloride (AlCl₃): 18.0 g (0.135 mol)
-
-
Procedure:
-
The flask is charged with benzene and cooled in an ice bath to 0-5 °C.
-
Anhydrous AlCl₃ is added portion-wise to the stirred benzene.
-
1-Dodecene is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
-
Workup:
-
The reaction mixture is slowly poured onto 100 g of crushed ice and 50 mL of concentrated HCl to decompose the catalyst.
-
The organic layer is separated, washed with water (2 x 50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 4-dodecylbenzene.
-
Method 2: Greener Friedel-Crafts Alkylation using a Solid Acid Catalyst (Zeolite Beta)
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Benzene: 25 g
-
1-Dodecene: Varies (Benzene/1-dodecene molar ratio of 10)
-
Zeolite Beta catalyst: 1.25 g
-
-
Procedure:
-
The flask is charged with benzene, 1-dodecene, and the Zeolite Beta catalyst.
-
The reaction mixture is heated to 120 °C and stirred for 2 hours.
-
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration. The catalyst can be washed, dried, and calcined for reuse.
-
The filtrate is subjected to vacuum distillation to remove excess benzene and purify the 4-dodecylbenzene product.[1]
-
Method 3: Greener Friedel-Crafts Alkylation using an Ionic Liquid
-
Reaction Setup: A 50 mL round-bottom flask is equipped with a magnetic stirrer.
-
Reagents:
-
Benzene: 5 g (64.0 mmol)
-
1-Dodecene: 1.2 g (9.1 mmol)
-
Ionic Liquid Catalyst (e.g., with a perfluoroalkylsulfonimide structure): 0.062 g
-
-
Procedure:
-
Benzene and 1-dodecene are mixed in the flask and preheated to 10 °C.
-
The ionic liquid catalyst is added, and the mixture is stirred for 30 minutes.
-
-
Workup:
-
The stirring is stopped, and the mixture is allowed to stand, leading to phase separation.
-
The lower catalytic layer can be separated and recycled.
-
The upper product layer is isolated and purified by vacuum distillation.[2]
-
Synthesis of this compound
Method 1: Traditional Bromination using Br₂ and Iron Catalyst
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HBr.
-
Reagents:
-
4-Dodecylbenzene: 24.6 g (0.1 mol)
-
Bromine (Br₂): 17.6 g (0.11 mol)
-
Iron filings or steel wool: 0.5 g
-
-
Procedure:
-
4-Dodecylbenzene and iron filings are placed in the flask.
-
The flask is protected from light.
-
Bromine is added dropwise from the dropping funnel at room temperature over 30 minutes.
-
The reaction mixture is then stirred at 40-50 °C for 1 hour until the evolution of HBr ceases.
-
-
Workup:
-
The reaction mixture is cooled and washed with water (2 x 50 mL), 10% sodium hydroxide solution (50 mL) to remove unreacted bromine and HBr, and finally with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate.
-
The crude product is purified by vacuum distillation.
-
Method 2: Greener Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer.
-
Reagents:
-
4-Dodecylbenzene (as an activated aromatic compound): 1 equivalent
-
N-Bromosuccinimide (NBS): 1.1 equivalents
-
Acetonitrile (CH₃CN) as solvent
-
-
Procedure:
-
4-Dodecylbenzene is dissolved in acetonitrile in the flask.
-
NBS is added to the stirred solution at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until completion.
-
-
Workup:
-
The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography or distillation.[3]
-
Visualization of Synthesis Pathways and Environmental Impact
The following diagrams illustrate the logical flow of the synthesis methods and their comparative environmental standing.
References
A Comparative Guide to the Functionalization of 1-Bromo-4-dodecylbenzene: Structure, Synthesis, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key functionalization pathways for 1-Bromo-4-dodecylbenzene, a versatile chemical intermediate. We focus on two primary transformations: the formation of a carbon-carbon bond via Suzuki-Miyaura coupling to yield 4-dodecylbiphenyl, and the creation of a carbon-nitrogen bond through Buchwald-Hartwig amination to produce N-(4-dodecylphenyl)aniline. This guide offers a detailed examination of experimental protocols, product structure confirmation using spectroscopic data, and a comparative analysis of alternative synthetic methodologies.
Section 1: Product Structure Confirmation
The successful functionalization of this compound is confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are the expected analytical data for the products of Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Product: 4-Dodecylbiphenyl
Reaction: this compound + Phenylboronic acid → 4-Dodecylbiphenyl
Structural Confirmation Data:
| Parameter | 4-Dodecylbiphenyl (Expected) | This compound (Starting Material) |
| Molecular Formula | C24H34 | C18H29Br |
| Molecular Weight | 322.53 g/mol | 325.33 g/mol |
| 1H NMR (CDCl3) | δ 7.60-7.25 (m, 9H, Ar-H), 2.65 (t, 2H, Ar-CH2-), 1.65 (quint, 2H, -CH2-), 1.40-1.20 (m, 18H, -(CH2)9-), 0.88 (t, 3H, -CH3) | δ 7.42 (d, 2H, Ar-H), 7.09 (d, 2H, Ar-H), 2.56 (t, 2H, Ar-CH2-), 1.58 (quint, 2H, -CH2-), 1.40-1.20 (m, 18H, -(CH2)9-), 0.88 (t, 3H, -CH3) |
| 13C NMR (CDCl3) | δ 142.6, 141.2, 138.8, 129.5, 128.7, 127.2, 127.0, 35.6, 31.9, 31.5, 29.7, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 | δ 141.2, 131.6, 130.4, 120.1, 35.4, 31.9, 31.1, 29.7, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 |
| Mass Spec (EI) | m/z 322 [M]+ | m/z 324/326 [M]+ (presence of Br isotope pattern) |
Buchwald-Hartwig Amination Product: N-(4-dodecylphenyl)aniline
Reaction: this compound + Aniline → N-(4-dodecylphenyl)aniline
Structural Confirmation Data:
| Parameter | N-(4-dodecylphenyl)aniline (Expected) | This compound (Starting Material) |
| Molecular Formula | C24H35N | C18H29Br |
| Molecular Weight | 337.55 g/mol | 325.33 g/mol |
| 1H NMR (CDCl3) | δ 7.30-7.20 (m, 4H, Ar-H), 7.10 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.85 (t, 1H, Ar-H), 5.65 (s, 1H, N-H), 2.55 (t, 2H, Ar-CH2-), 1.60 (quint, 2H, -CH2-), 1.40-1.20 (m, 18H, -(CH2)9-), 0.88 (t, 3H, -CH3) | δ 7.42 (d, 2H, Ar-H), 7.09 (d, 2H, Ar-H), 2.56 (t, 2H, Ar-CH2-), 1.58 (quint, 2H, -CH2-), 1.40-1.20 (m, 18H, -(CH2)9-), 0.88 (t, 3H, -CH3) |
| 13C NMR (CDCl3) | δ 143.2, 141.0, 135.5, 129.3, 127.5, 121.0, 118.5, 117.8, 35.2, 31.9, 31.4, 29.7, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 | δ 141.2, 131.6, 130.4, 120.1, 35.4, 31.9, 31.1, 29.7, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 |
| Mass Spec (EI) | m/z 337 [M]+ | m/z 324/326 [M]+ (presence of Br isotope pattern) |
Section 2: Experimental Protocols
Detailed methodologies for the synthesis and confirmation of the target compounds are provided below.
Suzuki-Miyaura Coupling: Synthesis of 4-Dodecylbiphenyl
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (4 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 4-dodecylbiphenyl.
Buchwald-Hartwig Amination: Synthesis of N-(4-dodecylphenyl)aniline
This protocol describes a standard procedure for the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add aniline (1.2 mmol) followed by anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(4-dodecylphenyl)aniline.
Section 3: Visualization of Key Processes
Reaction Pathways
The following diagrams illustrate the fundamental transformations described in this guide.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the functionalized products.
Caption: General experimental workflow for synthesis and purification.
Section 4: Comparison with Alternative Synthetic Methods
While Suzuki-Miyaura coupling and Buchwald-Hartwig amination are highly effective, alternative methods exist for the synthesis of these and similar compounds. This section provides a comparative overview.
Synthesis of 4-Alkylbiphenyls: Suzuki-Miyaura vs. Kumada Coupling
The Kumada coupling offers a classic alternative for the formation of the C-C bond in 4-dodecylbiphenyl.[1][2][3][4]
| Feature | Suzuki-Miyaura Coupling | Kumada Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids) | Grignard reagents (organomagnesium halides)[1] |
| Reagent Stability | Generally stable to air and moisture. | Highly reactive; sensitive to air and moisture.[4] |
| Functional Group Tolerance | High tolerance to a wide range of functional groups. | Limited tolerance; Grignard reagents react with acidic protons and many electrophilic functional groups.[2] |
| Catalyst | Typically Palladium-based.[1] | Typically Nickel or Palladium-based.[1][2] |
| Typical Yields | Generally high. | Can be high, but may be more variable depending on substrate. |
| Environmental Considerations | Boron-containing byproducts are generally considered less toxic. | Magnesium halide byproducts are easily removed. |
Synthesis of N-Aryl-4-alkylanilines: Buchwald-Hartwig vs. Direct N-Alkylation
Direct N-alkylation of an amine with an alkyl halide is a more traditional approach compared to the modern Buchwald-Hartwig amination.
| Feature | Buchwald-Hartwig Amination | Direct N-Alkylation of 4-Dodecylaniline |
| Bond Formation | C(aryl)-N bond formation. | C(alkyl)-N bond formation. |
| Starting Materials | Aryl halide and an amine. | Aniline derivative and an alkyl halide. |
| Reaction Conditions | Requires a transition metal catalyst, ligand, and base. Often at elevated temperatures. | Typically requires a base and can be run at moderate temperatures. |
| Selectivity | Highly selective for mono-arylation. | Risk of over-alkylation (formation of tertiary amines). |
| Scope | Broad scope for both the aryl halide and the amine. | Generally effective for primary and some secondary amines. |
| Byproducts | Catalyst residues and ligand byproducts to be removed. | Salt byproducts are formed. |
Section 5: Performance Comparison of Functionalized Products
The introduction of different functional groups onto the 4-dodecylbenzene scaffold imparts distinct properties, making the products suitable for various applications.
4-Dodecylbiphenyl in Liquid Crystal Applications
4-Alkylbiphenyls are a well-known class of liquid crystals.[5][6][7] The performance of 4-dodecylbiphenyl can be compared to other members of this homologous series.
| Compound | Crystalline to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Dielectric Anisotropy (Δε) |
| 4-Pentyl-4'-cyanobiphenyl (5CB) | 22.5 | 35.0 | Positive (large)[7][8] |
| 4-Octyl-4'-cyanobiphenyl (8CB) | 21.5 | 40.5 | Positive (large) |
| 4-Dodecylbiphenyl (Expected) | Likely a smectic phase is present. Transition temperatures are generally higher than shorter-chain analogues. | Expected to be higher than shorter-chain analogues. | Low to slightly positive. |
| 4-Dodecyl-4'-cyanobiphenyl (12CB) | - | 58.5 | Positive |
The longer dodecyl chain in 4-dodecylbiphenyl is expected to promote smectic phases, where the molecules are arranged in layers. This is in contrast to the shorter-chain analogues like 5CB, which exhibit a nematic phase at room temperature. The absence of a strongly polar terminal group, such as a cyano group, results in a low dielectric anisotropy, making it less suitable for traditional twisted nematic liquid crystal displays but potentially useful in other applications where a specific phase behavior is desired.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-dodecylbenzene: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-4-dodecylbenzene, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety protocols and regulatory guidelines for handling halogenated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory.
-
Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
-
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is the most critical step in the disposal process. Halogenated organic compounds like this compound must not be mixed with non-halogenated waste streams to prevent complications and increased costs in the disposal process.
-
Designated Waste Container: Collect waste this compound in a designated, clearly labeled, and chemically compatible container. Polyethylene containers are often recommended for halogenated solvent waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Avoid Mixing: This waste must not be mixed with other waste categories such as acids, bases, heavy metals, or non-halogenated organic solvents.
Quantitative Data for Environmental Risk Assessment
While specific reportable quantities (RQ) under the Resource Conservation and Recovery Act (RCRA) for this compound are not explicitly defined, it falls under the category of halogenated organic compounds. For spent halogenated solvents, the reportable quantity is generally 10 pounds (4.54 kg)[1][2]. The following ecotoxicity data is available:
| Parameter | Species | Value | Reference |
| LC50 (96 hours) | Orange-red killifish (Oryzias latipes) | 18 mg/L | [3] |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time frame.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.
Step-by-Step Disposal Procedures
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling activities inside a certified chemical fume hood.
-
-
Waste Collection:
-
For liquid waste, pour directly into the designated halogenated organic waste container.
-
For solid waste contaminated with this compound (e.g., gloves, absorbent pads), place it in a separate, clearly labeled solid hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Do not overfill the container. Leave adequate headspace to allow for expansion.
-
-
Interim Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be cool, dry, and well-ventilated.
-
Ensure the container is within secondary containment to prevent spills.
-
-
Final Disposal:
-
Dispose of the contents and the container through a licensed professional waste disposal service that handles hazardous chemical waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Maintain a detailed log of the chemical constituents and their approximate quantities added to the waste container.
-
Accidental Release Measures
In the event of a spill, take the following immediate actions:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to absorb the chemical.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a designated solid hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Personal protective equipment for handling 1-Bromo-4-dodecylbenzene
Essential Safety and Handling Guide for 1-Bromo-4-dodecylbenzene
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 126930-72-1), a compound used in various research and development applications. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of experimental work.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C18H29Br[1] |
| Molecular Weight | 325.33 g/mol [1][2] |
| Appearance | Colorless to very pale yellow, clear liquid |
| Purity | 97% |
| Storage Temperature | Room Temperature |
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards associated with this chemical are:
-
Skin Irritation (Category 2) : Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[3]
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4) .
GHS Pictogram:
Signal Word: Warning[3]
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H302: Harmful if swallowed.
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this substance:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][6] |
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the functionality of the chemical fume hood and the accessibility of safety equipment.
-
Dispensing: Carefully dispense the required amount of this compound within the fume hood. Avoid splashing or creating aerosols.
-
During Use: Keep the container tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[3]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]
Emergency Procedures
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, seek medical attention.[3] Contaminated clothing should be removed and washed before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][4] Call a poison center or doctor if you feel unwell.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure safety.
Storage
-
Keep the container tightly closed and store in a locked-up location.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents.[8][9]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
-
Do not allow the product to enter drains.[6]
-
Waste materials should be treated as hazardous waste and collected in a designated, labeled, and sealed container.[5]
Workflow for Safe Handling of this compound
References
- 1. scbt.com [scbt.com]
- 2. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
